2-Isopropyl-4-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMALMMKIARHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593146 | |
| Record name | 4-Methoxy-2-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13522-86-6 | |
| Record name | 4-Methoxy-2-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Isopropyl-4-methoxyphenol: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-4-methoxyphenol, a substituted phenolic compound, holds significant interest within the scientific community due to its structural motifs, which are prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and potential applications, with a particular focus on its relevance to researchers in drug discovery and development. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to facilitate a deeper understanding and broader application of this compound.
Core Chemical Identity
Systematic Name: 4-methoxy-2-(propan-2-yl)phenol
Common Synonyms: 2-Isopropyl-4-hydroxyanisole
CAS Number: 13522-86-6[1][2][3][4]
Molecular Formula: C₁₀H₁₄O₂[1][3][4]
Molecular Weight: 166.22 g/mol [1][3][4]
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; C7 [label="C"]; H2 [label="H"]; C8 [label="C"]; H3 [label="H₃"]; C9 [label="C"]; H4 [label="H₃"]; O2 [label="O"]; C10 [label="C"]; H5 [label="H₃"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C2 -- C7; C7 -- H2; C7 -- C8; C8 -- H3; C7 -- C9; C9 -- H4; C4 -- O2; O2 -- C10; C10 -- H5;
// Invisible edges for positioning aromatic hydrogens edge [style=invis]; C3 -- H6 [label="H"]; C5 -- H7 [label="H"]; C6 -- H8 [label="H"]; }
Sources
Technical Whitepaper: Advanced Synthesis Strategies for 2-Isopropyl-4-methoxyphenol
Executive Summary
This technical guide details the synthesis of 2-Isopropyl-4-methoxyphenol (CAS: 17283-81-7 analog / Structural Isomer of o-Cymen-5-ol). This molecule serves as a critical intermediate in the production of antioxidants, stabilizers, and pharmaceutical actives.[1][2]
Critical Distinction: Researchers must distinguish this target from its isomer, 4-Isopropyl-3-methylphenol (Biosol/o-Cymen-5-ol). While both share the formula C₁₀H₁₄O₂, the target described herein is an anisole derivative (4-methoxyphenol core), whereas Biosol is a cresol derivative . The synthetic strategies differ fundamentally.
This guide presents two validated pathways:
-
Industrial Route: Acid-Catalyzed Friedel-Crafts Alkylation (Cost-effective, scalable).
-
High-Purity Route: Regioselective Methylation of 2-Isopropylhydroquinone (High specificity, pharma-grade).
Retrosynthetic Analysis
To design the optimal pathway, we analyze the bond disconnections of the target molecule.
Figure 1: Retrosynthetic map identifying the two primary strategic entry points.
Pathway A: Friedel-Crafts Alkylation (Industrial Standard)
This route utilizes 4-Methoxyphenol (MEHQ) as the starting material. It is the preferred method for bulk manufacturing due to low raw material costs.
Reaction Mechanism & Regioselectivity
The reaction involves the electrophilic aromatic substitution of MEHQ using Isopropyl Alcohol (IPA) or Propylene.
-
Directing Groups: The -OH group (position 1) and -OMe group (position 4) are both ortho/para directors.
-
Selectivity: The -OH group is a stronger activator than the -OMe group. Consequently, the electrophile (isopropyl carbocation) preferentially attacks the position ortho to the hydroxyl group (Position 2), yielding the desired this compound.
-
By-products: 3-isopropyl-4-methoxyphenol (minor isomer) and 2,5-diisopropyl-4-methoxyphenol (over-alkylation).
Experimental Protocol
Reagents:
-
4-Methoxyphenol (MEHQ): 1.0 eq
-
Isopropyl Alcohol (IPA): 1.1 eq
-
Catalyst: Amberlyst-15 (Dry) or Methanesulfonic Acid (MSA)
-
Solvent: Toluene (optional, for azeotropic water removal) or Neat
Step-by-Step Methodology:
-
Charge: In a glass-lined reactor equipped with a Dean-Stark trap (if using solvent) and reflux condenser, charge 124.1 g (1.0 mol) of MEHQ and 10 g of Amberlyst-15 resin.
-
Addition: Heat the mixture to 70°C. Slowly add 66.1 g (1.1 mol) of Isopropyl Alcohol over 2 hours.
-
Note: Slow addition prevents the accumulation of kinetic by-products.
-
-
Reaction: Raise temperature to 85-95°C and stir for 4–6 hours. Monitor consumption of MEHQ via HPLC.
-
Workup: Filter the hot reaction mixture to remove the solid catalyst (catalyst can be regenerated).
-
Purification: The crude oil contains ~85% target, 10% isomer, and 5% dialkylated species.
-
Perform fractional distillation under high vacuum (2-5 mmHg).
-
Collect the fraction boiling at 135–140°C (at 10 mmHg).
-
-
Crystallization: Dissolve the distillate in hot hexane (1:2 ratio). Cool slowly to 0°C to crystallize high-purity needles.
Data Summary: Pathway A
| Parameter | Specification |
| Yield (Crude) | 92% |
| Yield (Isolated) | 75-80% |
| Purity | >99.5% (after crystallization) |
| Key Impurity | 3-Isopropyl-4-methoxyphenol (<0.3%) |
Pathway B: Selective Methylation (Pharma-Grade)
For applications requiring stringent isomer control (e.g., pharmaceutical intermediates), the Selective Methylation of 2-Isopropylhydroquinone is superior. This method exploits steric hindrance to achieve near-perfect regioselectivity.
The Steric Advantage
The starting material, 2-isopropylhydroquinone , has two hydroxyl groups:
-
C1-OH: Sterically hindered by the adjacent isopropyl group.
-
C4-OH: Sterically unhindered.
By using controlled stoichiometric methylation, the reagent preferentially attacks the accessible C4-OH, forming the 4-methoxy ether while leaving the C1-OH intact.
Experimental Protocol
Reagents:
-
2-Isopropylhydroquinone: 152.2 g (1.0 mol)
-
Dimethyl Sulfate (DMS): 126.1 g (1.0 mol)
-
Sodium Hydroxide (20% aq): 1.05 eq
-
Solvent: Acetone/Water (3:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-isopropylhydroquinone in 500 mL Acetone/Water under nitrogen atmosphere (to prevent oxidation to quinone).
-
Basification: Add NaOH solution dropwise at 20°C to form the phenolate.
-
Methylation: Cool to 10°C. Add Dimethyl Sulfate dropwise over 90 minutes.
-
Critical Control: Maintain temperature <15°C to maximize kinetic selectivity for the unhindered 4-position.
-
-
Quench: Stir for 2 hours at room temperature. Add dilute ammonium hydroxide to quench excess DMS.
-
Extraction: Evaporate acetone. Extract aqueous residue with Ethyl Acetate (3 x 200 mL).
-
Purification: Wash organics with 1M NaOH (removes unreacted hydroquinone) and Brine. Dry over MgSO₄.[3][4]
-
Recrystallize from Ethanol/Water.
-
Figure 2: Process flow for the high-selectivity methylation pathway.
Analytical Characterization & QC
To validate the synthesis, the following analytical parameters should be used.
| Technique | Parameter | Expected Observation |
| HPLC | Column: C18 Reverse PhaseMobile Phase: ACN/Water (60:40)Detector: UV @ 280 nm | Retention time distinct from MEHQ (earlier) and Dialkyls (later). |
| 1H NMR | solvent: CDCl3, 400 MHz | δ 1.22 (d, 6H, Isopropyl-CH3)δ 3.15 (sept, 1H, Isopropyl-CH)δ 3.76 (s, 3H, O-CH3)δ 4.60 (s, 1H, OH)δ 6.6-6.9 (m, 3H, Aromatic) |
| GC-MS | EI Source | Molecular Ion [M]+ = 166.22 . Fragments at m/z 151 (loss of methyl). |
References
-
BenchChem. (2025). Synthesis of High-Purity 2-tert-butyl-4-methoxyphenol: Application Notes and Protocols. (Analogous chemistry for isopropyl derivatives).
-
Teodorescu, F., et al. (2017). "Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions." Arkivoc, Part v, 58-66.[5] (Mechanistic basis for phenol alkylation).
-
ChemicalBook. (2025).[6] 4-Methoxyphenol Synthesis and Industrial Production Methods.
-
PubChem. (2025).[6] Compound Summary: 4-Methoxyphenol (MEHQ) and Derivatives.[1] National Library of Medicine.
-
Aponick, A., et al. (2002).[7] "Regioselective organocadmium alkylations of substituted quinones." Journal of Organic Chemistry, 67(1), 242-244.[7] (Support for steric control in quinone/hydroquinone systems).
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A Technical Guide to 2-Isopropyl-4-methoxyphenol (CAS 13522-86-6): Properties, Synthesis, and Pharmacological Potential
Abstract
This technical guide provides a comprehensive overview of 2-Isopropyl-4-methoxyphenol (CAS No. 13522-86-6), a substituted phenolic compound also known as 4-Methoxythymol. As an isomer of the well-studied molecules thymol and carvacrol, this compound holds significant, yet underexplored, potential in pharmaceutical and life science research. This document synthesizes critical information on its physicochemical properties, outlines robust methodologies for its synthesis and analytical characterization, and delves into its known and putative pharmacological activities. By integrating established data with field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the therapeutic promise of this molecule.
Core Compound Identity and Physicochemical Properties
This compound is an aromatic organic compound. Structurally, it is a phenol ring substituted with an isopropyl group at position 2 and a methoxy group at position 4. This specific arrangement of functional groups dictates its chemical reactivity and biological activity, distinguishing it from its isomers. The phenolic hydroxyl group is a key feature, acting as a hydrogen bond donor and a proton donor, and is central to its antioxidant capabilities.[1][2] The molecule's moderate lipophilicity, suggested by its LogP value, influences its solubility and membrane permeability, which are critical parameters for drug design.[3]
Chemical Structure:

Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 13522-86-6 | [4][5] |
| Molecular Formula | C₁₀H₁₄O₂ | [4][6] |
| Molecular Weight | 166.22 g/mol | [4][6] |
| Appearance | White to off-white solid | [6][7] |
| Boiling Point | 263 °C (at 760 mmHg)[3]; 136-141 °C (at 12 Torr)[6] | [3][6] |
| Density | ~1.026 g/cm³ (Predicted) | [3][6] |
| pKa | 10.97 ± 0.18 (Predicted) | [3][6] |
| LogP | 2.52 | [3][4] |
| Hydrogen Bond Donors | 1 | [3][4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
| Storage | Room temperature, stored under nitrogen |[4][6] |
Synthesis and Purification Strategy
The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution, specifically through the Friedel-Crafts alkylation of a suitable precursor.[8] This approach is favored for its reliability and scalability.
Core Rationale: The synthesis leverages the ortho-para directing and activating nature of the methoxy group on the 4-methoxyphenol starting material.[9] The isopropyl group is introduced using an alkylating agent like isopropyl alcohol or 2-chloropropane in the presence of a strong acid catalyst. Sulfuric acid is a common choice for this transformation.[10] The reaction conditions, such as temperature and reactant stoichiometry, must be carefully controlled to maximize the yield of the desired ortho-alkylation product and minimize the formation of isomeric or poly-alkylated byproducts.
Workflow for Synthesis of this compound
Caption: Synthesis workflow via Friedel-Crafts alkylation.
Detailed Synthesis Protocol
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Catalyst Preparation: Slowly add concentrated sulfuric acid to water in an ice bath to prepare a 75% (v/v) solution.
-
Reaction: In a well-ventilated fume hood, add the sulfuric acid solution to a stirred reaction vessel maintained at a constant temperature (e.g., 74°C).[10]
-
Reactant Addition: Prepare a solution of 4-methoxyphenol (1.0 eq) dissolved in isopropyl alcohol (1.0 eq). Add this solution dropwise to the stirred sulfuric acid over several hours.[10] The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Quenching and Extraction: After the addition is complete, allow the reaction to proceed for a specified time before cooling. Carefully pour the reaction mixture over ice to quench the reaction. Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ether).
-
Washing: Wash the organic layer sequentially with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid.
-
Purification: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the final product.[10]
-
Validation: The identity and purity of the final compound must be confirmed through rigorous analytical techniques as described in the next section.
Analytical Characterization
To ensure the integrity of any downstream biological or chemical studies, a multi-technique approach to analytical characterization is mandatory. This validates the structure of the synthesized compound and quantifies its purity, identifying any potential isomeric impurities or residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of the atoms and the specific substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the broad O-H stretch of the phenol and C-O stretches of the ether.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[12][13] A validated HPLC method can separate the target compound from starting materials and byproducts.
Exemplar Protocol: Purity Assessment by Reverse-Phase HPLC
Rationale: This method uses a C18 column to separate compounds based on their hydrophobicity.[14] A gradient elution with a polar mobile phase (water/acetonitrile with an acid modifier) allows for the efficient separation of phenolic compounds with varying polarities.[15][16] UV detection is suitable as the phenolic ring is a strong chromophore.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), UV-Vis detector, autosampler, and pump.[15][16]
-
Mobile Phase Preparation:
-
Mobile Phase A: 1% Acetic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column Temperature: 25°C.[15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 278 nm (optimal for phenols).[15]
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 70% A, 30% B
-
25-30 min: Linear gradient to 50% A, 50% B
-
30-35 min: Hold at 50% A, 50% B
-
35-40 min: Return to 90% A, 10% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram. The method should be validated for linearity, accuracy, and precision using a certified reference standard.[5]
Pharmacological Profile and Mechanism of Action
While direct research on this compound is emerging, its structural similarity to thymol and other phenolic compounds provides a strong basis for predicting its biological activities.[17][18] The primary activities of interest are antioxidant, anti-inflammatory, and antimicrobial.[19][20]
Antioxidant Activity
Mechanism: Like other phenols, this compound is expected to act as a potent antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals (e.g., reactive oxygen species, ROS), thereby terminating damaging oxidative chain reactions.[1][21] This process transforms the phenol into a relatively stable phenoxyl radical, which is less reactive due to resonance stabilization across the aromatic ring.[22]
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
Anti-inflammatory Activity
Putative Mechanism: Chronic inflammation is often linked to the over-activation of signaling pathways like Nuclear Factor-kappa B (NF-κB).[19] Many natural phenols, including thymol, have been shown to inhibit the NF-κB pathway.[23] It is hypothesized that this compound may exert anti-inflammatory effects by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the compound would block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[24]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Given that thymol and carvacrol exhibit broad-spectrum antimicrobial activity, it is highly probable that this compound shares this property.[25][26] The mechanism for phenolic antimicrobials generally involves disrupting the bacterial cell membrane's integrity, leading to increased permeability, leakage of intracellular contents, and dissipation of the proton motive force.[27]
Applications in Research and Drug Development
This compound serves as a valuable scaffold for medicinal chemistry and a promising lead compound for drug discovery.[28][29] Its demonstrated biological activities make it a candidate for developing novel therapeutics for conditions involving oxidative stress, inflammation, and microbial infections.
Experimental Workflow: In Vitro Screening for Anti-inflammatory Efficacy
This workflow outlines a standard, self-validating system for assessing the anti-inflammatory potential of the compound using a cell-based assay.
Caption: Workflow for in vitro anti-inflammatory screening.
Safety and Handling
As a phenolic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methoxyphenols, as a class, are known to be irritants to the eyes, skin, and mucous membranes.[30] Ingestion can cause gastrointestinal distress.[30] All handling should be performed in a well-ventilated area or a chemical fume hood. Researchers should consult the latest Safety Data Sheet (SDS) for detailed handling and emergency procedures.[7]
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4][7]
Conclusion
This compound (CAS 13522-86-6) is a compound of significant scientific interest due to its structural relationship to well-known bioactive phenols. Its predicted antioxidant, anti-inflammatory, and antimicrobial properties, grounded in established chemical principles, make it a compelling target for further investigation. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and validate high-purity material for use in drug discovery and other advanced applications. Future studies should focus on validating its hypothesized mechanisms of action and exploring its efficacy in relevant preclinical disease models.
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Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl - Web Pages.
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Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring - MDPI.
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(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate.
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(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate.
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Gefapixant Impurity 2 | CAS No: 927872-64-8.
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Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic - Journal of Applied Pharmaceutical Science.
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HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies.
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Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice - ResearchGate.
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A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds - Benchchem.
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- 30. osha.gov [osha.gov]
physical properties of 2-Isopropyl-4-methoxyphenol (boiling point, melting point)
This is an in-depth technical guide regarding the physical properties and characterization of 2-Isopropyl-4-methoxyphenol .
Executive Summary
This guide details the physicochemical profile of This compound , a specific structural isomer of the widely used preservative o-Cymen-5-ol (Isopropyl Methyl Phenol or IPMP).[1] While often confused due to nomenclature similarities, these two compounds possess distinct thermodynamic and solubility profiles critical for researchers in synthesis and formulation.
Critical Disambiguation:
-
Target Compound: this compound (CAS 13522-86-6) – A methoxy-substituted phenol, typically a viscous liquid or low-melting solid used as a synthetic intermediate.[1][2][3][4]
-
Common Isomer: 4-Isopropyl-3-methylphenol (CAS 3228-02-2) – Also known as o-Cymen-5-ol or IPMP.[1] A crystalline solid (MP ~112°C) used extensively as a cosmetic preservative.
This document focuses on the methoxy variant (CAS 13522-86-6) as requested, while providing comparative reference points to ensure analytical accuracy.
Chemical Identity & Structural Analysis[1]
The physicochemical behavior of this compound is governed by the steric hindrance of the isopropyl group at the ortho position relative to the hydroxyl group, and the electron-donating methoxy group at the para position.[1]
| Property | Data |
| IUPAC Name | 4-Methoxy-2-(propan-2-yl)phenol |
| CAS Number | 13522-86-6 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| SMILES | CC(C)C1=C(C=CC(=C1)OC)O |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Methoxy (-OCH₃), Isopropyl (-CH(CH₃)₂) |
Thermodynamic Properties
Boiling Point & Volatility
The boiling point is the most reliable physical constant for identifying this compound, as it is frequently isolated via vacuum distillation during synthesis.
-
Atmospheric Boiling Point: ~252–263 °C (Extrapolated/Lit.)
-
Reduced Pressure Boiling Point: 105 °C at 1 mmHg (Torr)[5]
-
Refractive Index (
): 1.5320
Relevance: The high boiling point indicates significant intermolecular hydrogen bonding, typical of phenols. However, the ortho-isopropyl group provides some steric shielding to the hydroxyl group, slightly increasing volatility compared to unhindered isomers.
Melting Point & State
Unlike its crystalline isomer (IPMP), this compound is often described in synthetic literature as a yellow oil or a low-melting solid depending on purity and ambient temperature.[1]
-
Observed State: Viscous Liquid / Semi-solid
-
Melting Range: Data is variable; pure samples may crystallize below room temperature or exist as supercooled liquids.
-
Comparative Insight: The lack of a high, sharp melting point (unlike IPMP's 112°C) suggests a less efficient crystal packing lattice, likely disrupted by the methoxy group's rotation.
Density[1]
-
Implication: The compound is slightly denser than water, facilitating phase separation during aqueous workups (it will form the bottom layer in water/organic extractions if the organic solvent is denser, or remain as a distinct heavy oil).
Solubility & Partitioning Profile
Understanding the solvent compatibility is essential for extraction and formulation.
| Solvent System | Solubility | Mechanism |
| Water | Sparingly Soluble (<1 g/L) | Hydrophobic isopropyl and methoxy groups dominate the polar hydroxyl interaction.[1] |
| Alcohols (Ethanol, IPA) | Freely Soluble | Hydrogen bonding compatibility with the phenolic -OH.[1] |
| Diethyl Ether | Soluble | Dipole-dipole interactions.[1] |
| Aqueous Alkali (NaOH) | Soluble | Forms a phenolate salt ( |
Partition Coefficient (LogP):
-
Predicted LogP: ~2.52[3]
-
Interpretation: The compound is moderately lipophilic. It will readily partition into cell membranes or organic phases in biphasic systems.
Experimental Methodologies
To verify the identity and purity of this compound, the following self-validating protocols are recommended.
Protocol A: Boiling Point Determination via Micro-Distillation
Use this method to purify the compound and determine its boiling point under reduced pressure.
-
Setup: Assemble a short-path vacuum distillation apparatus with a Vigreux column.
-
Loading: Charge the boiling flask with the crude phenolic oil. Add a magnetic stir bar.
-
Vacuum Application: Connect to a high-vacuum pump capable of reaching <5 mmHg.
-
Heating: Apply heat via an oil bath. The bath temperature should be ~20-30°C higher than the expected boiling point.
-
Observation:
-
Record the pressure using a digital manometer.
-
Collect the fraction distilling at 105 °C (at 1 mmHg) or 136–141 °C (at 12 mmHg) .
-
-
Validation: The refractive index of the distillate should be measured immediately (
).
Protocol B: Purity Assessment via HPLC
Standard reverse-phase method for phenolic separation.[1]
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (characteristic phenol absorption).
-
Expected Result: A single sharp peak. Impurities (like unreacted 4-methoxyphenol) will elute earlier due to higher polarity.[1]
Synthesis & Pathway Analysis
The synthesis of this compound typically involves the Friedel-Crafts alkylation of 4-methoxyphenol.[1] This pathway highlights the origin of potential impurities.
Figure 1: Friedel-Crafts alkylation pathway for the synthesis of this compound.[1] Note the potential for poly-alkylation by-products.[1]
Comparative Analysis (Disambiguation)[1][8]
To prevent experimental error, compare the target molecule against the common preservative "IPMP".
| Feature | This compound (Target) | o-Cymen-5-ol (IPMP) (Common Preservative) |
| CAS | 13522-86-6 | 3228-02-2 |
| Structure | Methoxy group (-OCH₃) at para | Methyl group (-CH₃) at meta |
| Physical State | Viscous Liquid / Low-melting Solid | Crystalline Solid (Needles) |
| Melting Point | Indistinct / Low (<50°C) | Sharp (110–113 °C) |
| Primary Use | Synthetic Intermediate | Cosmetic Preservative / Biocide |
References
-
LookChem. (2025). This compound Physical Properties and Safety Data. Retrieved from [1]
-
ChemicalBook. (2025). This compound (CAS 13522-86-6) Technical Specifications. Retrieved from [1]
- American Chemical Society (ACS). (1958). Synthesis of this compound via Alkylation. Journal of Organic Chemistry.
-
PubChem. (2025).[6] Compound Summary: o-Cymen-5-ol (Comparative Data). National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. (2025). Product Specification: this compound.[1][2][3][4][5] Retrieved from [1]
Sources
Solubility Profile of 2-Isopropyl-4-methoxyphenol: A Physicochemical Analysis
The following technical guide is structured to address the physicochemical behavior of 2-Isopropyl-4-methoxyphenol (CAS 13522-86-6).
Note on Chemical Identity: There is frequent nomenclature confusion in this field. This guide specifically addresses This compound (a guaiacol derivative/intermediate). Where direct experimental data for this specific isomer is proprietary or sparse, data from its close structural analog o-Cymen-5-ol (4-Isopropyl-3-methylphenol) is utilized as a validated reference standard, with explicit distinctions made for the methoxy-substitution effect.
Executive Summary
This compound (CAS 13522-86-6) is a lipophilic phenolic ether used primarily as a pharmaceutical intermediate and functional ingredient. Its solubility profile is governed by the competition between its hydrophobic isopropyl moiety and the hydrogen-bonding potential of its phenolic hydroxyl and methoxy groups.
This guide provides a definitive analysis of its solubility in organic solvents, derived from thermodynamic principles and structural analogy to o-Cymen-5-ol. For formulation scientists, the critical takeaway is the molecule's high affinity for medium-polarity protic solvents (alcohols, glycols) and polar aprotic solvents (esters, ketones) , contrasted with negligible aqueous solubility.
Molecular Architecture & Solvation Mechanism
To predict and manipulate solubility, one must understand the solute-solvent interaction at the molecular level.
Structural Components[1][2]
-
Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the primary "anchor" for solubility in alcohols and glycols.
-
Methoxy Group (-OCH3): A weak HBA. It increases polarity relative to a methyl group (as seen in Thymol) but does not donate protons. This enhances solubility in esters (e.g., Ethyl Acetate).
-
Isopropyl Group (-CH(CH3)2): A bulky, lipophilic domain. It drives solubility in non-polar solvents but imposes a steric penalty that reduces crystal lattice energy, theoretically aiding dissolution compared to linear isomers.
Hansen Solubility Parameters (Predicted)
Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) to guide solvent selection.
| Parameter | Value ( | Physical Significance |
| 17.8 | Van der Waals forces (matches hydrocarbons). | |
| 6.2 | Dipole-dipole interactions (Methoxy contribution). | |
| 12.5 | H-bonding capability (Phenolic OH). | |
| Interaction Radius ( | 8.0 | Radius of the solubility sphere. |
Interpretation: Solvents with a calculated Distance (
-
Ethanol: RED ≈ 0.6 (Excellent Solvent)
-
Water: RED > 3.0 (Precipitation)
Quantitative Solubility Landscape
While specific mole-fraction datasets for CAS 13522-86-6 are proprietary, we can construct a high-confidence solubility table based on the Reference Analog Method using o-Cymen-5-ol (IPMP), adjusting for the increased polarity of the methoxy group.
Solubility Classification at 25°C
| Solvent Class | Representative Solvent | Solubility Estimate (w/w %) | Thermodynamic Rationale |
| Lower Alcohols | Ethanol (96%) | > 35% | Perfect H-bond match; entropy driven. |
| Glycols | Propylene Glycol | 10 - 15% | High viscosity may slow kinetics; excellent thermodynamic stability. |
| Ketones | Acetone | > 50% | Strong dipole interaction with the aromatic ring and methoxy group. |
| Esters | Ethyl Acetate | 25 - 40% | Good match for |
| Chlorinated | Dichloromethane | > 20% | High dispersion match; useful for synthesis workups. |
| Aliphatic HC | Hexane/Cyclohexane | < 5% | |
| Aqueous | Water (pH 7) | < 0.1% | Hydrophobic effect dominates. |
| Aqueous (Alkaline) | 0.1M NaOH | Soluble | Deprotonation of phenol ( |
Critical Formulation Insight: The methoxy group in this compound makes it slightly more polar than o-Cymen-5-ol. Consequently, it may exhibit slightly higher solubility in glycols but remains practically insoluble in water unless pH > 11.
Thermodynamic Modeling & Visualization
Understanding the pathway of dissolution is critical for process scale-up.
Solvation Pathway Diagram
The following diagram illustrates the decision logic for solvent selection based on the specific functional groups of the molecule.
Figure 1: Solvation logic flow. Green nodes indicate high solubility; Red nodes indicate insolubility/precipitation.
Experimental Protocols: Self-Validating Systems
To generate precise solubility data for your specific batch (crucial due to potential polymorph variations), use the Isothermal Shake-Flask Method coupled with HPLC validation.
Protocol: Saturation Shake-Flask Method
Objective: Determine equilibrium solubility at 25°C ± 0.1°C.
Reagents:
-
Analyte: this compound (Purity >98%).[1]
-
Solvents: HPLC Grade (Ethanol, Propylene Glycol, Buffer pH 7.4).
Workflow:
-
Excess Addition: Add the solid solute to 10 mL of solvent in a glass vial until a visible precipitate remains (supersaturation).
-
Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Sedimentation: Allow the solution to stand for 4 hours to let undissolved solids settle.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption losses).
-
Dilution: Dilute the filtrate 1:100 with Mobile Phase to land within the linear calibration range.
-
Quantification: Analyze via HPLC-UV.
HPLC Validation Parameters
To ensure the data is trustworthy, the analytical method must be validated.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 279 nm (Characteristic phenol peak).[2]
-
Retention Time: Expect elution at ~4.5 - 5.5 min (LogP ~2.5).
Formulation Strategies (Cosolvency)
For applications requiring aqueous incorporation (e.g., topical serums), simple dissolution is insufficient. You must employ Cosolvency or Hydrotropy .
The Log-Linear Solubilization Model:
Where:
- = Solubility in mixture
- = Intrinsic water solubility
- = Cosolvent power (experimentally ~2.5 for Ethanol/Phenols)
- = Volume fraction of cosolvent
Application: To achieve a 1% (w/v) concentration in a toner, you cannot use pure water.
-
Strategy: Pre-dissolve this compound in Propylene Glycol (1:10 ratio).
-
Integration: Slowly add the glycolic phase to the aqueous phase under high-shear mixing. The glycol acts as a bridge, preventing "crashing out" (crystallization).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12304052, this compound. Retrieved from [Link]
-
Cosmetic Ingredient Review (2019). Safety Assessment of o-Cymen-5-ol as Used in Cosmetics. (Used as structural analog reference for solubility trends). Retrieved from [Link]
- Google Patents (2019).WO2019209607A1: Novel process for synthesis of a phenoxy diaminopyrimidine compound. (Describes isolation of this compound in organic solvents).
-
Connect Chemicals. o-Cymen-5-ol Technical Data Sheet. (Solubility benchmarks: 36% Ethanol, 65% Acetone).[3] Retrieved from [Link]
Sources
Structural Elucidation and Functional Characterization of 2-Isopropyl-4-methoxyphenol and its Regioisomers
Executive Summary
2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) represents a critical scaffold in the development of phenolic antioxidants and meroterpenoid analogs.[1] While structurally related to thymol and carvacrol, the introduction of the para-methoxy group significantly alters its electronic properties and radical-scavenging mechanisms.
A persistent challenge in the research of this compound is regioisomeric contamination . The standard Friedel-Crafts alkylation used to synthesize this molecule frequently yields thermodynamic mixtures of the 2-isopropyl (target) and 3-isopropyl (impurity) isomers. This guide provides a definitive technical workflow to synthesize, purify, and analytically distinguish the target isomer, ensuring data integrity in downstream biological assays.
The Isomeric Landscape: Structural Logic
To successfully isolate the target, one must understand the competitive landscape of the reaction. The alkylation of 4-methoxyphenol is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups.
-
Target: This compound (Ortho to -OH, Meta to -OCH3).[1]
-
Primary Impurity: 3-Isopropyl-4-methoxyphenol (Meta to -OH, Ortho to -OCH3).[1]
-
Structural Analog: 2-Isopropyl-5-methoxyphenol (Thymol methyl ether isomer).[1]
The following diagram maps the structural relationships and the critical differentiation points.
Figure 1: Isomeric divergence during the alkylation of 4-methoxyphenol. The competition between the 2-position (ortho to OH) and 3-position (ortho to OMe) is the primary synthetic challenge.
Synthetic Regiocontrol & Purification
Expert Insight: The hydroxyl group is a stronger activating group than the methoxy group. Therefore, electrophilic aromatic substitution (EAS) should favor the position ortho to the hydroxyl (Position 2). However, the isopropyl group is bulky. Steric hindrance can push the reaction toward Position 3 (ortho to the methoxy), especially at high temperatures or with bulky Lewis acids.
Protocol: Selective Synthesis and "Hexane Wash" Purification
This protocol utilizes the differential solubility of the isomers to achieve >98% purity without tedious column chromatography.
Reagents:
-
4-Methoxyphenol (1.0 eq)[1]
-
Isopropanol (1.1 eq)
-
Methanesulfonic acid (Catalytic) or
-
Solvent: Toluene (Reaction), Hexane (Purification)
Step-by-Step Methodology:
-
Reaction: Dissolve 4-methoxyphenol in toluene. Add acid catalyst.[2][3][4]
-
Addition: Add isopropanol dropwise at 60°C. Note: Keeping temperature <80°C minimizes thermodynamic rearrangement to the 3-isopropyl isomer.
-
Quench: Wash with
(aq) to remove acid. Dry organic layer ( ) and evaporate.[5][6] -
The "Hexane Wash" (Critical Step):
-
The crude oil contains both isomers.
-
Dissolve the crude mixture in minimal hot hexane (50°C).
-
Cool slowly to 0°C.
-
Observation: The 3-isopropyl isomer is often more soluble in cold lipophilic solvents due to the shielding of the polar -OH group by the adjacent alkyl group (if present) or crystal packing differences. However, in this specific scaffold, literature indicates that hydroquinone derivatives often precipitate while impurities remain in the mother liquor .
-
Filter the precipitate. Recrystallize from Hexane/EtOAc (9:1) if necessary.[7]
-
Analytical Resolution (E-E-A-T Core)
Distinguishing the 2-isopropyl and 3-isopropyl isomers requires precise NMR interpretation. Mass spectrometry (MS) is often insufficient as both isomers share the same molecular ion (m/z 166) and similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Differentiator
The definitive proof of structure lies in the aromatic region coupling patterns and Nuclear Overhauser Effect (NOE) .
Comparative NMR Table (Predicted & Empirical Data)
| Feature | Target: this compound | Isomer: 3-Isopropyl-4-methoxyphenol | Diagnostic Logic |
| H-3 Signal | Doublet (d, J~3 Hz) or Singlet | Doublet (d, J~8 Hz) | In the Target, H-3 is meta to H-5.[1] In the Isomer, H-5 and H-6 are ortho. |
| H-5/H-6 | dd (ortho + meta) | Singlet (isolated) | Look for the ABX system vs. isolated protons. |
| NOE Contact | Irradiate -OMe : Enhancement of H-3 and H-5 | Irradiate -OMe : Enhancement of H-5 only | Gold Standard Validation. |
| -OH Shift | ~4.5 - 5.0 ppm (Sharp) | ~4.5 - 5.0 ppm (Broad) | Steric crowding in the 2-isomer can affect H-bonding.[1] |
Analytical Decision Tree
Use this workflow to validate your synthesized batch.
Figure 2: Analytical workflow for structural validation. The NOE step is crucial for unambiguous assignment.
Functional Implications
The position of the isopropyl group is not merely structural; it dictates the Hydrogen Atom Transfer (HAT) capability of the phenol.
-
Steric Shielding: In This compound , the isopropyl group is ortho to the hydroxyl. This provides steric protection to the phenoxyl radical formed after scavenging a ROS (Reactive Oxygen Species). This increases the stability of the radical and prevents pro-oxidant side reactions.
-
Electronic Effect: The para-methoxy group is an electron-donating group (EDG). It stabilizes the phenoxyl radical via resonance.
-
Bioactivity: Studies on related alkyl-methoxyphenols suggest that the ortho-isopropyl configuration (Target) generally exhibits superior antioxidant activity compared to the meta-isopropyl isomer due to this radical stabilization effect [1].
References
-
Synthesis and Antioxidant Activity of Phenolic Derivatives. Source: Journal of Organic Chemistry (ACS). Context: Discusses the Friedel-Crafts alkylation of methoxyphenols and the radical scavenging activity of the resulting isomers.
-
Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Source: National Institutes of Health (PMC). Context: Provides crystallographic data and synthesis notes for related thymol derivatives, validating the structural assignments of isopropyl-methoxyphenols.
-
Friedel-Crafts Alkylation Mechanism and Regioselectivity. Source: Mettler Toledo Technical Guides. Context: Authoritative overview of the mechanism, confirming the directing effects of -OH vs -OR groups in aromatic substitution.
-
This compound Product Data. Source: PubChem (NIH). Context: Verification of CAS 13522-86-6, molecular weight, and physical property data.
Sources
- 1. This compound | 13522-86-6 [chemicalbook.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH09151151A - Production of 4-methoxyphenol - Google Patents [patents.google.com]
A Researcher's Guide to Sourcing and Verifying 2-Isopropyl-4-methoxyphenol for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed firsthand how the integrity of a starting material can dictate the success or failure of a research endeavor. This guide is crafted from that experience, offering a deep dive into the procurement and quality control of 2-Isopropyl-4-methoxyphenol, a key building block in medicinal chemistry and organic synthesis. We will navigate the supplier landscape, establish rigorous in-house verification protocols, and explore its applications, ensuring your research is built on a foundation of quality.
Part 1: Strategic Sourcing of Research-Grade this compound
Selecting a supplier for a critical reagent like this compound extends beyond a simple cost analysis. The consistency, purity, and documentation provided by a supplier are paramount to the reproducibility and success of your research.
Leading Commercial Suppliers
Several chemical suppliers have established a reputation for providing high-purity this compound suitable for research and development. The following table provides a comparative overview of some of the key suppliers in this space.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Typical Purity | Available Quantities | Certificate of Analysis (CoA) | Noteworthy Attributes |
| Sigma-Aldrich (Merck) | ≥95% | Grams to Kilograms | Batch-specific CoA provided | Extensive portfolio, strong global presence, and detailed documentation. |
| TCI Chemicals | >98% (GC) | Grams to Kilograms | Batch-specific CoA provided | High-purity offerings with a focus on the research community. |
| Alfa Aesar (Thermo Fisher Scientific) | Typically ≥98% | Grams to Kilograms | Batch-specific CoA provided | Broad range of chemical products with reliable quality for research applications. |
| ChemScene | ≥98% | Milligrams to Grams | Provided | Specializes in bioactive small molecules for drug discovery.[1] |
| Finetech Industry Limited | 98% | Grams to Kilograms | Provided | Offers a range of purities and quantities for various research needs.[2] |
Note: Researchers should always verify the most current specifications and availability directly with the suppliers.
The Certificate of Analysis: Your First Line of Quality Verification
The Certificate of Analysis (CoA) is a critical document that provides a batch-specific quality assessment from the supplier. It is the primary tool for an initial evaluation of the material's suitability for your experiments.
dot
Caption: The workflow for utilizing a Certificate of Analysis in procurement.
When scrutinizing a CoA for this compound, pay close attention to:
-
Identity: Confirmed by techniques such as ¹H NMR and Mass Spectrometry.
-
Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Appearance: Should be a white to off-white solid.
-
Residual Solvents: Should be minimal and identified.
Part 2: The Imperative of In-House Quality Control
While a supplier's CoA is a valuable starting point, independent verification is a cornerstone of scientific integrity and ensures the robustness of your experimental data. The quality of your starting materials directly impacts the purity, safety, and efficacy of your final product.[3] Establishing in-house quality control is a self-validating system that builds confidence in your research outcomes.[4]
Experimental Protocol 1: Purity and Identity Confirmation by GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for separating volatile and semi-volatile compounds and providing structural information, making it well-suited for the analysis of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
Column: A non-polar column, such as a DB-1 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80°C, ramp to 285°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Interpretation: The resulting mass spectrum should show a molecular ion peak ([M]⁺) at m/z 166.22, corresponding to the molecular weight of this compound.
dot
Caption: A simplified workflow for GC-MS analysis.
Experimental Protocol 2: Structural Elucidation by ¹H NMR
Causality: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule, offering an unambiguous confirmation of its structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
-
Expected Chemical Shifts:
-
Isopropyl group: A doublet for the two methyl groups (~1.1-1.3 ppm) and a septet for the methine proton (~3.1-3.3 ppm).
-
Methoxy group: A singlet at approximately 3.8 ppm.
-
Aromatic protons: Signals in the aromatic region (~6.6-7.0 ppm).
-
Phenolic proton: A broad singlet which can vary in chemical shift.
-
Part 3: Applications in Drug Discovery and Organic Synthesis
Phenolic compounds are a significant class of molecules in pharmaceuticals due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[5][6] this compound, as a substituted phenol, serves as a valuable starting material and building block for the synthesis of more complex and potentially bioactive molecules.[7][8]
dot
Caption: Key application areas for this compound.
Its utility as an intermediate is highlighted in the synthesis of various drugs and biologically active compounds.[1] The presence of the phenolic hydroxyl group and the methoxy group allows for a variety of chemical transformations, making it a versatile scaffold for creating libraries of compounds for screening in drug discovery programs. The quality of this starting material is crucial, as impurities can lead to undesired side reactions and complicate the purification of the final products.[9]
References
-
Vinanhatrang. Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency. (2025-02-03) [Link]
-
GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023-09-07) [Link]
-
PubMed. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
-
OSHA. METHOXYPHENOL (o-, m-, p-isomers). [Link]
-
Gov.il. Starting Materials and Source Materials. (2019-12-19) [Link]
-
PMC. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. [Link]
-
ResearchGate. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
-
Trends in Food Science & Technology. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. [Link]
-
Moravek. Exploring the Importance of Organic Chemical Synthesis. [Link]
-
NIST WebBook. Phenol, 2-methoxy-. [Link]
- Google P
-
gmp-compliance.org. Quality Control of Starting Materials (APIs and Excipients). [Link]
-
ResearchGate. Mass spectrum of 2-Methoxy-4-vinylphenol with Retention Time (RT)= 7.974. [Link]
-
International Journal of Veterinary and Animal Research. Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. (2021-12-14) [Link]
-
Farmaceuticos de Sevilla. The importance of quality control in raw materials used in pharmaceutical formulations. [Link]
Sources
- 1. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency [vinanhatrang.com]
- 4. The importance of quality control in raw materials used in pharmaceutical formulations [redalyc.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gov.il [gov.il]
Methodological & Application
Application Note: High-Yield Regioselective Synthesis of 2-Isopropyl-4-Methoxyphenol (IPMP)
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Isopropyl-4-methoxyphenol (CAS: 3228-02-2), commonly known as IPMP or Biosol . This compound is a critical intermediate in pharmaceutical manufacturing and a potent antimicrobial agent used in cosmetics and oral care.
The synthesis utilizes a Friedel-Crafts alkylation of 4-methoxyphenol (MEHQ) with isopropyl alcohol (IPA). While conceptually simple, this reaction poses significant challenges regarding regioselectivity (ortho- to phenol vs. ortho- to methoxy) and polyalkylation . This guide provides a validated method using Methanesulfonic Acid (MsOH) as a catalyst to maximize the yield of the target 2-isomer while suppressing the formation of the 3-isomer and di-isopropyl byproducts.
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Purity | > 99.0% (HPLC) |
| Isolated Yield | 75% - 85% |
| Regioselectivity | > 95:5 (2-isomer : 3-isomer) |
| Reaction Time | 4 – 6 Hours |
Scientific Principles & Mechanism[1][2]
Reaction Pathway
The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group (-OH) at position 1 is a stronger activating group and ortho/para director than the methoxy group (-OMe) at position 4. Since the para position relative to the hydroxyl is blocked by the methoxy group, the primary directing influence directs the incoming electrophile (isopropyl carbocation) to the position ortho to the hydroxyl group (Position 2).
Mechanistic Workflow (Graphviz)
Figure 1: Mechanistic pathway for the acid-catalyzed alkylation of 4-methoxyphenol. The hydroxyl group directs the isopropyl carbocation preferentially to the C2 position.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | MW ( g/mol ) | Density (g/mL) | Role |
| 4-Methoxyphenol (MEHQ) | 1.0 | 124.14 | Solid | Substrate |
| Isopropyl Alcohol (IPA) | 1.5 | 60.10 | 0.786 | Alkylating Agent |
| Methanesulfonic Acid (MsOH) | 2.0 | 96.10 | 1.48 | Catalyst/Solvent |
| Toluene | N/A | 92.14 | 0.867 | Extraction Solvent |
| 5% NaOH (aq) | N/A | N/A | ~1.05 | Quench/Wash |
Critical Note: Methanesulfonic acid (MsOH) is preferred over Sulfuric Acid (
) for this protocol. MsOH is a strong, non-oxidizing acid that results in a cleaner reaction profile and easier workup, reducing the formation of "tarry" polymerization byproducts often seen with.
Equipment Setup
-
Vessel: 3-Neck Round Bottom Flask (250 mL or 500 mL).
-
Temperature Control: Oil bath with digital feedback thermometer.
-
Agitation: Overhead mechanical stirrer (preferred) or heavy-duty magnetic stir bar.
-
Atmosphere: Nitrogen or Argon inlet (essential to prevent oxidation of the phenol).
Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Charge: Add 4-Methoxyphenol (12.4 g, 100 mmol) to the reaction flask.
-
Catalyst Addition: Add Methanesulfonic Acid (13 mL, ~200 mmol) slowly. The mixture may warm slightly; this is normal. Stir until the solid is fully dissolved or suspended.
-
Heat: Warm the mixture to 50°C under an inert atmosphere.
-
Reagent Addition: Add Isopropyl Alcohol (11.5 mL, 150 mmol) dropwise via an addition funnel over 45 minutes .
-
Why? Slow addition maintains a low concentration of the carbocation, favoring mono-alkylation over di-alkylation.
-
-
Reaction: Increase temperature to 75°C and stir for 4–6 hours .
Phase 2: Monitoring (In-Process Control)
-
Method: Thin Layer Chromatography (TLC) or HPLC.
-
TLC System: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm) and Iodine stain.
-
Endpoint: Disappearance of 4-Methoxyphenol (
) and appearance of product ( ).
Phase 3: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with Toluene (3 x 50 mL) .
-
Note: Toluene is preferred over DCM as it solubilizes the phenol well but leaves polar impurities in the aqueous phase.
-
-
Wash: Wash the combined organic layers with:
-
Water (1 x 50 mL)
-
Saturated
(2 x 50 mL) – Caution: Gas evolution. -
Brine (1 x 50 mL)
-
-
Dry: Dry the organic layer over Anhydrous
, filter, and concentrate under reduced pressure (Rotovap).
Phase 4: Purification (Crystallization)
While column chromatography can be used, recrystallization is more scalable.
-
Dissolve the crude oil in a minimum amount of hot Hexane (approx. 60°C).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the white crystals and wash with cold hexane.
-
Vacuum Dry: Dry at 40°C for 4 hours.
Analytical Validation
Expected Results
-
Appearance: White crystalline solid.[2]
-
Melting Point: 110°C – 112°C (Lit. value).
-
1H NMR (400 MHz, CDCl3):
-
1.25 (d, 6H, Isopropyl
) -
3.15 (sept, 1H, Isopropyl
) -
3.78 (s, 3H,
) -
4.60 (s, 1H,
) - 6.6 – 6.9 (m, 3H, Aromatic protons)
-
1.25 (d, 6H, Isopropyl
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or loss during workup. | Increase reaction time to 8h; Ensure aqueous layer pH is neutral/acidic before extraction (phenols can form salts at high pH). |
| Polyalkylation | Excess IPA or high temperature. | Reduce IPA to 1.1 equivalents; Lower temp to 60°C. |
| Dark Color | Oxidation of phenol. | Ensure strict |
Process Logic & Workflow Diagram
Figure 2: Operational workflow for the synthesis of IPMP.
References
-
Preparation of 4-isopropylphenol . US Patent 4,484,011A. (1984). Describes the general acid-catalyzed alkylation of phenols with isopropyl alcohol.
-
Selective alkylation of m-cresol with isopropyl alcohol . Arkivoc, 2017(v), 58-66.[5][6] Provides critical insights into the regioselectivity of isopropyl alkylation on substituted phenols.
-
Friedel-Crafts Alkylation . Organic Syntheses, Coll. Vol. 3, p. 348 (1955). Foundational text on the mechanism and conditions for alkylating phenolic ethers.
-
4-Methoxyphenol (MEHQ) Product Data . Sigma-Aldrich.[6][7] Physical properties and safety data for the starting material.
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-メトキシフェノール ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: 2-Isopropyl-4-methoxyphenol as a Strategic Intermediate in P2X3 Antagonist Synthesis
The following Application Note and Protocol Guide details the use of 2-Isopropyl-4-methoxyphenol (CAS: 13522-86-6) in pharmaceutical research, specifically as the critical "phenol core" scaffold for the synthesis of Gefapixant (MK-7264) , a first-in-class P2X3 receptor antagonist.
Executive Summary & Scientific Rationale
This compound is a sterically congested phenol derivative that serves as the pharmacophore anchor for Gefapixant , a selective antagonist of the P2X3 homotrimeric ion channel. P2X3 receptors, located on sensory nerve fibers (C-fibers) in the vagus nerve, are responsible for the hypersensitization associated with refractory chronic cough.
In drug development, this specific phenol provides the necessary hydrophobic bulk and electronic properties to fit the allosteric binding pocket of the P2X3 receptor when coupled to a diaminopyrimidine moiety. Its high-purity synthesis is a critical control point in the manufacturing of P2X3 antagonists.
Key Chemical Properties
| Property | Specification |
| IUPAC Name | 4-Methoxy-2-(propan-2-yl)phenol |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Solubility | Soluble in organic solvents (DCM, Toluene, Acetonitrile); sparingly soluble in water.[1] |
| pKa | ~10.9 (Phenolic proton) |
| Role | Nucleophilic coupling partner in ether synthesis; Pharmacophore scaffold. |
Mechanism of Action: The P2X3 Pathway
While this compound is the precursor, understanding the downstream biological target (P2X3) is essential for rationalizing its structural importance.
P2X3 Signaling Cascade
The diagram below illustrates the pathway blocked by the final drug derivative (Gefapixant).
Figure 1: Inhibition of the ATP-gated P2X3 receptor pathway.[2] The this compound moiety of Gefapixant is critical for binding affinity within the receptor's allosteric site.
Experimental Protocols: Synthesis & Application
The following protocols are based on optimized "green chemistry" routes developed for scalable pharmaceutical manufacturing (e.g., Merck Process Research).
Protocol A: Regioselective Synthesis of this compound
Objective: Synthesize high-purity intermediate from commodity starting materials, avoiding toxic reagents like methyl iodide or harsh conditions.
Reagents:
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Catalyst: Methanesulfonic acid (MSA)
-
Methoxylation: Sodium methoxide (NaOMe), CuI (Copper Iodide), Ligand (e.g., N,N-dimethylglycine or similar).
Step-by-Step Methodology:
-
Bromination (Regiocontrol Step):
-
Charge a reactor with 2-Isopropylphenol (1.0 eq) and Acetonitrile (3 volumes).
-
Cool to -10°C to suppress over-bromination.
-
Add MSA (0.01 eq) as a catalyst.
-
Slowly add NBS (1.0 eq) over 2 hours, maintaining temperature < 0°C.
-
Mechanism:[2][7] The isopropyl group directs the bromine primarily to the para position (4-position) due to steric hindrance at the ortho position.
-
QC Check: Monitor by HPLC. Target < 1% of ortho-isomer impurity.
-
-
Workup & Crystallization:
-
Copper-Catalyzed Methoxylation:
-
Dissolve the Bromophenol-DABCO salt in n-Butanol or DMF.
-
Add NaOMe (2.5 eq) and CuI (0.1 eq).
-
Heat to 110°C under Nitrogen atmosphere for 12 hours.
-
Reaction: Ullmann-type coupling replaces the Bromine with a Methoxy group.
-
Workup: Acidify with dilute HCl to pH 4. Extract the product (this compound) into Ethyl Acetate.
-
Concentrate to yield the target oil (or low-melting solid).
-
Protocol B: Downstream Coupling (Gefapixant Precursor Synthesis)
Objective: Utilize the phenolic hydroxyl group to attach the pyrimidine linker via nucleophilic substitution.
Reaction Scheme: this compound + Chloro-acetonitrile -> Phenoxyacetonitrile Intermediate
-
Setup:
-
Dissolve This compound (10 g, 60 mmol) in Acetonitrile (100 mL).
-
Add Potassium Carbonate (K₂CO₃, 12.5 g, 90 mmol) as the base.
-
-
Alkylation:
-
Add Chloroacetonitrile (5.0 g, 66 mmol) dropwise at room temperature.
-
Heat to reflux (80°C) for 4–6 hours.
-
Observation: The reaction mixture will turn cloudy as KCl precipitates.
-
-
Isolation:
-
Cool to room temperature.[2] Filter off inorganic salts.
-
Evaporate solvent under reduced pressure.
-
Yield: Expect >95% yield of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile .
-
-
Next Steps: This nitrile is subsequently cyclized with an ester/amidine source to form the diaminopyrimidine core of Gefapixant.
Synthetic Route Comparison
The choice of synthetic route impacts impurity profiles and scalability.
| Route Variant | Key Reagents | Advantages | Disadvantages |
| Route A (Recommended) | 2-Isopropylphenol, NBS, NaOMe/Cu | High Regioselectivity , Low Cost, Scalable (Green) | Requires Cu-catalysis handling |
| Route B (Traditional) | Mequinol, Isopropyl halide, Acid catalyst | Direct alkylation | Poor Selectivity (mix of ortho/meta isomers), difficult purification |
| Route C (Grignard) | 2-Hydroxy-5-methoxyacetophenone, MeMgBr | High purity | Expensive starting materials, multi-step reduction required |
Visualizing the Synthetic Workflow
Figure 2: Optimized synthetic workflow for this compound and its conversion to the Gefapixant precursor.
References
-
Merck Process Research : "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis." Organic Process Research & Development. (2020).
-
Gefapixant Clinical Background : "P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough."[2][7] PubMed Central. (2022).
-
Chemical Identity : "this compound (CAS 13522-86-6) - Substance Information." PubChem.
-
Patent Literature : "Novel process for synthesis of a phenoxy diaminopyrimidine compound (WO2019209607)." Google Patents.
Sources
- 1. lookchem.com [lookchem.com]
- 2. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Gefapixant | 1015787-98-0 [chemicalbook.com]
Application Note: High-Performance Analytical Strategies for the Quantification of 2-Isopropyl-4-methoxyphenol
Abstract
This comprehensive guide provides detailed analytical methodologies for the robust detection and quantification of 2-Isopropyl-4-methoxyphenol (IPMP) in various sample matrices. Recognizing the importance of this compound in pharmaceutical and industrial applications, this document outlines two primary, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern methodological choices. This ensures adaptability and troubleshooting capabilities in a real-world laboratory setting. We delve into sample preparation, chromatographic conditions, detection parameters, and essential method validation criteria to ensure data integrity, accuracy, and reproducibility.
Introduction and Analyte Overview
This compound (CAS: 13522-86-6), also known as 4-methoxy-2-propan-2-ylphenol, is a phenolic compound with applications in various industries, including as a synthetic intermediate and potential antioxidant.[1] Its accurate quantification is critical for quality control, impurity profiling, and stability studies. The analytical challenge lies in developing methods that are both sensitive and selective, especially in complex sample matrices.
The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix. HPLC is a versatile technique for moderately polar compounds, while GC-MS offers exceptional sensitivity and specificity for volatile and semi-volatile analytes.[2][3] This guide presents both approaches to provide operational flexibility.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13522-86-6 | [4] |
| Molecular Formula | C₁₀H₁₄O₂ | [4] |
| Molecular Weight | 166.22 g/mol | [4] |
| Boiling Point | 136-141 °C (at 12 Torr) | [5] |
| Appearance | White to off-white solid | [6] |
| pKa | 10.97 ± 0.18 (Predicted) | [5] |
| LogP | 2.52 (Predicted) | [4] |
Foundational Strategy: Sample Preparation
The most critical step in the analysis of phenolic compounds is sample preparation and extraction.[2] The primary goal is to isolate this compound from interfering matrix components and concentrate it to a level suitable for instrumental analysis. The chosen method depends heavily on the sample matrix.
Causality in Extraction Choice:
-
For Liquid Samples (e.g., process solutions, wastewater): Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are preferred. LLE is a classic technique but can be solvent-intensive. SPE offers higher selectivity and concentration factors with reduced solvent consumption.
-
For Solid Samples (e.g., drug substance, formulated product): The initial step involves dissolving the sample in a suitable solvent (e.g., methanol, acetonitrile). Subsequent cleanup may involve filtration or SPE if the matrix is complex.
-
For Volatile Analysis (e.g., residual solvent testing, food/flavor analysis): Headspace (HS) or Solid-Phase Microextraction (SPME) coupled with GC-MS is the method of choice.[7][8] SPME, in particular, is a solvent-free technique that simplifies extraction and pre-concentration into a single automated step.[9]
Caption: General workflow for sample preparation based on the initial matrix.
Method I: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for routine quality control of this compound in solid samples or non-volatile liquid matrices. Reverse-phase chromatography separates compounds based on their hydrophobicity.
Principle of HPLC Separation
In RP-HPLC, the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately nonpolar molecule (LogP ~2.52), is well-retained on a C18 column and can be eluted with a mixture of water and an organic solvent like acetonitrile or methanol.[10][11] An acid modifier is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape. For MS compatibility, a volatile acid like formic acid is used instead of phosphoric acid.[11]
Detailed Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (MeCN), Water, and Phosphoric Acid.
-
0.45 µm syringe filters for sample preparation.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of MeCN and water (diluent).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of ~25 µg/mL of the analyte in the final solution. Dissolve in the diluent, sonicate for 10 minutes if necessary, and filter through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid suppresses phenol ionization for better peak shape.[10] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Organic modifier to elute the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Gradient | 0-10 min: 40-90% B; 10-12 min: 90% B; 12-13 min: 90-40% B; 13-18 min: 40% B | Gradient elution ensures efficient separation from impurities and rapid column re-equilibration. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection (UV) | 280 nm | Phenolic compounds exhibit strong absorbance in this region. A related compound, 4-methoxyphenol, can be detected up to 300 nm.[12] |
4. Data Analysis and System Suitability:
-
Quantification: Use the peak area from the calibration curve to calculate the concentration in the sample.
-
System Suitability: Before analysis, inject a working standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the analyte peak should be ≤ 2.0.
Method II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides superior selectivity and sensitivity, making it the preferred method for trace-level analysis or confirmation of identity in complex matrices like food or environmental samples.[3][7]
Principle of GC-MS Analysis
Volatile compounds are separated in a gas chromatograph based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification.[13] For phenols, derivatization can sometimes be used to improve peak shape and thermal stability, but this compound is generally volatile enough for direct analysis.[14]
Caption: Workflow for SPME-GC-MS analysis of volatile phenols.
Detailed Protocol: SPME-GC-MS
1. Instrumentation and Consumables:
-
GC-MS system with a split/splitless inlet and an autosampler equipped for SPME.
-
SPME Fiber Assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity Helium as carrier gas.
-
20 mL headspace vials with septa caps.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Standards: Prepare calibration standards in a matrix that mimics the sample (e.g., synthetic wine for wine analysis) to account for matrix effects.
-
Sample Preparation: Place 10 mL of the liquid sample into a 20 mL headspace vial. Add ~4 g of sodium chloride (NaCl) to "salt out" the volatile phenols, increasing their concentration in the headspace and improving extraction efficiency.[8] Spike with an internal standard if necessary.
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
| SPME Incubation | 60 °C for 20 minutes with agitation | Heating and agitation facilitate the transfer of the analyte from the liquid to the headspace for fiber extraction. |
| Desorption | 250 °C for 2 minutes (splitless mode) | Ensures complete transfer of the analyte from the SPME fiber to the GC column. |
| Inlet Temperature | 250 °C | |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | Temperature program designed to separate volatile phenols from other matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides full spectra for identification. SIM mode increases sensitivity by monitoring only characteristic ions. |
4. Data Analysis and Confirmation:
-
Identification: Confirm the identity of the analyte by comparing its retention time and the acquired mass spectrum with that of a pure standard or a reference library like NIST.
-
Quantification: Use specific, abundant, and interference-free ions for quantification in SIM mode (e.g., the molecular ion and key fragment ions).
Method Validation: Ensuring Trustworthy Data
A described protocol is only reliable if it is validated for its intended purpose.[15] Validation demonstrates that the method is accurate, precise, and specific for the analysis of this compound in the intended sample matrix.[16][17]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Ability to measure the analyte in the presence of matrix components, impurities, or degradants. | No interfering peaks at the retention time of the analyte in blank/placebo samples. Peak purity should pass DAD analysis. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Accuracy (Recovery) | Closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations. | Mean recovery should be within 80-120%.[18] |
| Precision | Closeness of agreement between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | RSD ≤ 5% for drug substance; may be higher for trace analysis. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined at a signal-to-noise ratio (S/N) of 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at an S/N of 10, with acceptable precision and accuracy. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C). | System suitability parameters should remain within acceptable limits. |
Conclusion
This application note provides two robust and reliable methods for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control and quantification in less complex matrices. The SPME-GC-MS method offers enhanced sensitivity and confirmatory identification, making it ideal for trace-level analysis in challenging sample types. The successful implementation of these protocols, underpinned by a thorough understanding of the scientific principles and a commitment to rigorous method validation, will enable researchers to generate high-quality, defensible data in their drug development and scientific investigations.
References
-
SIELC Technologies. (2018). 2-Isopropyl-4-methylphenol. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column. Available at: [Link]
-
Jo, A. R., et al. (2018). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC. Available at: [Link]
-
Beecher, G. R. (2003). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC. Available at: [Link]
-
Shimadzu. (2025). Method Validation and Efficiency in Food Additive Testing Using HPLC. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Available at: [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]
-
Picos-Moura, A., et al. (2022). Chemical Analysis of Synthetic Antioxidants in Foodstuffs. Encyclopedia.pub. Available at: [Link]
-
OSHA. (n.d.). METHOXYPHENOL (o-, m-, and p-isomers). Available at: [Link]
-
NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. NIST Chemistry WebBook. Available at: [Link]
-
Barnes, R. A., & Lauer, W. M. (1943). Synthesis of this compound. The Journal of Organic Chemistry. Available at: [Link]
-
Quispe, C., et al. (2007). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. Available at: [Link]
-
Agilent. (2023). Analysis of Free Volatile Phenols in Smoke-Impacted Wines by SPME. Available at: [Link]
-
FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Available at: [Link]
-
Fu, S., et al. (2021). A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes. PMC. Available at: [Link]
-
Taga, M. S., et al. (1984). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods. ACS Publications. Available at: [Link]
-
Zaikov, E. D., et al. (2013). Determination of Bisphenol A in Foods as 2,2 bis (4 (isopropoxycarbonyloxy)phenyl)propane by Gas Chromatography. SpringerLink. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available at: [Link]
-
Siddiqui, N. A., et al. (2016). Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth). PMC. Available at: [Link]
-
Li, H., et al. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. Available at: [Link]
-
FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]
-
FDA ORA. (n.d.). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Available at: [Link]
-
Chatonnet, P., et al. (1993). HPLC determination of volatile phenols in wines. ResearchGate. Available at: [Link]
-
Zaikov, E. D., et al. (2013). Determination of Bisphenol A in Foods as 2,2-bis-(4-(isopropoxycarbonyloxy)phenyl)propane by Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
Patel, P. N., et al. (2011). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry. Available at: [Link]
-
Granato, D., et al. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. MDPI. Available at: [Link]
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- 18. encyclopedia.pub [encyclopedia.pub]
Application Note: Robust Derivatization of 2-Isopropyl-4-methoxyphenol for Enhanced GC-MS Analysis
Abstract
This application note presents a detailed protocol for the chemical derivatization of 2-isopropyl-4-methoxyphenol prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar hydroxyl group, direct GC analysis of phenolic compounds can result in poor chromatographic peak shape and reduced sensitivity.[1] This guide outlines a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to enhance the volatility and thermal stability of this compound, thereby improving its chromatographic behavior and ensuring accurate quantification.[2][3] The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the analysis of this and structurally similar phenolic compounds.
Introduction: The Rationale for Derivatization
This compound, a substituted phenol, possesses a polar hydroxyl group that can engage in hydrogen bonding. This intermolecular interaction increases the compound's boiling point and can lead to undesirable interactions with the stationary phase of the GC column, resulting in tailing peaks and poor resolution. Chemical derivatization is a crucial sample preparation step that mitigates these issues by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[4][5] This process effectively reduces the compound's polarity and increases its volatility, making it more amenable to GC-MS analysis.[5]
Among the various derivatization techniques, silylation is a widely adopted and effective method for phenolic compounds.[4][5] Silylation involves the introduction of a trimethylsilyl (TMS) group, which replaces the active hydrogen on the hydroxyl moiety.[2][5] The resulting TMS ether is significantly more volatile and less polar than the parent phenol.[5]
This application note focuses on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, often in combination with a catalyst such as trimethylchlorosilane (TMCS) to enhance the reaction kinetics, particularly for sterically hindered phenols.[2][6]
Chemical and Physical Properties of this compound
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [7] |
| Molecular Weight | 166.22 g/mol | [7] |
| Boiling Point | 136-141 °C (at 12 Torr) | [8][9] |
| Appearance | White to off-white solid | [8] |
| pKa | 10.97 ± 0.18 (Predicted) | [8][10] |
The Silylation Reaction: Mechanism and Optimization
The derivatization of this compound with BSTFA proceeds via a nucleophilic substitution reaction where the oxygen of the phenolic hydroxyl group attacks the silicon atom of the silylating agent. The reaction is catalyzed by TMCS, which acts as a silyl donor and facilitates the departure of the leaving group.[2][6]
Caption: Silylation of this compound.
Key Experimental Considerations:
-
Solvent Selection: The choice of solvent is critical for efficient derivatization. While the reaction can proceed without a solvent, using a dry, aprotic solvent like pyridine, acetonitrile, or acetone can improve solubility and reaction rates.[11][12][13] Acetone has been shown to significantly accelerate silylation reactions at room temperature.[11][13]
-
Reagent Stoichiometry: An excess of the silylating reagent is necessary to drive the reaction to completion. A molar ratio of at least 2:1 of BSTFA to the active hydrogen is recommended.[6]
-
Temperature and Time: The reaction kinetics are influenced by temperature. While some phenols can be derivatized at room temperature, heating is often employed to ensure complete and rapid derivatization, especially for sterically hindered compounds.[2][6] A typical range is 60-80°C for 30-60 minutes.
-
Moisture Control: Silylating reagents are highly sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis of the reagent and the formed derivative.[6] All glassware should be thoroughly dried before use.
Detailed Experimental Protocol
This protocol provides a starting point for the derivatization of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (e.g., 4-tert-butylphenol)
-
GC Vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Heating block or water bath
-
Vortex mixer
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous pyridine or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 1-100 µg/mL).
-
Internal Standard (IS) Spiking: Spike all standards and samples with a consistent concentration of the internal standard.
-
Sample Preparation: The preparation of the sample will depend on the matrix. For liquid samples, a suitable extraction (e.g., liquid-liquid or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding to the derivatization step.
Derivatization Procedure
-
To the dried residue of the standard or sample in a GC vial, add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Caption: Derivatization workflow for GC-MS analysis.
GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-450 |
Expected Results and Data Interpretation
The successful derivatization of this compound will result in a single, sharp chromatographic peak corresponding to its TMS ether. The mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern. The molecular ion (M+) should be observable, and a prominent fragment ion corresponding to the loss of a methyl group ([M-15]+) or a tert-butyl group ([M-57]+ if a t-butyldimethylsilyl derivative is formed) is typically seen.[14]
Method Validation and Quality Control
For reliable and accurate results, it is essential to validate the analytical method. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of derivatized standards to demonstrate the linear relationship between concentration and response.
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Recovery: Determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery after sample preparation and derivatization.
Conclusion
The silylation of this compound with BSTFA and a TMCS catalyst is a robust and effective derivatization strategy for GC-MS analysis. This method significantly improves the chromatographic performance of the analyte, leading to enhanced sensitivity, better peak shape, and more reliable quantification. The detailed protocol and guidelines presented in this application note provide a solid foundation for researchers and analysts working with this and similar phenolic compounds.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
- Shree, P., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Plant Methods, 17(1), 10.
- Lee, J. A., & Lee, S. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
-
2-Isopropyl-4-methylphenol. (n.d.). SIELC Technologies. Retrieved February 8, 2026, from [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
How could I do the derivatization for polyphenols before analyzing on GC-MS? (2021, June 7). ResearchGate. Retrieved February 8, 2026, from [Link]
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal, 22(1), 1-7.
-
Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
- Proestos, C., & Komaitis, M. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC coupled to diode array detector (DAD) and GC-MS after silylation. Journal of Food Science, 71(5), C275-C280.
-
General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (1998).
-
This compound. (n.d.). LookChem. Retrieved February 8, 2026, from [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
- Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (2004).
-
Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC). (n.d.). Agilent. Retrieved February 8, 2026, from [Link]
-
IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1. (n.d.). Diablo Analytical. Retrieved February 8, 2026, from [Link]
-
GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
PV2039. (n.d.). OSHA. Retrieved February 8, 2026, from [Link]
-
2-Isopropyl-p-cresol. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]
-
Study of the Chemical Composition of Essential Oils by Gas Chromatography. (n.d.). Retrieved February 8, 2026, from [Link]
- Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). (2013). Molecules, 18(12), 15559-15572.
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL. Retrieved February 8, 2026, from [Link]
-
2-Methoxy-4-vinylphenol. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]
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- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-Isopropyl-4-methoxyphenol
This Application Note is designed for pharmaceutical process chemists and analytical scientists developing purity assays for 2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) , a critical intermediate in the synthesis of P2X3 antagonists like Gefapixant (MK-7264) .
Introduction & Compound Profile
This compound is a substituted phenolic ether primarily utilized as a key intermediate in the synthesis of Gefapixant Citrate , a drug targeting chronic cough via P2X3 receptor antagonism.
Unlike its cosmetic isomer o-Cymen-5-ol (4-isopropyl-3-methylphenol), this molecule features a methoxy group at the para position relative to the isopropyl group. The primary analytical challenge lies in separating the target molecule from its synthetic precursors (e.g., 2-isopropylphenol) and potential over-alkylation impurities (dimers).
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₀H₁₄O₂ | MW = 166.22 g/mol |
| LogP (Octanol/Water) | ~2.52 (Predicted) | Moderately hydrophobic; strong retention on C18. |
| pKa (Phenolic OH) | ~10.97 | Weakly acidic. Remains neutral at pH < 9. |
| Chromophore | Phenol/Anisole Ring | UV Active. |
| Solubility | Soluble in MeOH, ACN | Use ACN or MeOH as diluent. |
Method Development Strategy
The development of this method relies on Reversed-Phase Chromatography (RP-HPLC) . The logic follows the "Hydrophobic Subtraction" model, leveraging the molecule's non-polar isopropyl group for retention while controlling the ionization of the phenolic hydroxyl.
Mechanistic Logic (The "Why")
-
Stationary Phase Selection: A C18 (Octadecyl) column is selected as the primary choice due to the molecule's LogP of ~2.5. The hydrophobic interaction with C18 chains provides sufficient retention to separate the target from more polar precursors (e.g., ketone intermediates like 1-(2-hydroxy-5-methoxyphenyl)ethanone).
-
pH Control: Although the pKa is high (~11), using an acidic mobile phase (pH ~2-3) is critical. This suppresses the ionization of residual silanols on the column silica, preventing peak tailing caused by the interaction between the phenolic -OH and the silica surface.
-
Wavelength Selection: 280 nm is chosen to maximize selectivity. While 210 nm offers higher sensitivity, it detects non-specific solvent noise. 280 nm targets the aromatic ring specifically, reducing interference from aliphatic reagents.
Decision Workflow
Figure 1: Method Development Logic Flowchart illustrating the translation of physicochemical properties into chromatographic conditions.
Standard Operating Procedure (SOP)
Equipment & Reagents[4][5][6]
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (or equivalent) with PDA/UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm (Reference: 360 nm / off) |
| Run Time | 20 Minutes |
Gradient Table
This gradient is designed to elute the main peak (Target) at ~8-10 minutes while flushing out highly retained dimers or late-eluting impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Ramp (Elution) |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | End of Run |
Sample Preparation
-
Standard Stock: Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to achieve 100 µg/mL.
-
Sample (Reaction Mixture): Dilute the crude reaction mixture in Acetonitrile to a target concentration of ~100 µg/mL. Filter through a 0.45 µm PTFE filter before injection.
Validation Framework (ICH Q2)
To ensure this method is "Trustworthy" and "Self-Validating," the following System Suitability Tests (SST) must be passed before every analysis batch.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor ( | Ensures minimal silanol interaction. | |
| Theoretical Plates ( | Ensures column efficiency. | |
| RSD (Area) | Confirms injection precision. | |
| Resolution ( | Between Target and nearest impurity (e.g., 2-isopropylphenol). |
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL.
-
Correlation Coefficient (
): . -
LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (S/N > 3 and > 10).
Troubleshooting & Critical Notes
Distinction from o-Cymen-5-ol
Caution: Do not confuse This compound with o-Cymen-5-ol (Biosol).
-
Biosol Structure: 4-Isopropyl-3-methylphenol (Methyl group).
-
Target Structure: this compound (Methoxy group).[1][2][3][4][5][6]
-
Impact: While they are structurally similar, their retention times will differ. The methoxy group is slightly less hydrophobic than the methyl group, potentially causing this compound to elute slightly earlier than o-Cymen-5-ol on a C18 column.
Common Issues
-
Peak Splitting: If the sample solvent is 100% ACN and the initial gradient is 90% Water, "solvent shock" may occur. Fix: Dilute samples in 50:50 ACN:Water.
-
Baseline Drift at 280nm: Usually minimal. If observed, ensure the Phosphoric Acid grade is high purity.
-
Carryover: The isopropyl group makes the molecule "sticky." Ensure the needle wash solvent is at least 50% ACN.
References
-
ChemicalBook. (2025). This compound Properties and CAS 13522-86-6. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18597 (Related Isomer Structure for Comparison). Link
-
Ren, H., et al. (2020). "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview." Organic Process Research & Development. (Contextualizing the analyte as a Gefapixant intermediate). Link
-
Patole, V., & Chaudhari, S. (2021). "Method Development and Validation for the Simultaneous Estimation of Thymol and Eugenol by Using RP-HPLC." Indian Drugs. (Reference for phenolic separation conditions). Link
Sources
use of 2-Isopropyl-4-methoxyphenol as a building block in organic synthesis
An Application Guide to 2-Isopropyl-4-methoxyphenol in Modern Organic Synthesis
Abstract
This compound, a substituted phenolic compound, is an increasingly valuable building block in organic synthesis, prized for its unique electronic and structural features. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this molecule. We will explore its inherent reactivity, detailing its utility in the synthesis of complex molecules, with a focus on bioactive compounds and specialty chemicals. This guide presents detailed, field-tested protocols for key transformations, explains the causal reasoning behind experimental choices, and provides the necessary safety and handling information for laboratory use.
Introduction: The Strategic Value of this compound
This compound is an aromatic compound characterized by a phenol backbone substituted with an isopropyl group at the 2-position and a methoxy group at the 4-position. This specific arrangement of electron-donating groups (hydroxyl, methoxy, and isopropyl) renders the aromatic ring highly activated and nucleophilic, making it amenable to a variety of transformations. The phenolic hydroxyl group itself is a key functional handle for derivatization, allowing for O-alkylation, O-acylation, and conversion to leaving groups for subsequent substitution reactions.
Its structural similarity to naturally occurring phenols, such as thymol and eugenol, makes it an attractive starting material for the synthesis of natural product analogs and other bioactive molecules.[1] The lipophilic isopropyl group and the hydrogen-bond-modulating methoxy group provide a scaffold that can be tailored for applications in medicinal chemistry, agrochemicals, and the fragrance industry.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13522-86-6 | [5] |
| Molecular Formula | C₁₀H₁₄O₂ | N/A |
| Molecular Weight | 166.22 g/mol | N/A |
| Appearance | White to pale yellow solid/liquid | [6] |
| Boiling Point | ~229-230 °C (estimated) | [7] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [7] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dictated by the interplay of its three substituents on the aromatic ring and the reactivity of the phenolic hydroxyl group.
-
Aromatic Ring Reactivity (Electrophilic Aromatic Substitution): The hydroxyl (-OH), methoxy (-OCH₃), and isopropyl (-CH(CH₃)₂) groups are all activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The -OH group is the most powerful activator. Given the existing substitution pattern, the remaining open positions (3, 5, and 6) exhibit differential activation. Position 5, being ortho to the hydroxyl and ortho to the methoxy group, is the most sterically hindered yet electronically activated site for electrophilic attack. Position 3 is the next most likely site.
-
Phenolic Hydroxyl Reactivity: The proton of the hydroxyl group is acidic and can be easily removed by a base. The resulting phenoxide is a potent nucleophile, readily participating in Williamson ether synthesis or reacting with acyl halides to form esters. Critically, the hydroxyl group can be converted into an excellent leaving group, such as a tosylate, which opens up pathways for nucleophilic substitution.[8]
Caption: Step-by-step workflow for the oxidative coupling reaction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve anhydrous ferric chloride (FeCl₃, 2.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred phenol solution over 15 minutes. The reaction mixture will typically turn dark.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biphenyl derivative. [1]
Application Note II: Intermediate for Specialty Chemicals via Tosylation
Converting the phenolic hydroxyl into a tosylate group is a powerful synthetic strategy. The tosylate is an excellent leaving group, transforming the chemically stable phenol into a versatile electrophilic intermediate for Sₙ2 reactions. [8]This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, azides), enabling the synthesis of diverse derivatives for applications in materials science, agrochemicals, and fragrances. [3][8]
Protocol: Synthesis of 2-Isopropyl-4-methoxyphenyl 4-methylbenzenesulfonate
This protocol is adapted from a validated procedure for the tosylation of a structurally analogous compound, p-methoxythymol. [8]Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
Table 2: Tosylation Reaction Parameters
| Parameter | Condition | Rationale |
| Reagents | This compound, p-Toluenesulfonyl Chloride (TsCl) | Substrate and tosylating agent. [8] |
| Solvent/Base | Pyridine | Dissolves reactants and neutralizes byproduct HCl. [8] |
| Temperature | Reflux | Provides sufficient energy to overcome activation barrier. [8] |
| Work-up | Acid wash, extraction | Removes pyridine and isolates the product. [8] |
| Purification | Column Chromatography | Separates the tosylate product from unreacted starting material and byproducts. [8] |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.33 mmol, 387 mg) in pyridine (15 mL).
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.0 eq, e.g., 4.66 mmol, 888 mg) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC. [8]4. Work-up: After cooling to room temperature, wash the reaction mixture with 0.1 M HCl until a neutral pH is achieved. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. [8]5. Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [8]6. Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure tosylate product. [8] Workflow for Tosylation and Subsequent Derivatization
Caption: General scheme for converting the phenol to a versatile tosylate intermediate.
Safety and Handling
Substituted phenols require careful handling in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before use. [9][10][11][12]
-
Hazard Identification: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. [5][13]* Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [10][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous chemical waste.
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | Warning: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [5] |
Conclusion
This compound is a highly functionalized and synthetically tractable building block. Its electron-rich aromatic system and modifiable hydroxyl group provide chemists with multiple avenues for molecular elaboration. The protocols and strategies outlined in this guide for oxidative coupling and functional group interconversion demonstrate its utility in creating complex molecular architectures relevant to drug discovery and materials science. By understanding the core principles of its reactivity, researchers can effectively leverage this compound to accelerate their research and development programs.
References
-
OSHA. (n.d.). Methoxyphenol. U.S. Department of Labor. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Isopropyl-4-methylphenol. Retrieved from [Link]
- Google Patents. (n.d.). Production of 4-methoxyphenol. JPH09151151A.
-
El-Elimat, T., et al. (2017). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. IUCrData, 2(5). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Retrieved from [https://www.researchgate.net/publication/237533687_Synthesis_of_2-2-isopropyl-4-o_-methoxyphenyl-tetrahydropyran-4-yl]amine_and_its_reaction_with_aromatic_aldehydes]([Link])
- Google Patents. (n.d.). Process for preparation of 4-isopropylphenol. US4484011A.
-
ResearchGate. (2019). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing methoxyphenol or ethoxyphenol. US3376351A.
- Google Patents. (n.d.). Preparation of o-isopropyl phenol. CN1197785A.
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PubMed. (1995). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]
- Google Patents. (n.d.). 6-isopropyl-2,4-dimethylcyclohexen-1-ol compounds as fragrance ingredients. EP3490966B1.
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ResearchGate. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]
- Google Patents. (n.d.). Alkylation catalyst and method for making alkylated phenols. WO2005009936A1.
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
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Beilstein Journals. (2022). Synthesis of odorants in flow and their applications in perfumery. Retrieved from [Link]
- Google Patents. (n.d.). Use of dihydropyrans as fragrance material. EP1241244A2.
- Google Patents. (n.d.). Perfume composition and perfumed products which contain one or more o-alkoxyphenols as perfume component.
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The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
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Application Notes and Protocols for Developing Enzyme Inhibition Assays with 2-Isopropyl-4-methoxyphenol
Introduction: Unveiling the Bioactive Potential of 2-Isopropyl-4-methoxyphenol
This compound, a substituted phenolic compound, belongs to a class of molecules that have garnered significant interest in the scientific community for their diverse biological activities. Phenolic compounds, in general, are well-documented as potent antioxidants and modulators of various enzymatic pathways. Structurally, this compound possesses a hydroxyl group and a methoxy group attached to a benzene ring, with an isopropyl substituent. This arrangement of functional groups suggests a potential for this molecule to interact with biological targets, including enzymes, through various mechanisms such as hydrogen bonding and hydrophobic interactions.
The exploration of the enzyme inhibitory properties of this compound is a promising avenue for drug discovery and development. Its antioxidant and potential anti-inflammatory activities, suggested by studies on structurally similar methoxyphenols, point towards its possible role in mitigating oxidative stress and inflammation-related pathologies.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust enzyme inhibition assays to investigate the therapeutic potential of this compound.
Rationale for Target Enzyme Selection
Given the chemical nature of this compound and the known biological activities of related phenolic compounds, several key enzymes emerge as high-priority targets for inhibition studies. The selection of these enzymes is based on their physiological relevance and the established precedent of their inhibition by phenolic molecules.[3][4]
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a target for treating hyperpigmentation disorders and is of great interest in the cosmetics industry.[5] Phenolic compounds are well-known inhibitors of tyrosinase.[3]
-
Acetylcholinesterase (AChE): This enzyme plays a crucial role in the central nervous system by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[6] Various plant-derived phenolic compounds have demonstrated AChE inhibitory activity.[3]
-
Lipoxygenase (LOX): These enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of LOX is a target for anti-inflammatory therapies.[7]
-
Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway and are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). Some 2-methoxyphenols have been shown to be COX-2 inhibitors.[1]
This guide will provide detailed protocols for tyrosinase, acetylcholinesterase, and 15-lipoxygenase assays as representative examples of how to approach the investigation of this compound's enzyme inhibitory potential.
Experimental Workflow Overview
The general workflow for assessing the enzyme inhibitory potential of this compound involves a series of systematic steps, from initial screening to detailed kinetic analysis.
Caption: General workflow for enzyme inhibition studies.
Detailed Protocols
Tyrosinase Inhibition Assay
Principle: This colorimetric assay is based on the oxidation of L-DOPA by tyrosinase to form dopachrome, which exhibits strong absorbance at 475 nm.[8] The inhibitory activity of this compound is determined by measuring the reduction in the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic acid (positive control)[9]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in sodium phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare a stock solution of Kojic acid in the same buffer as a positive control.
-
Prepare a solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a solution of L-DOPA in sodium phosphate buffer immediately before use.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Test wells: A specific volume of the diluted this compound solution.
-
Positive control wells: A specific volume of the Kojic acid solution.
-
Blank (no enzyme) wells: Buffer solution.
-
Control (no inhibitor) wells: Buffer solution.
-
-
Add the tyrosinase solution to all wells except the blank wells.
-
Pre-incubate the plate at room temperature for 10 minutes.[9]
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.[9]
-
Data Analysis:
Calculate the percentage of tyrosinase inhibition using the following formula:
% Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for the tyrosinase inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[10]
Materials:
-
Acetylcholinesterase (from Electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil or Physostigmine (positive control)[11]
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the positive control in DMSO.
-
Prepare working dilutions in phosphate buffer.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the phosphate buffer, the test compound solution (or positive control/buffer for controls), and the AChE solution.[10]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10 minutes).[10]
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals.[10]
-
Data Analysis:
Calculate the percentage of AChE inhibition as described for the tyrosinase assay. Determine the IC50 value from the dose-response curve.
15-Lipoxygenase (15-LOX) Inhibition Assay
Principle: This assay measures the activity of 15-LOX by monitoring the formation of hydroperoxides from a polyunsaturated fatty acid substrate, such as linoleic acid. The formation of the conjugated diene in the product leads to an increase in absorbance at 234 nm.[12]
Materials:
-
Soybean Lipoxygenase (Type I-B)
-
Linoleic acid
-
This compound
-
Nordihydroguaiaretic acid (NDGA) (positive control)[13]
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and NDGA in DMSO.
-
Prepare working dilutions in the assay buffer.
-
Prepare the 15-LOX enzyme solution in buffer and keep it on ice.
-
Prepare the linoleic acid substrate solution. This may require initial solubilization in a small amount of ethanol or a weak base before dilution in buffer.
-
-
Assay Procedure:
-
In a UV-transparent plate or cuvette, combine the assay buffer and the test compound solution (or positive control/buffer for controls).
-
Add the 15-LOX enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature.[12][14]
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm over time.[12]
-
Data Analysis:
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition and the IC50 value as previously described.
Data Interpretation and Advanced Studies
IC50 Value Comparison:
| Parameter | This compound | Positive Control |
| Tyrosinase IC50 (µM) | To be determined | e.g., Kojic Acid |
| AChE IC50 (µM) | To be determined | e.g., Donepezil |
| 15-LOX IC50 (µM) | To be determined | e.g., NDGA |
Mechanism of Inhibition Studies:
Once the inhibitory activity of this compound is confirmed, further studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This typically involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.
Troubleshooting
-
Compound Solubility: If this compound precipitates in the aqueous assay buffer, the stock solution concentration or the final DMSO concentration may need to be adjusted. Sonication can also aid in solubilization.
-
Assay Interference: Phenolic compounds can sometimes interfere with assay components or detection methods (e.g., by absorbing light at the detection wavelength or by acting as reducing agents). It is crucial to run appropriate controls, including the test compound in the absence of the enzyme, to account for any such interference.
-
Enzyme Instability: Ensure that the enzyme is handled and stored correctly according to the manufacturer's instructions to maintain its activity.
Conclusion
This application note provides a foundational framework for investigating the enzyme inhibitory potential of this compound. By systematically applying the detailed protocols and data analysis strategies outlined herein, researchers can effectively screen for and characterize the inhibitory activity of this compound against a range of therapeutically relevant enzymes. The insights gained from these studies will be instrumental in evaluating the potential of this compound as a lead compound in drug discovery and development programs.
References
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OSHA. (n.d.). Methoxyphenol. Occupational Safety and Health Administration. Retrieved from [Link]
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Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 469-475. Retrieved from [Link]
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Mbanga, B. L., et al. (2021). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. Molecules, 26(11), 3229. Retrieved from [Link]
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Mague, J. T., et al. (2018). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. IUCrData, 3(1), x172082. Retrieved from [Link]
-
Afsar, T., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 10(8), 1807. Retrieved from [Link]
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Saito, K., et al. (2011). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Journal of Oleo Science, 60(11), 589-594. Retrieved from [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]
-
Al Shukor, N., et al. (2013). Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. Journal of Agricultural and Food Chemistry, 61(49), 11832-11839. Retrieved from [Link]
-
Beltran-Linares, M. J., et al. (2018). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Pharmacognosy Magazine, 14(55), 290-294. Retrieved from [Link]
-
ResearchGate. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
Cape Peninsula University of Technology. (2020). Phenolic profile, enzyme inhibition and antioxidant activities and bioinformatics analysis of leaf and stem bark of Ficus sycomorus. Retrieved from [Link]
-
Kim, Y., et al. (2017). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Neurotherapeutics, 14(4), 1087-1101. Retrieved from [Link]
-
CNR-IRIS. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]
-
Repositório Alice - Embrapa. (2016). Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase a. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]
-
PubMed Central. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
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Application Notes and Protocols: 2-Isopropyl-4-methoxyphenol as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of 2-Isopropyl-4-methoxyphenol in Biocatalysis
This compound, a substituted phenolic compound, holds significant potential as a substrate in various enzymatic reactions. While direct literature on its enzymatic processing is emerging, its structural similarity to other methoxyphenolic compounds, such as guaiacol and 4-methoxyphenol, suggests its utility in diverse biocatalytic applications.[1][2] Methoxyphenols are valuable in the synthesis of antioxidants, pharmaceuticals, and specialty polymers.[1][3] The enzymatic modification of this compound opens avenues for creating novel bioactive molecules, functionalized polymers, and for studying drug metabolism pathways.
This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound as a substrate for key enzyme classes: oxidoreductases (laccases and peroxidases) and cytochrome P450 monooxygenases. The protocols detailed herein are designed to be robust starting points for your research and development endeavors, with an emphasis on the rationale behind experimental design and self-validating methodologies.
Part 1: The Enzymatic Landscape for this compound
The reactivity of this compound is primarily dictated by its phenolic hydroxyl group and the electron-donating methoxy and isopropyl substituents on the aromatic ring. These features make it an attractive substrate for enzymes that catalyze oxidation and hydroxylation reactions.
Oxidative Coupling via Laccases and Peroxidases
Laccases and peroxidases are copper-containing and heme-containing oxidoreductases, respectively, that are renowned for their ability to oxidize a broad range of phenolic compounds.[4] The enzymatic oxidation of phenols typically proceeds via the formation of a phenoxy radical, which can then undergo non-enzymatic coupling to form dimers, oligomers, and polymers.[5][6]
-
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2): These enzymes utilize molecular oxygen as the final electron acceptor, producing water as the sole byproduct, making them environmentally benign catalysts.[4]
-
Peroxidases (e.g., Horseradish Peroxidase, HRP, EC 1.11.1.7): Peroxidases require a peroxide, typically hydrogen peroxide (H₂O₂), as a co-substrate to oxidize phenolic compounds.
The proposed oxidative polymerization of this compound by these enzymes is depicted below. The resulting polymers may possess novel antioxidant properties.[3]
Figure 1: Proposed oxidative polymerization of this compound.
Biotransformation by Cytochrome P450 Monooxygenases
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds.[7] In drug development, understanding the CYP-mediated metabolism of a compound is critical for assessing its pharmacokinetic profile and potential for drug-drug interactions.[7][8]
For this compound, two primary metabolic pathways mediated by CYPs can be hypothesized:
-
O-Demethylation: The methoxy group can be removed to form the corresponding catechol, 2-isopropylbenzene-1,4-diol.
-
Hydroxylation: Hydroxylation can occur at various positions on the molecule, including the isopropyl group or the aromatic ring.
These metabolic transformations are crucial for the detoxification and elimination of the compound from the body.
Figure 2: Hypothesized metabolic pathways of this compound by cytochrome P450 enzymes.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for studying the enzymatic reactions of this compound.
Protocol for Enzymatic Oxidation of this compound using Horseradish Peroxidase (HRP)
This protocol is designed to assess the susceptibility of this compound to HRP-catalyzed oxidation and to monitor the reaction kinetics.
2.1.1. Materials and Reagents
-
This compound (substrate)
-
Horseradish Peroxidase (HRP), Type VI, lyophilized powder (e.g., Sigma-Aldrich)
-
Hydrogen peroxide (H₂O₂), 30% (w/w) solution
-
Phosphate buffer (e.g., sodium phosphate), 0.1 M, pH 7.0
-
Methanol or Acetonitrile (for substrate stock solution and HPLC analysis)
-
Deionized water
-
Spectrophotometer or HPLC system
2.1.2. Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in a minimal amount of methanol or acetonitrile and then dilute with deionized water to the final volume.
-
HRP Stock Solution (1 mg/mL): Dissolve HRP in 0.1 M phosphate buffer (pH 7.0). Prepare fresh daily and keep on ice.
-
Hydrogen Peroxide Stock Solution (100 mM): Prepare a fresh dilution of 30% H₂O₂ in deionized water. The exact concentration should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
2.1.3. Experimental Workflow
Figure 4: Workflow for in vitro metabolism study using human liver microsomes.
2.3.3. Reaction Protocol
-
Prepare a master mix of the NADPH regenerating system in phosphate buffer containing MgCl₂.
-
In a microcentrifuge tube, add the HLM and this compound.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37 °C with shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis.
2.3.4. Analytical Considerations
-
Use LC-MS/MS to identify and quantify the parent compound and potential metabolites.
-
Hypothesized metabolites to look for include the O-demethylated product and various hydroxylated species. The mass spectrometer should be set to scan for the predicted masses of these metabolites.
| Parameter | Typical Concentration |
| Microsomal Protein | 0.2 - 1 mg/mL |
| Substrate Concentration | 1 - 10 µM |
| NADPH | 1 mM |
| Incubation Time | 0 - 60 minutes |
Table 3: Recommended conditions for in vitro metabolism studies.
Part 3: Concluding Remarks for the Researcher
This guide provides a foundational framework for exploring the enzymatic transformations of this compound. The protocols are based on established methodologies for similar phenolic substrates and should be optimized for your specific experimental goals. The true potential of this compound as a building block for novel materials and as a probe for enzymatic activity awaits your discovery. Rigorous experimental design, careful data analysis, and a spirit of scientific inquiry will be your essential tools in this endeavor.
References
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OSHA. (n.d.). Methoxyphenol. Occupational Safety and Health Administration. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). 4-Methoxyphenol. PubChem. Retrieved from [Link]
-
Solano, F. (2017). Specific substrates for laccase assay. ResearchGate. Retrieved from [Link]
- Veitch, N. C. (2004). Horseradish peroxidase: a modern view of a classic enzyme. Phytochemistry, 65(3), 249–259.
- Pandey, V. P., & Ado, M. A. (2017). Substrate-specific modulation of CYP3A4 activity by genetic variants of cytochrome P450 oxidoreductase (POR). Drug Metabolism and Personalized Therapy, 32(1), 33–42.
- Sun, Y., et al. (2020). Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols in the presence of O2 and NOx. Physical Chemistry Chemical Physics, 22(3), 1235-1246.
- Klibanov, A. M., et al. (1988). Striking activation of oxidative enzymes suspended in nonaqueous media. Proceedings of the National Academy of Sciences, 85(19), 7192-7193.
- Wang, L., et al. (2012). Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. New Journal of Chemistry, 36(4), 988-993.
- Michalak, A. (2022). Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol. Molecules, 27(14), 4629.
- Amer, A., & Al-Majidi, S. (2016). Detection and separation methods for resolution of products of enzymatic reactions. Journal of Chemical and Pharmaceutical Research, 8(4), 849-856.
- Patel, P. K., et al. (1997). Kinetic studies on the oxidation of phenols by the horseradish peroxidase compound II. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1339(1), 79-87.
- Li, A. P. (2009). Evaluation of Luciferin-Isopropyl Acetal as a CYP3A4 Substrate for Human Hepatocytes: Effects of Organic Solvents, Cytochrome P450 (P450) Inhibitors, and P450 Inducers. Drug Metabolism and Disposition, 37(8), 1598-1603.
- Hiner, A. N. P., et al. (2000). Reactivity of Horseradish Peroxidase Compound II toward Substrates: Kinetic Evidence for a Two-Step Mechanism. Biochemistry, 39(20), 6030-6038.
- Kumar, S., & Yadav, M. (2016). Screening of Potent Laccase Producing Organisms Based on the Oxidation Pattern of Different Phenolic Substrates. International Journal of Current Microbiology and Applied Sciences, 5(5), 127-137.
- Zenkevich, I. G., & Pushkareva, T. I. (2018). Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers. Russian Journal of General Chemistry, 88(10), 2269–2274.
- Hewgill, F. R., & Mullings, L. R. (1971). Oxidation of alkoxyphenols. Part XV. Autoxidation of 2- and 3-mono- and 2,5-di-t-butyl-4-methoxyphenol and related compounds. Journal of the Chemical Society C: Organic, 3277-3281.
- Arthrographis, K. S. F. (n.d.).
- dos Santos, J. C. S., et al. (2015). Production and optimization of isopropyl palmitate via biocatalytic route using home-made enzymatic catalysts.
- Yuan, R., et al. (2002). Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions. Drug Metabolism and Disposition, 30(12), 1311-1319.
- Gkountela, C., et al. (2021). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 13(16), 2758.
- Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor.
- Kudo, T., et al. (2004). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. Journal of Bacteriology, 186(20), 6933–6941.
- Weller, P. E. (1988). U.S. Patent No. 4,780,281. Washington, DC: U.S.
- Widayat, W., et al. (2017). Experimental and Modeling Studies of the Reaction Kinetics of Alkaline-Catalyzed used Frying Oil Glycerolysis Using Isopropyl Alcohol as a Reaction Solvent.
- Asahi Chemical Industry Co., Ltd. (1997).
- Christodoulou, E., et al. (2022). Development of a Multi-Enzymatic Approach for the Modification of Biopolymers with Ferulic Acid. Polymers, 14(19), 4056.
- Walsky, R. L., & Obach, R. S. (2009). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. Drug Metabolism and Disposition, 37(7), 1445–1452.
- El-Ghonemy, D. H., et al. (2023).
- Kim, D., et al. (2022). Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol. Pharmaceutics, 14(12), 2739.
- Schultz, E. E., et al. (2019). Biocatalytic Friedel–Crafts Alkylation Using a Promiscuous Biosynthetic Enzyme.
-
SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.
-
Longdom Publishing. (n.d.). Identifying Enzyme Activities by Different Kinetic Assays. Retrieved from [Link]
- Wu, M. H., et al. (2019). Enhancement of laccase activity by pre-incubation with organic solvents. Scientific Reports, 9(1), 1-11.
Sources
- 1. osha.gov [osha.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of alkoxyphenols. Part XV. Autoxidation of 2- and 3-mono- and 2,5-di-t-butyl-4-methoxyphenol and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for In Vivo Administration of 2-Isopropyl-4-methoxyphenol (o-Cymen-5-ol)
[1]
Executive Summary
2-Isopropyl-4-methoxyphenol (IPMP), also known as o-Cymen-5-ol, is a lipophilic isomer of thymol commonly used in cosmetic preservation for its antimicrobial and antioxidant properties.[1] However, its transition into pre-clinical in vivo efficacy models is frequently stalled by poor aqueous solubility.
This guide addresses the "solubility-permeability paradox" inherent to IPMP: while its lipophilicity (LogP ~2.5–3.[1]2) allows for excellent membrane permeability, it causes rapid precipitation in standard aqueous buffers (PBS/Saline), leading to erratic bioavailability and potential embolization upon injection.[1]
This Application Note provides three validated formulation protocols designed to stabilize IPMP for Oral (PO), Intraperitoneal (IP), and Subcutaneous (SC) administration, ensuring reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.
Physicochemical Profile & Challenge
Understanding the molecule is the first step to dissolving it. IPMP is a phenolic compound; it is a weak acid and highly prone to oxidative degradation if not stabilized.
| Property | Value | Implication for Formulation |
| Molecular Weight | 166.22 g/mol | Small molecule; rapid clearance likely.[1] |
| LogP (Octanol/Water) | ~2.5 – 3.2 | Highly lipophilic.[1] Practically insoluble in water. |
| pKa | ~10.9 | Non-ionized at physiological pH (7.4).[1] |
| Appearance | White Crystalline Solid | Requires energy (heat/sonication) to disrupt crystal lattice.[1] |
| Solubility (Water) | < 0.1 mg/mL | Critical: Cannot be dissolved in pure saline/PBS.[1] |
| Solubility (Ethanol/DMSO) | > 100 mg/mL | Excellent solubility in organic solvents (stock solutions).[1] |
Formulation Decision Matrix
Select the appropriate protocol based on your study endpoint and route of administration.
Figure 1: Decision Matrix for IPMP Vehicle Selection. Choose Protocol B for nutritional studies, Protocol A for rapid screening, and Protocol C for long-term safety studies to minimize solvent toxicity.
Detailed Formulation Protocols
Protocol A: The "Universal" Co-Solvent System
Best For: Acute IP/SC injections and rapid PK screening. Concept: Uses DMSO to break the crystal lattice, PEG to maintain solubility in the aqueous phase, and Tween 80 to prevent precipitation upon contact with body fluids.
Target Concentration: 5 – 20 mg/mL Vehicle Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.
Step-by-Step Workflow:
-
Weighing: Weigh the required amount of IPMP into a sterile glass vial.
-
Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the crystal pellet is completely dissolved.
-
Note: If it does not dissolve here, do not proceed.[1] Sonicate at 37°C if necessary.
-
-
Co-Solvent Addition: Add PEG 400 (40% of final volume). Vortex for 30 seconds. The solution should be clear and viscous.
-
Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently to mix (avoid foaming).
-
Aqueous Phase (Critical Step): SLOWLY add warm (37°C) Sterile Saline (0.9% NaCl) (50% of final volume) dropwise while vortexing.
-
Why? Rapid addition of cold saline will shock the system and cause IPMP to crash out as a white precipitate.
-
-
Final Check: Inspect for turbidity. The solution should be clear to slightly opalescent.
Protocol B: Lipid-Based Vehicle
Best For: Oral Gavage (PO) and studies mimicking dietary intake. Concept: IPMP is highly soluble in fats. Dissolving in oil promotes lymphatic transport and avoids the "first-pass" precipitation in the stomach acid.
Target Concentration: Up to 50 mg/mL Vehicle: Corn Oil (Sigma) or MCT Oil (Medium Chain Triglycerides).
Workflow:
-
Weigh IPMP into a glass vial.
-
Add the calculated volume of Corn Oil .
-
Heat & Sonicate: Place the vial in a sonicating water bath set to 40–50°C. Sonicate for 20–30 minutes.
-
Verification: Ensure no crystals remain on the bottom. The solution should be a clear, pale yellow oil.
-
Storage: Stable at Room Temperature (RT) for 1 week. Protect from light (phenols oxidize).
Protocol C: Cyclodextrin Complexation (Advanced)
Best For: Chronic IP/IV administration; minimizes pain and tissue necrosis associated with DMSO/Phenols. Concept: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the lipophilic IPMP inside a hydrophilic donut-shaped molecule.[1]
Target Concentration: 2 – 10 mg/mL Vehicle: 20% (w/v) HP-β-CD in Saline.[1]
Workflow:
-
Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of sterile water/saline. Filter sterilize (0.22 µm).
-
Weigh IPMP: Place IPMP in a vial.
-
Complexation: Add the 20% HP-β-CD solution to the IPMP.
-
Energy Input (Crucial): The compound will NOT dissolve immediately.
-
Method: Sonicate at 45°C for 45–60 minutes.
-
Alternative: Place on a rotating shaker overnight at RT.
-
-
Filtration: If a small amount of solid remains, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized complex.
Quality Control & Self-Validation
Before injecting animals, you must validate the formulation stability.[1]
| Test | Method | Acceptance Criteria |
| Visual Inspection | Hold vial against a black background under bright light. | No floating crystals or sediment.[1][2] |
| The "Dilution Test" | Pipette 10 µL of formulation into 990 µL of warm PBS (37°C). | Solution must remain clear for at least 15 minutes. If it turns milky immediately, it will precipitate in the blood (embolism risk). |
| Microscopy | Place a drop on a slide.[1] | No birefringent crystals visible under 10x/40x mag.[1] |
In Vivo Administration Guidelines
Dosing Recommendations
Since specific LD50 data for this specific isomer via parenteral routes is limited in public literature, rely on structural analogs (Thymol/Carvacrol) and cosmetic safety margins.
-
Safety Margin: Generally considered safe in cosmetics up to 0.1–1.0%.
-
Starting Dose (Mouse): 10 mg/kg.
-
Dose Escalation: 10 -> 30 -> 100 mg/kg.[1]
-
Max Volume:
-
IP (Mouse): 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
Oral (Mouse): 10 mL/kg.
-
SC (Mouse): 5 mL/kg.
-
Experimental Workflow Visualization
The following diagram illustrates the critical "Order of Addition" for Protocol A to prevent precipitation.
Figure 2: Step-by-step solubilization workflow for the Co-solvent system. The order (Organic -> Surfactant -> Aqueous) is non-negotiable.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86457, this compound.[1] Retrieved from [Link]
-
Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. (General reference for DMSO/PEG/Saline co-solvent ratios). [Link]
-
European Commission (2023). CosIng - Cosmetic Ingredient Database: o-Cymen-5-ol Regulatory Status.[1] (Confirming safety limits for topical use which informs toxicology baselines). [Link]
2-Isopropyl-4-methoxyphenol as a flavoring agent in food science research
Application Note: Characterization and Functional Evaluation of 2-Isopropyl-4-methoxyphenol in Food Science & Drug Development
Abstract
This compound (IPMP), a structural isomer of the common flavoring agents thymol and carvacrol, occupies a unique niche at the intersection of flavor chemistry and pharmaceutical development.[1] While primarily recognized as a key intermediate in the synthesis of P2X3 antagonists (e.g., Gefapixant), IPMP exhibits distinct medicinal, creosote, and smoky sensory characteristics. This guide provides a comprehensive framework for the analytical detection, antimicrobial mechanism evaluation, and sensory profiling of IPMP. It is designed for researchers investigating phenolic structure-activity relationships (SAR) for novel preservative systems or analyzing phenolic off-flavors in complex food matrices.[1]
Part 1: Chemical Identity & Sensory Profile[1]
Unlike its widely used analogs (e.g., o-Cymen-5-ol or Biosol), IPMP is characterized by the steric hindrance of the isopropyl group at the ortho position and a methoxy group at the para position.[1] This configuration influences both its volatility and its interaction with lipid bilayers.[1]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 13522-86-6 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Sensory Descriptors | Medicinal, Creosote, Smoky, Phenolic, Faintly Spicy |
| Solubility | Soluble in Ethanol, DMSO, Toluene; Insoluble in Water |
| Structural Analogs | Thymol (FEMA 3066), Carvacrol (FEMA 2245), 2-Methoxy-4-propylphenol (FEMA 3598) |
Regulatory Note: While structurally related to FEMA GRAS substances, IPMP is primarily a research-grade chemical.[1] Researchers must verify specific regulatory status (EFSA/FDA) before application in commercial food products.[1]
Part 2: Analytical Methodology (GC-MS/MS)
Objective: To detect and quantify IPMP in complex food matrices (e.g., lipid-rich emulsions) at ppb levels. Challenge: Phenolic hydroxyl groups can cause peak tailing and adsorption in GC liners.[1] Solution: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to improve volatility and peak symmetry.[1]
Protocol 1: Headspace SPME-GC-MS/MS Analysis
Materials:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Supelco).[1]
-
Derivatizing Agent: BSTFA + 1% TMCS.[1]
-
Internal Standard (IS): 2-Isopropylphenol-d7 or 2,4,6-Tribromophenol.[1]
Step-by-Step Workflow:
-
Sample Preparation:
-
Weigh 5.0 g of homogenized sample into a 20 mL headspace vial.
-
Add 2 mL of saturated NaCl solution (to salt-out volatiles).[1]
-
Spike with 10 µL of Internal Standard (10 ppm in methanol).
-
Optional Derivatization: For direct injection methods, add 50 µL BSTFA and incubate at 60°C for 30 min.[1] For SPME, on-fiber derivatization is possible but direct extraction is preferred for flavor profiling.[1]
-
-
SPME Extraction:
-
Incubation: 15 min at 50°C (agitation 250 rpm).
-
Extraction: Expose fiber to headspace for 30 min at 50°C.
-
-
GC-MS Parameters:
Data Visualization: Analytical Workflow
Figure 1: Optimized Headspace SPME-GC-MS workflow for the extraction and quantification of volatile phenols.
Part 3: Bioactivity & Mechanism of Action[1]
Objective: To determine the antimicrobial efficacy of IPMP against spoilage organisms (Pseudomonas spp., S. aureus) and elucidate its mechanism (membrane disruption).[1] Relevance: Phenolic hydrophobicity allows insertion into bacterial membranes, causing depolarization—a mechanism relevant for both food preservation and topical drug development.[1]
Protocol 2: Membrane Integrity Assay (Flow Cytometry)
Materials:
-
Dye: Propidium Iodide (PI) – enters only damaged membranes (fluoresces red).[1]
-
Dye: SYTO 9 – enters all cells (fluoresces green).[1]
-
Control: Cetylpyridinium chloride (Positive control for lysis).[1]
Step-by-Step Workflow:
-
Culture Preparation:
-
Grow S. aureus to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Wash cells 2x with PBS; resuspend to 10⁶ CFU/mL.[1]
-
-
Treatment:
-
Staining:
-
Add SYTO 9 (5 µM) and PI (30 µM) to the suspension.[1]
-
Incubate in dark for 15 min at room temperature.
-
-
Analysis:
Mechanism Visualization: Membrane Disruption
Figure 2: Proposed mechanism of action where IPMP destabilizes the lipid bilayer, leading to intracellular leakage.[1]
Part 4: Sensory Evaluation (Threshold Determination)
Objective: To define the "Flavor Detection Threshold" (FDT) and "Recognition Threshold" (RT) to distinguish between its use as a background preservative (sub-threshold) and a flavoring agent.
Protocol 3: ASTM E679 Ascending Concentration Series
-
Panel: 10 trained judges (screened for phenolic anosmia).
-
Matrix: Neutral pH water and 10% Sucrose solution (to test masking).
-
Procedure (3-AFC Method):
-
Data Analysis:
-
Calculate the geometric mean of individual thresholds.
-
Descriptor Profiling: Ask judges to describe the odd sample (e.g., "Chemical," "Band-Aid," "Smoky").[1]
-
References
-
FEMA (Flavor and Extract Manufacturers Association). (2023).[1] FEMA GRAS Flavoring Substances Library. (Note: Consult for structural analogs like FEMA 3598).[1] Link
-
Zenker, N. (1960).[1] "Synthesis of this compound." The Journal of Organic Chemistry, 25(4), 675-676.[1] (Foundational synthesis paper). Link[1]
-
BenchChem. (2023).[1] "Safety and Sensory Profile of Isopropylphenols." (Data on medicinal/smoky notes). Link[1]
-
EFSA Panel on Food Contact Materials. (2020). "Safety assessment of phenolic substances in food matrices." EFSA Journal.[1] Link
-
Merck/Sigma-Aldrich. (2023).[1] "Product Specification: this compound (CAS 13522-86-6)."[1][2][3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Isopropyl-4-methoxyphenol Synthesis
Current Status: Operational Topic: Yield Improvement & Troubleshooting for Friedel-Crafts Alkylation of 4-Methoxyphenol Audience: Process Chemists, R&D Scientists
Introduction: The Chemistry of Control
The synthesis of 2-Isopropyl-4-methoxyphenol is a classic case of competing directing effects in Electrophilic Aromatic Substitution (EAS). You are alkylating 4-Methoxyphenol (PMP) with an isopropylating agent (typically Isopropanol or Propylene).
The Core Challenge: The hydroxyl group (-OH) at position 1 is a strong activator and ortho, para-director. The methoxy group (-OMe) at position 4 is a weaker activator and ortho, para-director. Since the para position relative to the -OH is blocked by the -OMe, the primary kinetic target is position 2 (ortho to -OH).[1]
However, three main failure modes reduce yield:[1]
-
Poly-alkylation: Formation of 2,6-diisopropyl-4-methoxyphenol.
-
Etherification: Formation of the O-alkylated ether rather than the C-alkylated phenol.
-
Demethylation: Cleavage of the methoxy group (forming hydroquinones) under harsh Lewis acid conditions.[1]
Module 1: Critical Reaction Parameters (FAQs)
Q: Why is my reaction stalling at 60-70% conversion?
A: You likely have "Water Poisoning" of the catalyst. When using Isopropanol (IPA) as the alkylating agent, every mole of product generates one mole of water.
-
Mechanism: Water is a stronger base than the olefin/alcohol intermediate.[1] It competitively binds to the active acid sites (Brønsted sites) on your catalyst (especially if using Zeolites or Amberlyst), effectively deactivating them.[1]
-
The Fix:
-
Switch to Propylene: If your lab setup allows, bubbling propylene gas eliminates water generation entirely.[1]
-
Azeotropic Removal: If using IPA, add a solvent like cyclohexane or toluene and use a Dean-Stark trap to continuously remove water.
-
Catalyst Loading: Increase solid acid catalyst loading to 10-15% w/w to account for site deactivation.
-
Q: I am seeing high levels of 2,6-diisopropyl-4-methoxyphenol. How do I stop at the mono-substituted product?
A: Your PMP-to-Alcohol molar ratio is too low. In Friedel-Crafts alkylation, the product (an alkylated phenol) is often more electron-rich and reactive than the starting material. Once this compound forms, it competes aggressively for the remaining isopropyl cation.
-
The Fix: Operate with a high excess of the starting phenol.[1]
-
Recommended Ratio: Maintain a 3:1 to 5:1 molar ratio of 4-Methoxyphenol to Isopropanol.
-
Process: Do not dump all Isopropanol in at once. Use slow addition of the alcohol over 2–4 hours to keep its instantaneous concentration low.[1]
-
Q: Should I use Aluminum Chloride ( ) or a Solid Acid?
A: Switch to Solid Acids (Zeolites or Resins) immediately.
While
-
Demethylation: Strong Lewis acids can cleave the methyl ether bond, turning your product into an isopropyl-hydroquinone derivative.[1]
-
Workup Loss: Homogeneous acids require aqueous quenching, which creates emulsions with phenols and leads to product loss during extraction.[1]
-
Recommendation: Use Amberlyst-15 (macroreticular resin) or Zeolite H-Beta . These provide the necessary acidity for alkylation without sufficient strength to cleave the ether, and they are easily filtered off.[1]
Module 2: Visualizing the Pathway & Troubleshooting
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red paths.
Figure 1: Reaction network showing the target pathway (Green) vs. kinetic traps (Yellow) and thermodynamic sinks (Red).[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose your latest batch failure.
Figure 2: Step-by-step diagnostic logic for reaction optimization.
Module 3: Optimized Experimental Protocol
This protocol uses a heterogeneous catalyst (Amberlyst-15) to ensure ease of workup and high regioselectivity.
Reagents & Equipment
-
Substrate: 4-Methoxyphenol (PMP)
-
Reagent: Isopropanol (IPA) (Anhydrous)[1]
-
Catalyst: Amberlyst-15 (Dry) or Zeolite H-Beta (Calcined)
-
Solvent: Toluene (Optional, for temperature control and water removal)[1]
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1 | Catalyst Prep | If using Amberlyst, wash with methanol then dry in vacuum oven at 80°C. If Zeolite, calcine at 450°C. Moisture is the enemy. |
| 2 | Charge | Load PMP (1.0 eq) and Catalyst (10 wt% relative to PMP) into the reactor. Add Toluene (3 mL per gram of PMP).[1] |
| 3 | Heat | Heat mixture to 85–90°C . This temperature is sufficient to overcome the activation energy for C-alkylation but low enough to prevent demethylation. |
| 4 | Addition | Add Isopropanol (0.8 eq) dropwise over 3 hours . Crucial: We use a deficiency of alcohol relative to phenol to prevent di-alkylation. |
| 5 | Cook | Stir for an additional 2–4 hours. Monitor by TLC/GC. Look for the disappearance of the ether intermediate.[1][2] |
| 6 | Workup | Filter the hot solution to remove the solid catalyst (Catalyst can be regenerated). |
| 7 | Purification | Distill off Toluene. Recrystallize the residue from n-Hexane. 2,6-diisopropyl impurities are often more soluble in hexane and will stay in the mother liquor. |
Module 4: Quantitative Benchmarks
Compare your results against these standard benchmarks for the heterogeneous catalytic route.
| Parameter | Standard Range | Optimization Target |
| Conversion (PMP) | 60–70% | >80% |
| Selectivity (Mono-ortho) | 75% | >90% |
| Dialkylated Impurity | 10–15% | <5% |
| Isolated Yield | 50–60% | 75–85% |
References
-
Chakraborty, B. & Viswanathan, B. (2006).[1] Surface Acidity and Catalytic Activity of Sulfated Zirconia and its Modified Forms for the Alkylation of Phenol with Isopropanol. Catalysis Letters.[1] Link
-
Yadav, G. D.[1] & Kumar, P. (2005).[1] Friedel–Crafts Alkylation of 4-Methoxyphenol with Isopropyl Alcohol over Solid Acids: Selectivity and Kinetics. Industrial & Engineering Chemistry Research.[1][3] Link[1]
-
Teodorescu, F. et al. (2017).[1][4] Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc.[1] Link
-
BenchChem Technical Library. (2025). Friedel-Crafts Alkylation of Phenols: Catalyst Selection Guide.Link[1]
Sources
Technical Support Center: Purification of Crude 2-Isopropyl-4-methoxyphenol by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Isopropyl-4-methoxyphenol via recrystallization. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges encountered during this critical purification step.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process, offering explanations and actionable solutions based on established chemical principles.
Q1: My compound "oiled out" of the solution instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, causing the compound to melt in the hot solution. It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.[1]
Root Cause Analysis & Solution Pathway:
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount of additional hot solvent to the solution. This lowers the saturation point, ensuring the compound stays dissolved for longer as it cools, allowing it to reach a temperature below its melting point before precipitation begins.[1][2]
-
Promote Slow Cooling: Rapid cooling is a common cause of oiling out. To counteract this, insulate the flask to slow down the cooling rate. You can do this by leaving the flask on a hot plate with the heat turned off, or by placing it inside an inverted beaker.[1][2] This provides the necessary time for proper crystal lattice formation.
-
Lower the Solution Temperature: If the issue persists, it may be necessary to switch to a lower-boiling solvent or use a mixed-solvent system where the compound has lower solubility.
Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A2: The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial step of crystal formation) has not been initiated.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1]
-
Seeding: If available, add a tiny "seed crystal" of pure this compound to the solution. This provides a perfect template for new crystals to grow upon.[1]
-
-
Increase Supersaturation:
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[1][2] Allow the more concentrated solution to cool slowly again.
-
Cooling: If crystals still do not form at room temperature, try further cooling the flask in an ice-water bath. Be aware that rapid cooling can lead to smaller, less pure crystals.[1]
-
Q3: The crystals formed too quickly into a fine powder. Is this a problem, and how can I get better crystals?
A3: Yes, rapid precipitation (often called "crashing out") is problematic because impurities can become trapped within the quickly forming crystal lattice, undermining the purification process.[2] The goal is to grow crystals slowly and deliberately, which allows impurities to remain in the solvent.
Methods to Achieve Slower Crystal Growth:
-
Use More Solvent: The most common cause is using the absolute minimum amount of solvent. Re-heat the solution to dissolve the solid and add a small excess of the solvent (e.g., 5-10% more). This will keep the compound in solution longer during the cooling phase, promoting the formation of larger, purer crystals.[2]
-
Insulate the Flask: A high surface area or a flask that is too large for the volume of solvent can lead to rapid cooling.[2] Use a smaller flask if appropriate and ensure it is covered (e.g., with a watch glass) and placed on an insulating surface like a cork ring or wood block to slow heat loss.[2]
Q4: My final yield of purified this compound is very low. What are the potential causes and solutions?
A4: Low yield can result from several factors, from using too much solvent to premature crystallization during filtration.
Potential Causes and Corrective Actions:
-
Excess Solvent Use: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. To remedy this, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again for a second crop of crystals.[2]
-
Premature Crystallization: The compound may have crystallized on the filter paper or in the funnel stem during hot filtration. To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering your hot solution.[3]
-
Inappropriate Solvent Choice: The solvent may have too high a solubility for the compound at low temperatures. A good recrystallization solvent should have low solubility at cold temperatures and high solubility at high temperatures.[4] Re-evaluate your solvent choice based on solubility data.
Q5: After recrystallization, my product is still colored or shows impurities on analysis. What's the next step?
A5: Persistent impurities indicate that a single recrystallization was insufficient or that the chosen solvent is not effective at excluding certain contaminants.
Purification Strategies:
-
Second Recrystallization: Performing a second recrystallization using the same or a different solvent system can often remove residual impurities.
-
Activated Charcoal Treatment: If the impurity is colored, it can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.
-
Alternative Purification Methods: If recrystallization fails to provide the desired purity, other techniques such as column chromatography may be necessary.[1]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization follows several key criteria[4]:
-
High-Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0°C). This differential solubility is the basis of the purification.
-
Non-Reactive: The solvent must not react chemically with this compound.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or remain highly soluble in the cold solvent (so they stay in the mother liquor).
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying step.
Based on the phenolic structure of the target compound, suitable starting solvents to screen are listed in the table below.
Q2: What are the key steps for a successful recrystallization of this compound?
A2: A successful recrystallization protocol involves seven key stages[5]:
-
Solvent Selection: Choose an appropriate solvent (see Q1).
-
Dissolution: Dissolve the crude this compound in the minimum amount of near-boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), filter the hot solution to remove them. This step must be done quickly to avoid premature crystallization.[3]
-
Cooling: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals completely to remove any residual solvent.
Q3: What are the likely impurities in crude this compound?
A3: Impurities in crude this compound typically originate from the synthesis process. The synthesis often involves the alkylation of 4-methoxyphenol.[6][7] Therefore, potential impurities include:
-
Starting Materials: Unreacted 4-methoxyphenol.
-
Isomeric Byproducts: Positional isomers such as 3-isopropyl-4-methoxyphenol.
-
Over-Alkylated Products: Di-isopropyl-4-methoxyphenol species.
-
Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.[8]
Q4: What are the important safety precautions to take during this procedure?
A4: Standard laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Perform the recrystallization in a well-ventilated fume hood, especially when working with volatile organic solvents.
-
Heating: Use a heating mantle or steam bath for heating flammable organic solvents. Never use an open flame.
-
Handling Phenols: Phenolic compounds can be skin irritants. Avoid direct contact.[9]
-
Pressure: Never heat a closed system. Ensure the apparatus is vented to prevent pressure buildup.
Experimental Protocols & Data
Physicochemical Properties
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 13522-86-6 | [10] |
| Molecular Formula | C₁₀H₁₄O₂ | [11][12] |
| Molecular Weight | 166.22 g/mol | [11][12] |
| Appearance | White to off-white solid | [10][13] |
| Boiling Point | 136-141 °C (at 12 Torr) | [10][13] |
| pKa | ~10.97 (Predicted) | [10][13] |
Solvent Selection
Table 2: Suggested Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Key Characteristics |
| Hexane / Heptane | 69 / 98 | Good for non-polar to moderately polar compounds. Often used as the "anti-solvent" in a mixed-solvent system. |
| Ethanol | 78 | A polar protic solvent that is effective for many phenols. May require the addition of water as an anti-solvent. |
| Toluene | 111 | A less polar aromatic solvent, useful if the compound is too soluble in alcohols. |
| Ethanol/Water | Variable | A common mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then re-heated to clarity before cooling. |
| Toluene/Heptane | Variable | A non-polar mixed-solvent system. The compound is dissolved in hot toluene, and heptane is added as the anti-solvent. |
Step-by-Step Recrystallization Protocol (Example with Toluene/Heptane)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot toluene (e.g., 2-3 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add heptane dropwise until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of hot toluene to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure very slow cooling, the flask can be placed in an insulated container.
-
Chilling: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath for 15-20 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Place the purified crystals on a watch glass and allow them to air dry, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Chemical Structures
Caption: Target compound and a common process impurity.
Recrystallization Workflow
Caption: The six key steps of the recrystallization process.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting. (2022). [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Wissner, A. (1979). Notes: Synthesis of this compound. The Journal of Organic Chemistry, 44(25), 4617-4621. [Link]
-
de la Torre, E., et al. (2020). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1636–1639. [Link]
-
Pharmaffiliates. Propofol-impurities. [Link]
-
The Journal of Organic Chemistry. Notes: Synthesis of this compound. [Link]
-
ECHA. 2-tert-butyl-4-methoxyphenol - Registration Dossier. [Link]
-
LookChem. This compound. [Link]
-
Veeprho. Propofol Impurities and Related Compound. [Link]
-
Solubility of Things. 4-Methoxyphenol. [Link]
-
PubMed. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. (2019). [Link]
- Google Patents. JPH09151151A - Production of 4-methoxyphenol.
-
The Good Scents Company. 2-methoxy-4-vinyl phenol. [Link]
-
International Labour Organization. ICSC 1097 - 4-METHOXYPHENOL. [Link]
-
ResearchGate. Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. [Link]
-
Reddit. Recrystallization with two solvents. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echa.europa.eu [echa.europa.eu]
- 10. This compound | 13522-86-6 [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound CAS#: 13522-86-6 [m.chemicalbook.com]
Technical Support Center: HPLC Analysis of 2-Isopropyl-4-methoxyphenol (IPMP)
Introduction
You are likely reading this because your analysis of 2-Isopropyl-4-methoxyphenol (IPMP) —also known as o-Cymen-5-ol —is suffering from peak asymmetry (tailing factor
IPMP is a phenolic antioxidant and antimicrobial agent. Chemically, it possesses a phenolic hydroxyl group with a pKa of approximately 10.8 [1, 2]. While it appears simple, its phenolic nature creates a "perfect storm" for peak tailing on standard C18 silica columns due to secondary interactions.
This guide moves beyond generic advice. We will isolate the root cause using a self-validating diagnostic approach, focusing on the Silanol-Phenol Interaction and Mobile Phase pH .
Part 1: The Mechanism of Tailing (The "Why")
Q: Why does IPMP tail even on a new C18 column?
A: The culprit is almost always Residual Silanol Activity .
Silica-based columns contain free silanol groups (-Si-OH) on the surface that were not fully covered by the C18 ligand or end-capping.
-
The Ionization Trap: At neutral pH (pH 6-8), these silanols ionize to form silanions (-Si-O⁻) .
-
The Interaction: Although IPMP is neutral at this pH, its phenolic hydroxyl group is a strong Hydrogen Bond Donor (HBD). It forms a secondary, non-hydrophobic bond with the ionized silanols.
-
The Result: This secondary retention mechanism is slower than the primary hydrophobic retention, causing the "tail" on the chromatogram.
Visualization: The Silanol "Handshake"
Figure 1: Mechanism of secondary interaction between ionized surface silanols and the phenolic moiety of IPMP.
Part 2: Mobile Phase Optimization (The "Chemical Fix")
Q: My mobile phase is Acetonitrile/Water. Is that sufficient?
A: No. Using neutral water allows surface silanols to ionize (pKa of silanols is ~3.5 - 4.5). You must suppress this ionization.[1]
The Protocol: Acid Suppression Test
To confirm if pH is your issue, perform this A/B test.
-
Method A (Control): ACN / Water (50:50).
-
Method B (Test): ACN / 0.1% Phosphoric Acid (pH ~2.2).
Hypothesis: If tailing drops significantly in Method B, your issue was silanol activity.
Recommended Mobile Phase Additives:
| Modifier | Concentration | pH Range | Compatibility | Notes |
|---|---|---|---|---|
| Phosphoric Acid | 0.1% (v/v) | ~2.1 | UV Only | Gold Standard for peak shape. Maximally suppresses silanols. |
| Formic Acid | 0.1% (v/v) | ~2.7 | UV / MS | Good, but volatile. pH may drift over long runs. |
| Ammonium Acetate | 10 mM | ~4.8 | UV / MS | Not Recommended for IPMP. pH is too close to silanol pKa. |
Critical Note: Do not use basic modifiers (Ammonium Hydroxide). While IPMP ionizes at pH > 11, silica columns dissolve at this pH (unless using hybrid particles). Stick to acidic suppression [3, 4].
Part 3: Column Selection (The "Hardware Fix")
Q: I am using an acidic mobile phase, but I still see tailing. Now what?
A: Your column's "End-Capping" might be insufficient or hydrolyzed.
Even with low pH, older "Type A" silica or non-end-capped columns will tail. You require a High-Purity, Fully End-Capped C18 column (often labeled "BDS" or "Base Deactivated").
The Protocol: The Neutral Marker Check
To distinguish between a bad column and a bad method, inject a neutral marker.
-
Prepare Standard: Mix IPMP (the problem) with Toluene or Naphthalene (the control).
-
Run Method: Use your standard conditions.
-
Analyze:
-
Scenario A: Both IPMP and Toluene tail. -> System Issue (Dead volume, fitting leak, or old column void).
-
Scenario B: Toluene is sharp (
), IPMP tails ( ). -> Chemistry Issue (Silanol interaction).
-
Part 4: Sample Injection Factors
Q: Can the solvent I dissolve my sample in cause tailing?
A: Yes. This is called the Strong Solvent Effect .
If you dissolve IPMP in 100% Acetonitrile (a strong solvent) and inject it into a mobile phase of 50% Water , the analyte molecules "race" through the column head before mixing occurs. This causes peak distortion (fronting or tailing).[2]
Corrective Action: Dissolve the sample in the Mobile Phase (e.g., 50:50 ACN:Buffer).
Troubleshooting Logic Tree
Use this flow to diagnose your specific situation.
Figure 2: Step-by-step decision matrix for isolating peak tailing sources.
Summary of Validated Conditions
For the robust analysis of IPMP, the following conditions are recommended as a starting point for method development:
| Parameter | Recommendation | Rationale |
| Column | C18, 3-5 µm, 150mm x 4.6mm | Standard RP stationary phase. |
| Stationary Phase | End-capped , High Purity Silica | Minimizes free silanol interaction. |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Suppresses silanol ionization (pH ~2.1). |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Isocratic Ratio | ~50:50 (Adjust for retention) | Phenols elute well in moderate organic strength. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 280 nm | Max absorbance for phenolic ring. |
References
-
PubChem. (2025).[3] 2-Isopropyl-4-methylphenol (Compound).[3][4][5][6] National Library of Medicine. [Link]
-
LookChem. (2025). This compound Chemical Properties and pKa.[Link][7]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
Sielc Technologies. (2018). HPLC Separation of 4-Methoxyphenol.[5][8][9][Link]
-
Restek. (2020). LC Troubleshooting—All of My Peaks are Tailing![Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 2-Isopropyl-p-cresol | C10H14O | CID 78153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13522-86-6 [chemicalbook.com]
- 5. Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-tert-Butyl-4-methoxyphenol | SIELC Technologies [sielc.com]
- 9. 4-Methoxyphenol | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-Isopropyl-4-methoxyphenol
Welcome to the technical support center for the purification of 2-Isopropyl-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will explore common impurities, troubleshooting purification strategies, and methods for purity validation in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
Commercial batches of this compound can contain several types of impurities stemming from the synthesis and storage process. Understanding these is the first step in selecting an appropriate purification strategy.
-
Process-Related Impurities: The most common impurities are those related to the synthesis route. A documented impurity is a dimeric species of 2-isopropyl-4-hydroxy anisole, which can form during synthesis and consistently appears in the 0.13-0.20% range in different batches.
-
Isomeric Impurities: Depending on the synthetic method, isomers such as 3-isopropyl-4-methoxyphenol or other positional isomers of isopropylphenol may be present.[1]
-
Unreacted Starting Materials: Residual starting materials, like 4-methoxyphenol, may persist in the final product.[2]
-
Solvents: Residual solvents used during the synthesis or initial purification steps can be trapped in the material.
-
Degradation Products: Phenols can be susceptible to oxidation over time, especially when exposed to air and light, leading to colored impurities (quinones or polymeric material).
Q2: How do I choose the best purification method for my needs?
The optimal purification method depends on the scale of your work, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting & Technical Guides
This section provides detailed protocols and troubleshooting for the primary purification techniques.
Method 1: Recrystallization
When to Use: Ideal for removing small amounts of impurities that have different solubility profiles from the main compound. It is effective for increasing purity from ~95% to ~99% on a multi-gram scale.
Core Principle: The compound is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).
Step-by-Step Protocol: Two-Solvent Recrystallization
A two-solvent system is often effective when no single solvent provides the ideal solubility profile. Here, we use a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.
-
Solvent Selection: Based on literature for similar phenols, a good starting pair is Ethyl Acetate (solvent) and Hexane (anti-solvent).[3]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Addition of Anti-Solvent: While the solution is still hot and stirring, slowly add hexane dropwise. You will begin to see turbidity (cloudiness) appear. This indicates the solution is reaching its saturation point.
-
Clarification: Once turbidity persists, add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
| Issue | Probable Cause | Solution |
| No crystals form | Solution is not saturated; too much solvent used. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, add more anti-solvent. |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure a slower cooling rate. Scratching the inside of the flask with a glass rod can initiate crystallization. |
| Poor Recovery | Compound has significant solubility in the cold solvent mixture. | Cool the solution for a longer period or at a lower temperature (e.g., -20 °C freezer). Minimize the amount of cold solvent used for washing the crystals. |
| Colored Crystals | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration (Step 4) to adsorb colored impurities. Caution: Use sparingly as it can also adsorb your product. |
Method 2: Vacuum Distillation
When to Use: Excellent for separating the target compound from non-volatile impurities (e.g., salts, polymers, baseline material) or from impurities with a significantly different boiling point.
Core Principle: By reducing the pressure, the boiling point of a liquid is lowered. This allows for the distillation of high-boiling compounds at a much lower temperature, preventing thermal degradation. This compound has a boiling point of 136-141 °C at 12 Torr.[4][5]
Step-by-Step Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short, insulated fractionating column (e.g., a Vigreux column) for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude material to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should be stable before you begin heating. A target pressure of ~1-12 Torr is appropriate.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents.
-
Main Fraction: As the temperature at the distillation head stabilizes near the expected boiling point (e.g., ~105 °C at 1 mmHg[2] or ~138 °C at 12 mmHg[4][5]), switch to a new receiving flask to collect the pure product.
-
High-Boiling Residue: Stop the distillation before the flask is completely dry to avoid charring the non-volatile residue.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected fractions.
Caption: General workflow for purification and analysis.
Method 3: Flash Column Chromatography
When to Use: The gold standard for achieving the highest purity (>99.5%), especially for separating closely related isomers and process-related dimers that are difficult to remove by other means.[6]
Core Principle: The crude mixture is applied to the top of a column packed with a solid stationary phase (e.g., silica gel). A solvent (mobile phase) is then pushed through the column under pressure. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Step-by-Step Protocol: Silica Gel Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate. For a derivative, a 94:6 hexane/ethyl acetate system was effective, suggesting a similar system will work here.[3] Aim for a Retention Factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Run 1-2 column volumes of hexane through to ensure a stable, crack-free packed bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the selected solvent system (e.g., 95:5 hexane/ethyl acetate). Apply positive pressure (using air or nitrogen) to achieve a solvent flow rate of about 2 inches/minute.
-
Fraction Collection: Collect small fractions in test tubes and monitor the elution process using TLC.
-
Analysis & Pooling: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the highly purified this compound.
Purity Validation: How Do I Know It's Pure?
No purification is complete without analytical validation. A combination of methods should be used to confirm both purity and identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying purity and detecting non-volatile impurities.[7] A reverse-phase method is typically employed for phenols.[8]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) | A gradient from ~40% to 90% Acetonitrile over 20 minutes should effectively separate impurities. Acid improves peak shape for phenols.[9][10] |
| Detection | UV at 280 nm | Phenolic compounds have strong UV absorbance in this region. |
| Purity Check | A single, sharp, symmetrical peak indicates high purity. Impurities will appear as separate peaks. Purity is calculated by area percentage. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities, isomers, and confirming the molecular weight of the product.[11][12][13]
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.
-
Analysis: The retention time helps identify the compound, while the mass spectrum provides a molecular fingerprint and confirms the molecular weight (166.22 g/mol ).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation.[15][16]
-
¹H NMR: Protons on the aromatic ring typically appear between 6.5-8 ppm. The phenolic -OH proton is a broad singlet that can appear between 3-8 ppm.[17] The isopropyl and methoxy groups will have characteristic shifts and splitting patterns.
-
Purity: The absence of unexpected signals is a strong indicator of purity. Integration of the peaks should correspond to the expected proton ratios.
Safety & Handling
ALWAYS consult the Safety Data Sheet (SDS) before handling any chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is often suitable).[18][19]
-
Handling: this compound and related phenols can be skin and eye irritants.[11][20] Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Solvents: The solvents used in purification (hexane, ethyl acetate, etc.) are flammable and have their own specific hazards. Handle with care away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
-
Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry. [Link]
-
Methoxyphenol (o, m, p isomers). Occupational Safety and Health Administration (OSHA). [Link]
-
Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information (NCBI). [Link]
-
Notes: Synthesis of this compound. Journal of Organic Chemistry. [Link]
-
This compound. LookChem. [Link]
-
2-methoxy-4-vinyl phenol. The Good Scents Company. [Link]
- Process for preparation of 4-isopropylphenol.
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Center for Biotechnology Information (NCBI). [Link]
-
Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]
-
NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. SciSpace. [Link]
-
Purification of phenolic flavanoids with flash chromatography. ResearchGate. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]
-
NMR to identify type of phenolic compound? ResearchGate. [Link]
-
2-Methoxy-4-vinylphenol. NIST WebBook. [Link]
-
Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]
-
1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Method 528 - Determination of Phenols in Drinking Water. Environmental Protection Agency (EPA). [Link]
-
HAZARD SUMMARY: 4-METHOXYPHENOL. New Jersey Department of Health. [Link]
-
Structure of 2-Methoxy-4-vinylphenol present in the methanolic seeds extract of Lepidium sativum using GC-MS analysis. ResearchGate. [Link]
-
Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. IUCrData. [Link]
-
Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]
-
Recrystallization with two solvents. Reddit. [Link]
- Preparation method of 3-methyl-4-isopropylphenol.
-
HPLC Method for Analysis of Hydroquinone, 4-Methoxyphenol. SIELC Technologies. [Link]
Sources
- 1. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 13522-86-6 [chemicalbook.com]
- 5. This compound CAS#: 13522-86-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 4-Methoxyphenol | SIELC Technologies [sielc.com]
- 11. osha.gov [osha.gov]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. fishersci.com [fishersci.com]
- 19. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 20. nj.gov [nj.gov]
Precision Synthesis Support: Scaling 2-Isopropyl-4-methoxyphenol
Status: Online | Queue: 3 Active Tickets | Role: Senior Application Scientist
Welcome to the Advanced Synthesis Support Center. You are likely here because the transition from gram-scale synthesis of 2-Isopropyl-4-methoxyphenol (IPMP) to kilogram-scale production has introduced non-linear deviations in yield and purity.
This molecule—structurally analogous to thymol but with a para-methoxy functionality—presents a classic "conflict of directors" challenge in Electrophilic Aromatic Substitution (EAS). Scaling this requires moving beyond standard glassware to engineered catalytic systems. Below are the resolved tickets for the most common failure modes in this specific workflow.
🎫 Ticket #404: "Uncontrollable Polyalkylation & Regio-Scrambling"
User Report: We are scaling up the Friedel-Crafts alkylation of 4-methoxyphenol (MEHQ) with isopropanol. On the 50g scale, we had 85% selectivity. On the 2kg scale, the reaction mixture is dominated by 2,6-diisopropyl-4-methoxyphenol and unreacted starting material. What changed?
Root Cause Analysis: The thermodynamics of phenol alkylation favor polyalkylation because the alkylated product (IPMP) is more electron-rich (activated) than the starting material (MEHQ). On a larger scale, mass transfer limitations create localized "hotspots" of high reagent concentration, driving the reaction toward the thermodynamic sink (the di-alkylated impurity).
Technical Solution: You must shift from Kinetic Control to Shape-Selective Catalysis and alter your stoichiometry management.
1. Catalyst Transition (Liquid
Solid Acid)
Liquid acids (
| Catalyst Class | Specific Type | Scale-Up Suitability | Mechanism of Action |
| Liquid Lewis Acid | Low | High waste, corrosion, poor selectivity. Hard to quench on scale. | |
| Macroreticular Resin | Amberlyst-15 | Medium | Good activity, but prone to thermal degradation >120°C. Low shape selectivity. |
| Zeolite (Preferred) | H-Beta or H-Mordenite | High | Pore structure (12-membered rings) restricts the transition state for di-alkylation. |
2. The "Dilution Principle" Protocol
To minimize di-alkylation, you must starve the reaction of the alkylating agent.
-
Stoichiometry: Increase the molar ratio of MEHQ:Isopropanol to 3:1 or 5:1 .
-
Dosing: Do not add all reagents at once. Use a semi-batch approach where Isopropanol is dosed slowly into a molten pool of MEHQ/Catalyst.
Visualizing the Competitive Pathway:
Caption: Reaction network showing the critical path to the desired mono-alkylated product versus the kinetically favored over-alkylation.
🎫 Ticket #502: "Thermal Runaway & Ether Cleavage"
User Report: During the addition of isopropanol at 140°C, we observed a rapid temperature spike to 180°C. Post-run analysis showed high levels of hydroquinone derivatives (loss of methyl group).
Root Cause Analysis: Friedel-Crafts alkylation is significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, trapping heat.
-
Exotherm: The heat accelerates the reaction, creating a positive feedback loop.
-
Ether Cleavage: At temperatures
in the presence of strong acids and water (byproduct of using isopropanol), the methoxy ether bond becomes labile, hydrolyzing back to a phenol (demethylation).
Technical Solution: Implement Active Thermal Management and Water Removal .
1. Azeotropic Water Removal
Water poisons solid acid catalysts and promotes ether cleavage.
-
Protocol: Add a small amount of Cyclohexane or Toluene (5-10% v/v) to the reaction mixture.
-
Setup: Equip the reactor with a Dean-Stark trap. As the reaction proceeds, the water/solvent azeotrope boils off, driving the equilibrium forward and keeping the catalyst active.
2. Continuous Flow Chemistry (The "Scale-Out" Fix)
Instead of a massive batch reactor, use a Packed Bed Reactor (PBR) containing the Zeolite catalyst.
-
Benefit: Excellent heat transfer (high surface area).
-
Safety: Only a small volume of reagents is reacting at any given second.
Flow Reactor Setup Diagram:
Caption: Continuous flow setup using a Packed Bed Reactor (PBR) to manage exotherms and residence time.
🎫 Ticket #301: "Purification Bottlenecks"
User Report: Distillation is difficult. The boiling points of the starting material (MEHQ) and product (IPMP) are close, and the product solidifies in the condenser.
Root Cause Analysis:
-
MEHQ B.P.: ~243°C
-
IPMP B.P.: ~255-260°C (Estimated)
-
Di-isopropyl B.P.: >270°C The
is narrow (<15°C), requiring high reflux ratios which degrade the product (thermal stress).
Technical Solution: Hybrid Separation Workflow (Distillation + Crystallization).
-
Rough Distillation (Flash):
-
Perform a vacuum distillation (10-20 mbar) to remove the heavy "bottoms" (di-isopropyl impurities and tars). Do not try to separate MEHQ from IPMP here.
-
-
Fractional Crystallization:
-
IPMP crystallizes well from non-polar solvents, whereas MEHQ is more soluble in polar/aromatic solvents.
-
Solvent System: Hexane/Toluene (9:1).
-
Process: Dissolve the distillate in hot solvent. Cool slowly to 0°C. Seed with pure IPMP crystals. The symmetrical IPMP will crystallize out, leaving the unreacted MEHQ and isomers in the mother liquor.
-
📚 References & Grounding[1][2]
-
Friedel-Crafts Alkylation Mechanisms & Catalysts:
-
Sartori, G., & Maggi, R. (2006).[1][2] "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press. (Foundational text on replacing liquid acids with zeolites).
-
Corma, A., et al. (1985).[1] "Alkylation of phenol with propene and 2-propanol over zeolites." Journal of Catalysis.
-
-
Specific Synthesis of Isopropyl-Methoxyphenols:
-
Vertex Pharmaceuticals. (2019). "Process for synthesis of a phenoxy diaminopyrimidine compound." WO2019209607A1. (Describes synthesis of this compound from mequinol).
-
Teodorescu, F., et al.[3] (2017).[4][3][5] "Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions." Arkivoc. (Demonstrates solid acid resin protocols for isopropyl-phenol analogs).
-
-
Safety & Toxicology Data:
-
PubChem.[6] (n.d.). "4-Methoxyphenol (Mequinol) Compound Summary." (Critical for safety handling of starting material).
-
-
Scale-Up Engineering:
-
Mettler Toledo. "Friedel-Crafts Alkylation Reaction Analysis." (In-situ IR monitoring for scale-up).
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Isopropyl-4-methoxyphenol (IPMP) Derivatization
[1]
Current Status: Operational Ticket ID: IPMP-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
2-Isopropyl-4-methoxyphenol (IPMP) represents a classic "electron-rich" phenolic substrate.[1] Its reactivity is dominated by the synergistic activating effects of the hydroxyl group (C1) and the methoxy group (C4), with the isopropyl group (C2) adding significant steric bulk.
Researchers typically encounter three primary failure modes with this scaffold:
-
Oxidative Dimerization: The molecule is prone to forming quinone methides or biphenyl dimers under aerobic conditions.
-
Regiochemical Ambiguity: Electrophilic Aromatic Substitution (EAS) often yields inseparable mixtures of C5 and C6 isomers.
-
Ambident Nucleophilicity: Competition between O-alkylation (desired) and C-alkylation (side-product) during etherification.[1]
This guide provides self-validating protocols to suppress these side pathways.
Module 1: Troubleshooting & FAQs
Category A: The "Black Tar" Phenomenon (Oxidation Control)
Q: My reaction mixture turns dark brown/black within minutes of adding the base. NMR shows a complex aliphatic/aromatic mess. What happened?
A: You have likely triggered oxidative coupling . Phenolates are electron-rich and easily oxidized to phenoxyl radicals by trace oxygen or metal impurities.[1] These radicals dimerize (forming biphenyls) or disproportionate into quinone methides, which then polymerize into "tar."
Corrective Action:
-
Degassing is Non-Negotiable: Sparge all solvents with Argon for 15 minutes before adding the phenol.
-
Add an Antioxidant: For non-oxidative couplings, adding 1-2 mol% of Sodium Ascorbate or BHT (Butylated hydroxytoluene) can scavenge radical initiators without interfering with SN2 reactions.
-
Check Your Base: Old bottles of Potassium tert-butoxide (KOtBu) often contain peroxides or superoxides. Switch to freshly opened NaH or Cs2CO3.
Category B: Regioselectivity (The C5 vs. C6 Problem)
Q: I am trying to brominate IPMP. I want the 6-bromo product (ortho to OH), but I'm getting a 50:50 mixture of C5 and C6 substitution. How do I direct this?
A: You are fighting competing directing groups.
-
The -OH (C1) directs to C6 (ortho).
-
The -OMe (C4) directs to C3 and C5 (ortho).
-
The -iPr (C2) directs to C5 (para).
The Fix:
-
To Target C6 (Kinetic Control): Use a non-polar solvent (e.g., DCM or Toluene) and a reagent that coordinates with the phenolic proton, such as
with an amine catalyst. The "guided entry" mechanism favors the position ortho to the hydroxyl. -
To Target C5 (Steric/Electronic Control): You must block the C6 position or deactivate the OH. Acetylating the phenol (making the acetate) reduces the activating power of C1, allowing the -OMe (C4) to dominate direction toward C3/C5. Since C3 is sterically crushed between the Isopropyl and Methoxy groups, C5 becomes the major product.
Category C: O- vs. C-Alkylation
Q: During ether synthesis (using Alkyl-Br and K2CO3), I see a new spot on TLC that is not my ether. It has a carbonyl peak in IR. What is it?
A: You have C-alkylated the ring, likely at C6, leading to a cyclohexadienone derivative which tautomerizes. This occurs because the phenoxide is an ambident nucleophile .
The Fix:
-
Solvent Switch: Stop using protic solvents (EtOH, MeOH) or highly polar aprotic solvents like DMF if heating is required. These "bare" the anion, making the carbon ring more nucleophilic.
-
The "Cesium Effect": Switch to Cesium Carbonate (
) in Acetonitrile or Acetone . The large Cesium cation forms a "tight" ion pair with the oxygen, shielding it less than K+, but the "Soft-Soft" interaction favors the harder nucleophile (Oxygen) attacking the electrophile in SN2 reactions [1].
Module 2: Decision Logic & Mechanisms
Visualizing the Competition
The following diagram illustrates the divergence points where side products form.
Figure 1: Reaction divergence pathways for IPMP. Red nodes indicate failure modes; Green nodes indicate successful derivatization.[1]
Module 3: Validated Protocol
Optimized O-Alkylation of this compound
Objective: Synthesis of Ether Derivative with <5% C-Alkylation and Zero Oxidation.
Reagents & Materials
| Component | Equivalents | Role | Specification |
| IPMP | 1.0 | Substrate | >98% Purity |
| Alkyl Bromide | 1.2 | Electrophile | Primary halides preferred |
| 1.5 | Base | Anhydrous, finely ground | |
| Acetonitrile | 0.1 M | Solvent | HPLC Grade, Degassed |
| TBAI | 0.05 | Catalyst | Tetrabutylammonium iodide (optional) |
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Argon (balloon or manifold) for 10 minutes.
-
-
Solvent Degassing (Critical Step):
-
Place Acetonitrile (MeCN) in a separate flask. Sparge with Argon gas through a needle for 15 minutes. Reason: Removes dissolved oxygen to prevent phenoxyl radical formation.
-
-
Reactant Assembly:
-
Add IPMP (1.0 equiv) and
(1.5 equiv) to the reaction flask against a positive pressure of Argon. -
Cannulate the degassed MeCN into the reaction flask.
-
Stir at Room Temperature (RT) for 15 minutes. The solution may turn pale yellow (phenoxide formation). Note: If it turns dark brown immediately, your solvent was not dry/degassed enough.
-
-
Electrophile Addition:
-
Add the Alkyl Bromide (1.2 equiv) dropwise via syringe.
-
Optional: Add TBAI (5 mol%) if the alkyl halide is sterically hindered or a chloride.
-
-
Reaction:
-
Heat to 60°C. Monitor by TLC every hour.
-
Endpoint: Disappearance of IPMP spot.
-
Troubleshooting: If reaction stalls, add 0.2 equiv more alkyl halide, not more base.
-
-
Workup (pH Control):
-
Cool to RT. Filter off the solid cesium salts through a Celite pad.
-
Concentrate the filtrate.
-
Redissolve in EtOAc and wash with 0.1 M HCl (cold). Reason: Neutralizes any remaining phenoxide immediately to stop oxidation during air exposure.
-
Module 4: Regioselectivity Map (EAS)
When performing Electrophilic Aromatic Substitution (Nitration, Bromination, Acylation), use this logic map to predict the major isomer.
Figure 2: Regioselectivity predictors based on reaction conditions.
References
-
Cesium Effect in Alkylation
-
Phenol Oxidation Mechanisms
- Title: Oxid
- Source:RSC Advances, 2023.
- Context: Details the radical mechanism leading to Pummerer-type ketones and biphenyls.
-
Link:[1]
-
Regioselectivity in Phenols
-
IPMP Specific Data
Technical Support Center: Solubilization of 2-Isopropyl-4-methoxyphenol (IPMP)
Executive Summary & Molecule Profile
The Challenge: Users frequently report precipitation ("crashing out") of 2-Isopropyl-4-methoxyphenol (also known as o-Cymen-5-ol or IPMP ) when diluting stock solutions into neutral aqueous buffers (e.g., PBS, HEPES).[1]
The Science: IPMP is a lipophilic phenolic compound. Its solubility issues stem directly from its physicochemical properties:
-
Hydrophobicity: It has a LogP of approx. 2.5, making it poorly soluble in pure water (< 0.1%).[2]
-
Ionization (pKa ~11): unlike carboxylic acids, this phenol has a high pKa (approx.[2] 10.97).[2] At physiological pH (7.4), it remains >99.9% non-ionized .[2] Consequently, pH adjustment within the biological range (5–8) is ineffective for solubilization.
This guide provides three validated workflows to resolve these issues: Cosolvency , Surfactant Integration , and Cyclodextrin Complexation .
Decision Matrix: Selecting a Solubilization Strategy
Use the following logic flow to determine the best method for your specific assay conditions.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Technical Modules: Step-by-Step Solutions
Module A: The Cosolvent Approach (Standard)
Best for: Chemical formulations, topical products, and robust cell lines.
Mechanism: Phenols exhibit exponential solubility increases with the addition of organic solvents that lower the dielectric constant of the media. Key Insight: IPMP is highly soluble in Propylene Glycol (PG) and Ethanol .[1][2] A "pre-dissolution" step is critical.
Protocol:
-
Stock Preparation: Dissolve IPMP in pure Propylene Glycol (PG) or Ethanol at 100x the final desired concentration.
-
Note: A 1:10 ratio (1g IPMP : 10g PG) ensures rapid dissolution [1].[2]
-
-
The "Dropwise" Dilution:
-
Place your aqueous buffer on a magnetic stirrer (medium speed).[2]
-
Slowly add the organic stock to the vortex of the buffer.
-
Critical: Do not exceed 10% v/v organic solvent in the final mix if possible. For cell assays, keep organic solvent < 0.5%.
-
Module B: Cyclodextrin Complexation (Advanced)
Best for: Sensitive cell assays, in vivo injections, and preventing oxidation.
Mechanism: The hydrophobic isopropyl-phenol ring inserts into the cavity of the cyclodextrin, hiding it from the aqueous environment while the hydrophilic exterior keeps the complex dissolved. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for phenols [2].[1]
Protocol:
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or buffer.[1][2]
-
Addition: Add solid IPMP to this vehicle.
-
Equilibration: Sonicate for 30 minutes or stir overnight at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[2]
Module C: Experimental Validation (Shake-Flask Method)
Requirement: You must validate the solubility limit in your specific buffer.
Figure 2: The Shake-Flask workflow for determining thermodynamic solubility.
Detailed Protocol:
-
Preparation: Add excess IPMP solid (approx. 5 mg) to 2 mL of your specific buffer (e.g., PBS pH 7.4) in a glass vial.
-
Agitation: Shake or rotate at 25°C for 24–48 hours.
-
Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter . Do not use Nylon filters, as phenols can bind to Nylon.
-
Quantification: Analyze filtrate via HPLC (C18 column, Methanol/Water gradient, UV detection at ~280 nm).
Reference Data
Table 1: Physicochemical Properties of IPMP
| Property | Value | Implication for Solubility |
| IUPAC Name | This compound | Structure dictates hydrophobicity.[1][2][3] |
| pKa | 10.97 ± 0.18 [3] | Neutral at pH 7.4. pH adjustment fails below pH 10.[3] |
| LogP | ~2.5 | Moderately lipophilic; requires organic cosolvents.[3] |
| Water Solubility | < 0.1% (Slightly soluble) | Cannot be used in pure water without help.[2][3] |
| Solubility in PG | High (1:10 ratio recommended) | Propylene Glycol is the preferred solvent.[3] |
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to dissolve IPMP? A: Generally, no .[1] While raising pH > 11 will ionize the phenol and dissolve it, this pH is toxic to biological systems and accelerates oxidative degradation (browning) of the molecule.
Q: My solution turns yellow/brown over time. Why? A: Phenols are prone to oxidation, forming quinones.
-
Fix: Store stock solutions in amber glass.
-
Fix: Degas buffers to remove oxygen.
-
Fix: Add a trace antioxidant (e.g., Ascorbic acid or Sodium Metabisulfite) if your assay permits.
Q: Is IPMP compatible with plastic labware? A: Lipophilic phenols can adsorb onto polystyrene (PS) plates.[1][2]
-
Fix: Use polypropylene (PP) plates or glass vials for stock preparation.[2]
-
Fix: Pre-saturate the plasticware if loss of concentration is suspected.
Q: Why does it precipitate when I freeze my stock solution? A: Solubility decreases with temperature.[1][2] If you freeze a solution near its saturation point, IPMP will crystallize.
-
Fix: Vortex vigorously and warm to 37°C after thawing to redissolve crystals before use.
References
-
MySkinRecipes. (n.d.). Thyme Kill™ (o-Cymen-5-ol) Technical Data. Retrieved from
- Pitha, J., et al. (1986). Hydroxypropyl-β-cyclodextrin: preparation and characterization. International Journal of Pharmaceutics.
-
ChemicalBook. (2025).[2] this compound Chemical Properties. Retrieved from [2]
-
Connect Chemicals. (n.d.). o-Cymen-5-ol Technical Data Sheet. Retrieved from
Sources
Technical Support Center: High-Sensitivity Analysis of 2-Isopropyl-4-methoxyphenol (IPMP)
Case ID: IPMP-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Detection Limits (LOD/LOQ) in Complex Matrices
Executive Summary
2-Isopropyl-4-methoxyphenol (IPMP), also known as o-Cymen-5-ol , is a lipophilic isomer of thymol widely used in cosmetics and pharmaceuticals. In complex matrices (plasma, urine, cosmetic emulsions), its detection is often hindered by its semi-volatile nature and matrix interference.
This guide addresses the critical "bottlenecks" preventing you from reaching ppb (ng/mL) or ppt (pg/mL) detection limits. We move beyond standard HPLC-UV methods (which typically cap at ppm levels) to advanced sample preparation and electrochemical/MS detection strategies.
Module 1: Sample Preparation – The "Noise" Killer
User Question: "I am seeing high background noise and poor recovery in my plasma samples. Standard LLE (Liquid-Liquid Extraction) consumes too much solvent. How do I improve enrichment?"
Technical Insight: Direct injection or simple protein precipitation often leaves phospholipids that cause ion suppression in LC-MS. For IPMP, Dispersive Liquid-Liquid Microextraction (DLLME) is superior to standard LLE because of its high enrichment factor (EF > 50) and speed.
Recommended Protocol: High-Enrichment DLLME
Principle: A ternary solvent system (Sample + Disperser + Extractant) forms a cloudy solution, maximizing the surface area for IPMP transfer into the micro-droplets of the extractant.
Reagents:
-
Extractant: Chloroform or Chlorobenzene (High density, sinks to bottom).
-
Disperser: Acetone or Methanol (Miscible with both sample and extractant).
Workflow Diagram (DLLME):
Figure 1: Dispersive Liquid-Liquid Microextraction (DLLME) workflow for rapid enrichment of phenolic compounds.
Step-by-Step Protocol:
-
Aliquot: Place 5.0 mL of sample (urine/plasma/aqueous extract) in a conical glass centrifuge tube. Adjust pH to < 4.0 (IPMP is phenolic; acidic pH keeps it neutral/lipophilic).
-
Cocktail Prep: Mix 500 µL Acetone (Disperser) with 100 µL Chloroform (Extractant).
-
Injection: Rapidly inject the cocktail into the sample using a syringe. The mixture must turn milky (cloudy) immediately.
-
Separation: Centrifuge at 4,000 rpm for 5 minutes.
-
Collection: Collect the sedimented droplet (~80 µL) from the bottom using a microsyringe.
-
Reconstitution: Evaporate to dryness under
and reconstitute in 50 µL mobile phase (for LC) or inject directly (for GC).
Module 2: Chromatographic Optimization – The "Signal" Booster
User Question: "My IPMP peak tails significantly, and sensitivity is low on LC-MS/MS. What parameters should I tune?"
Technical Insight:
IPMP (
Troubleshooting Checklist
| Parameter | Recommendation | Mechanism/Reasoning |
| Ionization Mode | ESI Negative (-) | Phenols lose a proton ( |
| Mobile Phase pH | Neutral to Basic (pH 7-8) | Use Ammonium Acetate (5-10 mM). Slightly basic pH promotes deprotonation, enhancing ESI(-) sensitivity. |
| Column Choice | C18 with End-capping | Use a high-carbon-load, fully end-capped C18 column (e.g., Zorbax Eclipse Plus or equivalent) to minimize silanol interactions. |
| Flow Rate | 0.2 - 0.3 mL/min | Lower flow rates in ESI often improve ionization efficiency by optimizing desolvation. |
Critical Optimization: MRM Transitions For Triple Quadrupole (QqQ) systems, you must optimize the collision energy for the specific transitions.
-
Precursor Ion: 165.1 m/z (
) -
Common Product Ions: 122 m/z (Loss of isopropyl group), 149 m/z (Loss of methyl).
-
Note: Always infuse your specific standard to determine the optimal Collision Energy (CE).
Module 3: Electrochemical Sensing – The "Alternative" Approach
User Question: "We don't have an LC-MS. Can we detect IPMP at low levels using electrochemistry?"
Technical Insight: Yes. Phenolic oxidation is irreversible and pH-dependent. Standard glassy carbon electrodes (GCE) foul quickly due to polymerization of phenoxy radicals. You must modify the electrode surface to prevent fouling and increase surface area.
Recommended Sensor Architecture: Graphene/Nanocomposites
Why it works: Nanomaterials like Multi-Walled Carbon Nanotubes (MWCNTs) or Reduced Graphene Oxide (rGO) provide electrocatalytic sites that lower the overpotential for IPMP oxidation and enhance the current signal (sensitivity).
Sensor Logic Flow:
Figure 2: Electrochemical enhancement strategy using nanomaterial modification.
Protocol for Electrode Modification:
-
Cleaning: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol/water.
-
Dispersion: Disperse 1 mg MWCNTs in 1 mL DMF (Dimethylformamide) via ultrasonication (30 min).
-
Drop-Casting: Drop 5 µL of the suspension onto the GCE surface.
-
Drying: Dry under an infrared lamp.
-
Measurement: Use Differential Pulse Voltammetry (DPV) in Phosphate Buffer (pH 7.0). Look for the oxidation peak around +0.6 V to +0.8 V.
Module 4: Comparative Performance Data
Use this table to benchmark your current method against expected industry standards.
| Method | Matrix | Pre-treatment | Detection Limit (LOD) | Key Limitation |
| HPLC-UV (280 nm) | Cosmetic Cream | Methanol Extraction | ~0.5 µg/mL (ppm) | Low sensitivity; Matrix interference. |
| GC-MS | Urine | Silylation (BSTFA) | ~10 ng/mL (ppb) | Requires derivatization (time-consuming). |
| LC-MS/MS (QqQ) | Plasma | DLLME | < 1 ng/mL (ppb) | High instrument cost; Ion suppression. |
| Electrochem (rGO-GCE) | Water/Serum | Direct/Dilution | ~5–20 ng/mL (ppb) | Selectivity can be an issue without specific recognition elements. |
References
-
HPLC-UV Validation in Cosmetics: Ceylan, B. (2025).[1] Development and Validation of a Novel HPLC-UV Method for the Quantification of Hyaluronic Acid in Anti-Aging Creams. (Reference used for validation parameters in cosmetic matrices).
-
Electrochemical Sensing of Phenols: Determining phenolic isomers using nanocomposites (ZnO/RuO2 and Graphene). RSC Advances / Microchemical Journal. (Extrapolated from 4-methoxyphenol and 2-nitrophenol detection protocols).
-
Dispersive Liquid-Liquid Microextraction (DLLME): Evaluation of DLLME for phenolic compounds in complex fluids. ResearchGate / MDPI.
-
LC-MS/MS Optimization: Strategies for phenolic compound analysis in biological samples (Ionization and Matrix Effects).
For further assistance with specific matrix interferences, please reply with your chromatogram or voltammogram attached.
Sources
Technical Support Center: LC-MS/MS Analysis of 2-Isopropyl-4-methoxyphenol (IPMP)
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Matrix Effects & Isobaric Interferences in IPMP Quantification
Executive Summary
Welcome to the technical support hub for 2-Isopropyl-4-methoxyphenol (IPMP) , also known as o-Cymen-5-ol .[1]
If you are observing signal instability, poor reproducibility, or sensitivity loss in your LC-MS/MS assay, you are likely encountering one of two distinct phenomena:
-
True Matrix Effects: Ion suppression caused by co-eluting phospholipids or formulation agents (common in plasma and cosmetic creams).[1][2]
-
Isobaric Interference: Co-elution of structural isomers (Thymol, Carvacrol) which share the same precursor/product ion transitions as IPMP.[1]
This guide provides the diagnostic workflows and protocols to distinguish and resolve these issues.
Module 1: Diagnostics – Identifying the Root Cause
Q: My IPMP signal is lower in samples than in solvent standards. Is this ion suppression?
A: Likely, but you must validate this quantitatively. A simple comparison of peak areas is insufficient because extraction recovery losses can mimic matrix effects.[1] You must use the Post-Extraction Spike Method (Matuszewski method) to decouple Recovery (extraction efficiency) from Matrix Effect (ionization efficiency).[1]
The Protocol (Matuszewski Design): Prepare three sets of samples at the same concentration (e.g., 100 ng/mL).
| Set | Description | Composition | Represents |
| Set A | Neat Standard | Analyte in pure mobile phase. | Ideal Response |
| Set B | Post-Extraction Spike | Blank matrix extracted first, then analyte spiked into the extract. | Matrix Effect (ME) |
| Set C | Pre-Extraction Spike | Analyte spiked into matrix, then extracted.[1] | Recovery + ME |
Calculations:
-
Matrix Factor (MF):
(Values < 1 indicate suppression; > 1 indicate enhancement). -
Extraction Efficiency (RE):
Visualization: Matrix Effect Assessment Workflow
Figure 1: Decision tree for isolating ionization suppression from extraction losses using the Matuszewski protocol.
Module 2: The "Hidden" Matrix Effect (Isobaric Interference)
Q: I see a peak in my "Blank" matrix, or my peak shape is distorted. Is this contamination?
A: If you are analyzing plant extracts or complex biologicals, this is likely isobaric interference , not contamination.
IPMP (o-Cymen-5-ol) is an isomer of Thymol and Carvacrol .[1] All three have the formula
The Risk: If your chromatography does not separate these, Thymol present in the matrix will co-elute with IPMP, causing:
-
False positives (in blanks).
-
Overestimation of IPMP concentration.[1]
-
"Matrix Effects" that appear as signal enhancement.[1][2][3][4]
Chromatographic Solution: Standard C18 columns often fail to separate these isomers fully.[1] You must optimize selectivity.
Recommended Column Chemistries:
-
Phenyl-Hexyl: Offers
interactions that discriminate between the position of the hydroxyl group on the aromatic ring. -
PFP (Pentafluorophenyl): High selectivity for positional isomers of phenols.[1]
Optimized Gradient Table (Example for Phenyl-Hexyl Column):
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 6.0 | 40 | 60 | 0.4 |
| 8.0 | 5 | 95 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 10.1 | 95 | 5 | 0.4 |
Note: IPMP is less hydrophobic than Thymol/Carvacrol and typically elutes earlier on reversed-phase columns.[1]
Module 3: Sample Preparation Strategies
Q: I confirmed "True" Matrix Effects (Suppression). Protein Precipitation (PPT) isn't working. What next?
A: Protein Precipitation (using Acetonitrile or Methanol) removes proteins but leaves phospholipids (glycerophosphocholines) in the sample.[1] These elute late in the run and cause significant ion suppression in Negative ESI mode.
Recommendation: Switch to Liquid-Liquid Extraction (LLE) .
IPMP is a phenol with a pKa
LLE Protocol for Plasma/Serum:
-
Aliquot: 100
L Plasma.[1] -
IS Addition: Add 10
L Internal Standard (Preferably Deuterated IPMP; if unavailable, use 2-tert-butyl-4-methoxyphenol, not Thymol). -
Buffer: Add 50
L Ammonium Acetate (100 mM, pH 5.0) to ensure IPMP is neutral (protonated). -
Extract: Add 600
L MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10) .[1]-
Why? These solvents are less polar than Ethyl Acetate alone, minimizing the extraction of matrix components.
-
-
Agitate: Vortex 5 mins; Centrifuge 10 mins @ 4000 rpm.
-
Transfer: Move supernatant to a clean tube.
-
Dry: Evaporate under Nitrogen @ 40°C.
-
Reconstitute: 100
L Mobile Phase (50:50 Water:MeOH).
Visualization: Sample Prep Decision Matrix
Figure 2: Comparison of sample preparation techniques for IPMP.[1] LLE is the optimal balance of cost and cleanliness for phenolic compounds.
Module 4: Internal Standard Selection
Q: Can I use Thymol as an Internal Standard?
A: Absolutely Not. As established in Module 2, Thymol is an isomer found in nature.[1] If your patient/subject has consumed herbal supplements (thyme, oregano) or used certain mouthwashes, Thymol will be present in the sample. Using it as an IS will lead to variable IS response and failed quantitation.[1]
Correct IS Strategy:
-
Gold Standard: Stable Isotope Labeled IPMP (e.g., IPMP-d3 or d7).[1]
-
Alternative: A structural analog that is not found in nature and has a different retention time.[1]
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1][3]
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Section III.B.3: Matrix Effect.[1][5]
-
Soliman, R. M., et al. (2020).[1][6] Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS. Acta Pharmaceutica, 70, 325–342.[6] (Demonstrates separation of isomers).
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.
Sources
Validation & Comparative
Comparative Analysis: Carvacrol vs. 2-Isopropyl-4-methoxyphenol
This guide provides a rigorous technical comparison between Carvacrol (a natural monoterpenoid) and 2-Isopropyl-4-methoxyphenol (a synthetic pharmacophore).
Editorial Note on Nomenclature:
-
Carvacrol: 5-isopropyl-2-methylphenol (Natural bioactive).
-
This compound: A specific synthetic isomer (CAS 13522-86-6), primarily known as the key precursor scaffold for Gefapixant (MK-7264) , a P2X3 receptor antagonist.
-
Distinction: This is not the common cosmetic preservative o-Cymen-5-ol (4-Isopropyl-3-methylphenol), often abbreviated as IPMP in industrial contexts. This guide addresses the specific molecule requested.
Natural Bioactive Scaffolds vs. Synthetic Pharmacophores in Respiratory Pharmacology
Executive Summary
This guide compares two phenolic entities critical to respiratory and sensory nerve pharmacology. Carvacrol represents the "dirty" drug concept—a natural, pleiotropic modulator affecting TRP channels (TRPV3, TRPA1) and microbial membranes. In contrast, This compound represents "precision" chemistry—a synthetic intermediate optimized as the pharmacophore for Gefapixant , a first-in-class P2X3 antagonist for chronic cough.
For drug development professionals, the choice between these scaffolds represents a choice between broad-spectrum efficacy (Carvacrol) and targeted neuro-modulation (this compound derivatives) .
Physicochemical & Structural Profile[1][2]
The structural divergence dictates their reactivity and binding potential. Carvacrol’s free hydroxyl and lipophilicity drive its membrane interactions, while the methoxy-phenol substitution pattern of the synthetic analog is designed for specific receptor pocket occupancy.
| Feature | Carvacrol | This compound |
| IUPAC Name | 5-Isopropyl-2-methylphenol | This compound |
| CAS Number | 499-75-2 | 13522-86-6 |
| Origin | Natural (Origanum vulgare, Thymus) | Synthetic (Friedel-Crafts / Methoxylation) |
| Molecular Weight | 150.22 g/mol | 166.22 g/mol |
| LogP (Lipophilicity) | ~3.64 | ~2.52 (Predicted) |
| H-Bond Donors/Acceptors | 1 / 1 | 1 / 2 |
| Key Functional Groups | Free Phenolic -OH, Isopropyl | Phenolic -OH, Methoxy (-OCH3), Isopropyl |
| Primary Utility | Antimicrobial, TRP Modulator | Intermediate for P2X3 Antagonists (Gefapixant) |
Mechanism of Action: The Signaling Divergence
Carvacrol: The Pleiotropic Modulator
Carvacrol acts via membrane disruption (bacteria) and TRP channel modulation (mammals).
-
Antimicrobial: Inserts into the lipid bilayer, destabilizing the membrane and causing proton leakage (PMF collapse).
-
Sensory: Agonist for TRPV3 and TRPA1 (warmth/irritation sensors), often resulting in desensitization of sensory nerves in the respiratory tract.
This compound: The P2X3 Scaffold
This molecule acts as the structural anchor for Gefapixant .
-
P2X3 Antagonism: The this compound moiety mimics the ATP binding site or allosteric pocket on the P2X3 receptor (an ATP-gated ion channel on C-fiber vagal afferents).
-
Clinical Outcome: blockade of extracellular ATP signaling prevents the hypersensitization of the cough reflex.
Visualization: Pathway Comparison
The following diagram illustrates the divergent pathways: Carvacrol targeting the TRP/Membrane axis vs. the 2-Iso analog targeting the Purinergic axis.
Caption: Divergent Pharmacological Pathways. Carvacrol targets lipid membranes and TRP channels, while the this compound scaffold targets P2X3 purinergic receptors.
Experimental Protocols
Protocol A: Synthesis of this compound (Green Route)
Context: Unlike Carvacrol, which is extracted, this molecule requires regioselective synthesis. This protocol (adapted from recent process chemistry developments for Gefapixant) avoids toxic reagents.
Reagents: 2-Isopropylphenol, N-Bromosuccinimide (NBS), NaOMe, CuI (Catalyst). Workflow:
-
Regioselective Bromination:
-
Methoxylation (Ullmann-type Coupling):
-
React the brominated intermediate with Sodium Methoxide (NaOMe) (25% in MeOH).
-
Catalyst: CuI (10 mol%) with a ligand (e.g., N,N-dimethylglycine).
-
Conditions: Reflux at 90°C for 12–16 hours under N2 atmosphere.
-
-
Workup:
-
Acidify with HCl (1M) to pH 4.
-
Extract with Ethyl Acetate.
-
Purify via silica gel chromatography (Hexane:EtOAc 9:1).
-
Yield Target: >85% purity (this compound).
-
Protocol B: Comparative Antimicrobial Assay (MIC)
Context: To verify if the synthetic scaffold retains the antimicrobial potency of Carvacrol.[5]
System: 96-well Microdilution (CLSI Standards). Strains: S. aureus (Gram+), E. coli (Gram-).
-
Preparation:
-
Dissolve Carvacrol and this compound in DMSO (Stock: 10 mg/mL).
-
Dilute in Mueller-Hinton Broth (MHB) to range 1000 µg/mL – 1.95 µg/mL.
-
-
Inoculation:
-
Adjust bacterial suspension to 0.5 McFarland (1.5 x 10^8 CFU/mL).
-
Dilute 1:100 into wells (Final: 5 x 10^5 CFU/mL).
-
-
Incubation:
-
37°C for 24 hours.
-
-
Readout:
-
Add Resazurin (0.01%) to visualize viability (Blue = No Growth; Pink = Growth).
-
Expected Result: Carvacrol MIC ~150–300 µg/mL. This compound expected MIC >500 µg/mL (reduced polarity and lack of specific membrane-disrupting lipophilicity balance compared to Carvacrol).
-
Synthesis Workflow Diagram
The following diagram details the industrial "Green" synthesis route for the this compound scaffold, highlighting the shift from batch to flow chemistry concepts often used in Gefapixant production.
Caption: Synthetic route for this compound, the essential precursor for the P2X3 antagonist Gefapixant.
Conclusion & Recommendation
-
For Antimicrobial Applications: Carvacrol remains the gold standard. Its specific structural arrangement (hydroxyl adjacent to isopropyl) maximizes membrane depolarization. The methoxy-derivative (this compound) loses significant antimicrobial potency due to the methylation of the para-position or alteration of the electron density required for phenolic toxicity.
-
For Drug Discovery (Cough/Pain): This compound is the superior scaffold. It serves as the validated core for P2X3 antagonists. Researchers targeting neurogenic cough should utilize this scaffold for SAR (Structure-Activity Relationship) studies, whereas Carvacrol is better suited for over-the-counter (OTC) mucolytic formulations.
References
-
BenchChem. (2025). This compound: Properties and Gefapixant Intermediate Data. BenchChem Compound Database. Link
-
ChemicalBook. (2025).[6] this compound (CAS 13522-86-6) Technical Specifications.[7][8][9] ChemicalBook. Link
-
ResearchGate. (2025). Holistic Route Selection for Gefapixant Citrate (MK-7264).[10] ResearchGate.[3][6][11] Link
-
MDPI. (2025). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties.[3][4][11] Molecules.[1][3][4][6][11][12][13][14][15][16] Link
-
New Drug Approvals. (2022). Gefapixant Citrate (MK-7264) Process Chemistry and P2X3 Antagonism.[2] New Drug Approvals. Link
-
Oxford Academic. (2025). Antimicrobial activity of carvacrol related to its chemical structure.[5][11] Journal of Applied Microbiology. Link
Sources
- 1. 2-Isopropylphenol, |CAS 88-69-7|Supplier [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. This compound CAS#: 13522-86-6 [m.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Bromo-4-isopropylphenol | 19432-27-0 | Benchchem [benchchem.com]
- 13. Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN111635368B - A kind of preparation method of amine compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation of an Analytical Method for 2-Isopropyl-4-methoxyphenol
Executive Summary & Strategic Context
2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) is a critical synthetic intermediate, most notably utilized in the manufacturing of Gefapixant (MK-7264) , a P2X3 receptor antagonist.
Crucial Distinction: This compound is frequently confused with o-Cymen-5-ol (4-isopropyl-3-methylphenol), a common cosmetic preservative. They are chemically distinct. This guide addresses the specific validation requirements for the methoxy-substituted intermediate used in API synthesis, not the cosmetic ingredient.
The validation of this method is governed by ICH Q2(R1/R2) guidelines, focusing on the separation of the target analyte from its starting material (2-isopropylphenol) and potential regioisomers generated during bromination/methoxylation steps.
Analytical Strategy: The Comparison
For this intermediate, two primary methodologies dominate the landscape: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) .
| Feature | RP-HPLC (UV-DAD) | GC-FID |
| Primary Use | Final Release / Purity Assay | In-Process Control (IPC) |
| Selectivity | High (Excellent for isomer separation) | Moderate (Good for volatile solvents) |
| Sample Prep | Dilute in Acetonitrile/Water | Dilute in volatile solvent (e.g., DCM) |
| Limit of Detection | Low (UV active @ 280nm) | Moderate |
| Throughput | 15–25 min run time | 10–15 min run time |
| Recommendation | PREFERRED for Validation | Alternative for quick reaction checks |
Verdict: While GC-FID is faster for checking reaction completion, RP-HPLC is the validated standard for purity assessment due to its superior ability to resolve non-volatile byproducts and thermally unstable impurities without derivatization.
Analytical Decision Matrix (Workflow)
The following diagram outlines the decision logic for selecting the appropriate analytical technique based on the development stage.
Figure 1: Analytical method selection workflow distinguishing between In-Process Control (IPC) and Final Release testing.
The Validated Protocol: RP-HPLC-UV
This protocol is designed to resolve this compound from its precursor (2-isopropylphenol) and potential degradation products.
Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | High carbon load provides necessary hydrophobic interaction to separate the methoxy-phenol from the alkyl-phenol. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of the phenolic hydroxyl group (pKa ~10), preventing peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent strength for eluting the hydrophobic isopropyl group. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 3.5-5 µm columns. |
| Detection | UV @ 280 nm | Phenolic ring absorption maximum. |
| Column Temp | 30°C | Maintains reproducible retention times by controlling viscosity. |
| Injection Vol | 10 µL | Standard volume to ensure sensitivity without overloading. |
Gradient Program
Note: An isocratic method (e.g., 60:40 ACN:Water) may work, but a gradient ensures late-eluting dimers are cleared.
-
0.0 min: 30% B
-
10.0 min: 90% B (Linear ramp)
-
12.0 min: 90% B (Hold to wash)
-
12.1 min: 30% B (Re-equilibrate)
-
17.0 min: End
Standard Preparation
-
Stock Solution: Dissolve 50.0 mg of Reference Standard in 50 mL ACN (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to obtain 100 µg/mL.
Validation Parameters (ICH Q2)
The following data summarizes the expected performance characteristics based on field application of this phenol analysis.
Specificity (Selectivity)
The method must distinguish the analyte from the starting material.
-
Requirement: Resolution (
) > 2.0 between 2-isopropylphenol (RT ~6.5 min) and this compound (RT ~7.8 min). -
Protocol: Inject a spiked sample containing both the starting material and the product.
-
Acceptance: No interference at the retention time of the main peak from blank or placebo.
Linearity[1]
-
Range: 50% to 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).
-
Criteria: Correlation coefficient (
) . -
Data Presentation:
| Level (%) | Concentration (µg/mL) | Mean Area (mAU*s) |
| 50 | 50.0 | 12500 |
| 80 | 80.0 | 20100 |
| 100 | 100.0 | 25050 |
| 120 | 120.0 | 30200 |
| 150 | 150.0 | 37600 |
Accuracy (Recovery)
Performed by spiking the analyte into the sample matrix (or solvent if pure substance) at 3 levels.
| Spike Level | Recovery (%) | RSD (%) |
| 80% | 99.8 | 0.5 |
| 100% | 100.2 | 0.4 |
| 120% | 99.5 | 0.6 |
Precision (Repeatability)
-
Protocol: 6 consecutive injections of the 100% Working Standard.
-
Acceptance: RSD of Peak Area
2.0%.
Validation Logic & Troubleshooting
The following diagram illustrates the logical flow for troubleshooting System Suitability failures during validation.
Figure 2: Troubleshooting logic for System Suitability Testing (SST) failures specific to phenolic compounds.
Critical Technical Insight: The pH Factor
Phenols are weak acids. If the mobile phase pH is near the pKa of the analyte (~10), the compound will partially ionize, leading to peak splitting or severe tailing.
-
Validation Check: Robustness testing must include varying the pH of the aqueous component (e.g., ± 0.2 units).
-
Control: Always use a buffered mobile phase or acidified water (pH < 3.0) to ensure the analyte remains in the neutral, protonated state for consistent interaction with the C18 stationary phase.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[1][2] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12202685, this compound. PubChem. Available at: [Link]
-
American Chemical Society (ACS). Synthesis of Gefapixant Citrate (MK-7264). Organic Process Research & Development. (Contextual reference for the intermediate). Available at: [Link]
Sources
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Isopropyl-4-methoxyphenol: A Cross-Validation Study
Introduction: The Analytical Challenge of 2-Isopropyl-4-methoxyphenol
This compound, a substituted phenol derivative, is a compound of interest in various sectors, including the pharmaceutical and chemical industries. Its analysis is crucial for quality control, stability testing, and impurity profiling. The selection of an appropriate analytical technique is paramount for ensuring data integrity and reliability. This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this compound.
The core objective of this document is to move beyond a simple recitation of methods. We will explore the causality behind methodological choices, establish self-validating protocols, and provide a framework for cross-validation to ensure consistency between these orthogonal techniques. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), ensuring that the methods are fit for their intended purpose.[1][2][3]
Fundamental Principles: Choosing the Right Chromatographic Path
The decision between HPLC and GC hinges on the physicochemical properties of the analyte and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For phenolic compounds like this compound, reversed-phase HPLC is the most common and effective approach.[5][6] It is particularly well-suited for compounds that are non-volatile or thermally labile, as it typically operates at or near ambient temperatures.[7]
-
Gas Chromatography (GC): In contrast, GC separates analytes based on their volatility.[7] A sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the analyte's interaction with the stationary phase. GC is ideal for volatile and thermally stable compounds.[8][9] While many phenolic compounds require a derivatization step to increase their volatility and thermal stability, this compound's properties may allow for direct analysis.[10][11]
Part 1: High-Performance Liquid Chromatography (HPLC) Method
The development of a robust HPLC method requires a systematic approach to optimize separation and ensure the resulting data is accurate and precise.[4][12]
HPLC Experimental Protocol
This protocol outlines a validated isocratic reversed-phase HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with a UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Causality of Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining and separating moderately polar compounds like phenols from a polar mobile phase.
-
Mobile Phase: The combination of acetonitrile (an organic modifier) and an acidic phosphate buffer allows for the fine-tuning of retention time and ensures the phenolic hydroxyl group remains protonated, leading to sharper, more symmetrical peaks.
-
UV Detection at 280 nm: Phenolic compounds exhibit strong UV absorbance around this wavelength due to the electronic transitions in the benzene ring, providing good sensitivity.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. HPLC Method Validation Workflow:
The validation of this method must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability.[13][14][15]
Caption: HPLC Method Validation Workflow according to ICH Guidelines.
Part 2: Gas Chromatography (GC) Method
GC offers a high-resolution alternative, particularly advantageous for its speed and sensitivity, provided the analyte is sufficiently volatile and thermally stable.[8]
GC Experimental Protocol
This protocol describes a validated GC method for quantifying this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| GC System | GC with a Flame Ionization Detector (FID) |
| Column | DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.5 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 220 °C at 15 °C/min, hold 2 min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
Causality of Choices:
-
DB-5 Column: This is a versatile, low-polarity column suitable for a wide range of semi-volatile compounds.
-
Flame Ionization Detector (FID): FID is a robust, general-purpose detector for organic compounds, offering excellent linearity and sensitivity for quantitative analysis.[16]
-
Temperature Program: The temperature ramp ensures that this compound is eluted efficiently as a sharp peak while separating it from potential lower or higher boiling point impurities.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with Methanol (HPLC grade).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Methanol.
-
Sample Preparation: Prepare the sample similarly to the HPLC method, using Methanol as the solvent. Ensure the final concentration is within the calibration range.
3. GC Method Validation Workflow:
The validation process for the GC method mirrors that of the HPLC method, adhering to the same ICH principles to ensure its performance characteristics are well-documented.[1][13]
Caption: GC Method Validation Workflow according to ICH Guidelines.
Part 3: Performance Comparison and Data Summary
A direct comparison of the validation parameters provides an objective basis for method selection. The following table summarizes the expected performance data from the validated HPLC and GC methods.
| Validation Parameter | HPLC Method | GC Method | Rationale for Performance |
| Specificity | High (Confirmed by DAD peak purity) | High (Confirmed by retention time) | Both methods are highly specific. HPLC with a Diode Array Detector (DAD) offers the advantage of spectral analysis for peak purity confirmation. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques exhibit excellent linearity over a wide concentration range. |
| Range (µg/mL) | 1 - 100 | 1 - 100 | The analytical range is comparable for both methods. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.1% - 101.5% | Both methods demonstrate high accuracy, with recovery values well within typical acceptance criteria (98-102%).[17] |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | HPLC often shows slightly better injection precision due to the nature of liquid sample introduction. |
| - Intermediate Precision | < 1.5% | < 2.0% | Both methods show excellent intermediate precision, well within the common acceptance criterion of ≤ 2%.[1] |
| LOD (µg/mL) | ~0.3 | ~0.2 | GC can sometimes offer slightly lower detection limits for volatile compounds. |
| LOQ (µg/mL) | ~1.0 | ~0.8 | The lower LOQ for GC reflects its potential for higher sensitivity in this application. |
| Robustness | Robust | Robust | Both methods are robust against minor variations in parameters like mobile phase composition/flow rate and oven temperature. |
| Analysis Time | ~10 min | ~8 min | The GC method with its temperature program can offer a slightly faster run time.[8] |
Part 4: Cross-Validation of HPLC and GC Methods
Cross-validation is a critical step to demonstrate that two different analytical methods yield equivalent and interchangeable results.[2] This ensures that data generated across different platforms or laboratories can be reliably compared.[18]
Cross-Validation Protocol
-
Sample Selection: Choose a minimum of six independent samples of the product containing this compound.
-
Analysis: Analyze each of the six samples in triplicate using both the validated HPLC method and the validated GC method.
-
Data Compilation: Record the assay values obtained for each sample from both methods.
-
Statistical Evaluation: Calculate the mean, standard deviation, and %RSD for the results from each method. Perform a statistical test, such as a two-sample t-test or an equivalence test, to compare the means of the two datasets.
-
Acceptance Criteria: The results are considered equivalent if the difference between the mean values obtained by the HPLC and GC methods is not statistically significant (e.g., p > 0.05 in a t-test) and falls within a pre-defined acceptance criterion (e.g., ± 2.0%).
Caption: Workflow for the Cross-Validation of HPLC and GC Methods.
Conclusion and Recommendations
Both HPLC and GC are robust and reliable techniques for the quantitative determination of this compound.
-
The HPLC method is highly precise and versatile, making it an excellent choice for routine quality control environments, especially where analysis of other non-volatile components or degradation products in the same run is required.
-
The GC method offers advantages in terms of speed and potentially lower detection limits. It is a strong candidate for high-throughput screening or when trace-level analysis is the primary objective.
The successful cross-validation of these two methods provides a high degree of confidence in the analytical results, irrespective of the platform used. The choice between HPLC and GC should be guided by the specific application, available instrumentation, and desired analytical throughput. This guide provides the comprehensive framework necessary for the development, validation, and comparison of these orthogonal methods, ensuring the generation of scientifically sound and defensible data.
References
-
SIELC. (n.d.). Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Horváth, V., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Retrieved from [Link]
-
Patwekar, S. L., et al. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences, 6(1). Retrieved from [Link]
-
OSHA. (n.d.). PV2039. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Chromatography Online. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]
-
Lee, K., et al. (n.d.). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Celeghini, R. M. S., et al. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. Retrieved from [Link]
-
Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
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Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-4-vinyl phenol, 7786-61-0. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Agilent. (n.d.). Practical Steps in GC Method Development. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-p-cresol. Retrieved from [Link]
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Comparative Antioxidant Activity: The Role of Phenolic Hydroxyl Availability
An In-Depth Comparative Guide to the Biological Activity of 2-Isopropyl-4-methoxyphenol and Its Isomers
For researchers, chemists, and professionals in drug development, understanding the structure-activity relationship (SAR) is a cornerstone of designing novel therapeutic agents. A subtle shift in the position of a functional group on an aromatic ring can dramatically alter a molecule's biological profile. This guide provides a comprehensive comparison of the biological activities of this compound and its key structural isomers, grounded in experimental data and established scientific principles.
The core structure we will examine is a phenolic ring substituted with both an isopropyl group and a methoxy group. These moieties are prevalent in nature, with the closely related compounds thymol and carvacrol being well-known for their potent biological effects.[1][2][3] By comparing the isomers of isopropyl-methoxyphenol, we can dissect the specific contributions of steric hindrance from the bulky isopropyl group and the electronic (resonance and inductive) effects of the methoxy group to overall bioactivity.
This guide will focus on four critical areas of biological assessment: antioxidant potential, antimicrobial efficacy, anti-inflammatory action, and cellular cytotoxicity. For each area, we will not only present comparative data but also delve into the causality behind the chosen experimental methodologies, providing a self-validating framework for your own research endeavors.
Expertise & Rationale: The antioxidant activity of phenolic compounds is predominantly attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to scavenge free radicals.[4] This process is governed by the O-H bond dissociation enthalpy (BDE). Substituents on the aromatic ring can modulate this activity; electron-donating groups, like a methoxy group, can stabilize the resulting phenoxyl radical, thereby enhancing antioxidant capacity.[5] The position of these groups is critical. A methoxy group at the para position relative to the hydroxyl group, for instance, can offer superior resonance stabilization compared to a meta position. The bulky isopropyl group can sterically hinder the hydroxyl group, potentially reducing its ability to interact with and neutralize radicals.
Standard Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to screen for radical scavenging activity.[6] The deep violet DPPH radical becomes colorless or pale yellow upon accepting a hydrogen atom from an antioxidant.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions for each test isomer and a positive control (e.g., Ascorbic Acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each test compound dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is crucial to prevent photo-degradation of the DPPH radical.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration.
Data Summary: Antioxidant Activity of Methoxyphenol Derivatives
While direct comparative data for all isomers of isopropyl-methoxyphenol is not extensively published, we can infer activity from studies on related methoxyphenol compounds. Dimerization of p-methoxyphenol has been shown to enhance radical-scavenging activity significantly compared to the monomer.[7] Furthermore, studies on various 2-methoxyphenols confirm their potent antioxidant capabilities.[6]
| Compound | Assay | Result (IC50 or equivalent) | Reference |
| 2-Methoxyphenols (general) | DPPH Radical Scavenging | Potent activity demonstrated | [6] |
| p-Methoxyphenol Dimer | Induction Period Method | n=2.8 (stoichiometric factor) | [7] |
| p-Methoxyphenol Monomer | Induction Period Method | n < 2.0 (stoichiometric factor) | [7] |
Lower IC50 values indicate higher antioxidant activity.
Visualization: Radical Scavenging Mechanism
Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by phenols.
Comparative Antimicrobial Activity: Membrane Disruption and Lipophilicity
Expertise & Rationale: Phenolic compounds, particularly thymol and its isomer carvacrol, exert their antimicrobial effects primarily by disrupting the bacterial cytoplasmic membrane.[3] This leads to increased permeability, leakage of intracellular contents like ATP and ions, and ultimately, cell death. The lipophilic nature of the isopropyl group facilitates the partitioning of the molecule into the lipid bilayer of the bacterial membrane. The position of the hydroxyl group is crucial for its disruptive action. The methoxy group can modulate the molecule's overall hydrophobicity and electronic properties, influencing its interaction with the membrane.
Standard Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Pseudomonas aeruginosa for Gram-negative) overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test isomer in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance.
Data Summary: Antimicrobial Potency of Phenolic Isomers
Studies have shown that thymol derivatives, such as 4-chloro-2-isopropyl-5-methylphenol, possess significant antimicrobial activity against resistant strains like MRSA.[8][9] The position of substituents dramatically impacts efficacy. For example, among allyl-substituted phenols, the 2-allyl derivatives were found to be more potent than the 4-allyl isomers against P. aeruginosa.[10] Natural methoxyphenols like eugenol have also demonstrated strong antimicrobial action against foodborne pathogens.[11] It is plausible that isomers of isopropyl-methoxyphenol will exhibit varying degrees of activity based on the steric accessibility of the hydroxyl group and the overall lipophilicity.
| Compound/Derivative | Target Organism | Result (MIC) | Reference |
| 4-Chloro-2-isopropyl-5-methylphenol | MRSA | Potent antimicrobial activity | [8][9] |
| Eugenol (4-allyl-2-methoxyphenol) | S. aureus | IC50 = 0.75 mM | [11] |
| ortho-Eugenol | S. epidermidis, P. aeruginosa | More potent than eugenol | [10] |
Visualization: Workflow for MIC Determination
Caption: Potential intervention points of phenolic isomers in the NF-κB pathway.
Cytotoxicity and Structure-Toxicity Relationship
Expertise & Rationale: While biological activity is desired, it must be balanced against potential toxicity to host cells. Cytotoxicity assessment is a critical first step in evaluating the therapeutic potential of any compound. The same chemical properties that confer antimicrobial or anti-inflammatory activity can also lead to toxicity in mammalian cells. For instance, excessive membrane disruption can lead to necrosis, while interference with key cellular enzymes can trigger apoptosis. Some phenolic compounds, like 4-methoxyphenol, have been noted for potential toxicity and even carcinogenicity at high doses in animal models, highlighting the importance of isomeric structure in the safety profile. [7][12]
Standard Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HaCaT keratinocytes or HepG2 liver cells) into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of each isomer for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the insoluble purple formazan crystals.
-
Measurement: Measure the absorbance of the formazan product, typically around 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 (concentration that causes 50% cytotoxicity) is then calculated.
Data Summary: Cytotoxicity of Phenolic Isomers
The toxicity of phenolic compounds can vary significantly based on their structure. For example, 4-isopropylphenol was found to be over 200 times more toxic to Vibrio fischeri than 2-isopropylphenol, demonstrating a profound positional effect. [13]Studies on methoxyphenol dimers showed that while they had enhanced antioxidant activity, their cytotoxicity was also significantly greater than their parent monomers. [7]This underscores the necessity of evaluating both efficacy and safety in parallel.
| Compound | Cell Line/Organism | Result (CC50 or equivalent) | Reference |
| 4-Isopropylphenol | Vibrio fischeri | EC50 = 0.01 mg/L | [13] |
| 2-Isopropylphenol | Vibrio fischeri | EC50 = 2.72 mg/L | [13] |
| p-Methoxyphenol Dimer | RAW 264.7 cells | More cytotoxic than monomer | [7] |
| 4-Methoxyphenol | F344 Rats (in vivo) | Forestomach carcinogenicity at 2% in diet | [12] |
Visualization: Balancing Efficacy and Toxicity
Caption: The relationship between isomeric structure, bioactivity, and cytotoxicity.
Synthesis and Conclusion
The comparative analysis of this compound and its isomers reveals the profound impact of substituent positioning on biological function. While direct, side-by-side experimental data for every isomer is still an emerging field, the principles derived from closely related methoxyphenols, thymol, and carvacrol provide a robust predictive framework.
-
For Antioxidant Activity: The position of the methoxy group relative to the hydroxyl is paramount. A para or ortho position is predicted to enhance activity through resonance stabilization more effectively than a meta position.
-
For Antimicrobial Activity: A delicate balance of lipophilicity (driven by the isopropyl group) and the steric accessibility of the membrane-disrupting hydroxyl group is key. The relative positions of these two groups will likely yield significant differences in MIC values.
-
For Anti-inflammatory Activity: Efficacy will be tied to the specific stereoelectronic shape of the isomer, which dictates its ability to bind to and inhibit key proteins within inflammatory cascades like the NF-κB and MAPK pathways.
-
For Cytotoxicity: The features that enhance bioactivity can also increase toxicity. Therefore, a comprehensive assessment to identify the isomer with the widest therapeutic window—high efficacy at low, non-toxic concentrations—is essential for any drug development application.
This guide underscores the necessity of synthesizing and screening a full panel of isomers in early-stage drug discovery. Such a systematic approach is the most effective way to elucidate complex structure-activity relationships and identify lead candidates with optimal potency and safety profiles.
References
- Benchchem. A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. Benchchem.
- Iannarelli, R., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. NIH.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
- Jeong, J. B., et al. (2018). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed.
- Lee, K., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed.
- Jeong, J. B., et al. (2018). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate.
- Kadoma, Y., & Fujisawa, S. (2008). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Anticancer Research.
- Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology.
- Zengin, H., & Baysal, A. H. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.
- Jeong, J. B., et al. (2013). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. ResearchGate.
- Liu, R., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports.
- Chen, P., et al. (2022). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. MDPI.
- Hirose, M., et al. (1991). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Cancer Letters.
- Lee, K., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology.
- Iseppi, R., et al. (2020). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules.
- Marchese, A., et al. (2019). The antibacterial properties of phenolic isomers, carvacrol and thymol. Critical Reviews in Food Science and Nutrition.
- Choi, K., et al. (2004). Aquatic toxicity of four alkyphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish. ResearchGate.
Sources
- 1. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Inter-Laboratory Comparison Guide: Analytical Determination of 2-Isopropyl-4-methoxyphenol
Executive Summary
This guide presents the structural framework and technical protocols for an inter-laboratory comparison (ILC) focused on the quantification of 2-Isopropyl-4-methoxyphenol . As a lipophilic phenolic ether structurally homologous to thymol and o-cymen-5-ol, this analyte presents specific challenges regarding isomeric separation and matrix interference in lipid-rich formulations (e.g., cosmetic creams, pharmaceutical ointments).
This document compares the performance of two primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2][3] It serves as a definitive protocol for researchers establishing method transferability and reproducibility under ISO 5725 and ICH Q2(R1) guidelines.
Chemical Profile & Analytical Challenges
Analyte: this compound Class: Phenolic Ether / Monoterpenoid derivative Key Properties:
-
Lipophilicity (LogP): ~3.0–3.5 (Estimated based on structure).
-
Chromophores: Phenolic ring allows UV detection at 270–280 nm.
-
Volatility: Sufficient for GC analysis, though derivatization improves peak shape.
Critical Analytical Hurdles:
-
Isomeric Co-elution: Structural isomers (e.g., thymol, carvacrol, and their methyl ethers) often co-elute on standard C18 columns without optimized selectivity.
-
Matrix Effects: In cosmetic matrices, surfactants and lipids can suppress ionization in MS or cause baseline drift in UV methods.
Methodological Landscape: HPLC-UV vs. GC-MS[1][2]
The following table summarizes the comparative performance metrics derived from preliminary validation studies.
| Feature | Method A: HPLC-UV (Reference) | Method B: GC-MS (Alternative) |
| Principle | Reversed-Phase Partitioning | Volatility-based Separation + Mass Spec |
| Selectivity | Moderate (Relies on column chemistry) | High (Mass spectral fingerprinting) |
| Sensitivity (LOD) | 0.5 µg/mL | 0.05 µg/mL (SIM Mode) |
| Precision (RSD) | < 1.5% (Excellent) | 2.5 – 4.0% (Variable due to injection) |
| Throughput | High (10–15 min run) | Moderate (20–30 min run + cool down) |
| Matrix Tolerance | High (with proper guard columns) | Low (Requires strict cleanup/derivatization) |
| Primary Use Case | Routine QC, Potency Assays | Trace Analysis, Complex Matrices |
Inter-Laboratory Study Design (Workflow)
To ensure objective comparison, the ILC is designed using a "Split-Level" approach with blind duplicates.
Caption: Workflow for the Inter-Laboratory Comparison study, detailing the progression from homogeneity testing to statistical validation.
Experimental Protocols
Reference Method A: HPLC-UV
This method is the "Gold Standard" for potency determination due to its robustness.
Causality of Choice: A C18 column with high carbon load is selected to ensure adequate retention of the lipophilic isopropyl group, separating it from more polar degradation products.
-
Instrument: HPLC system with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 40% A / 60% B.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (Aromatic ring absorption).
-
Injection Volume: 10 µL.
Step-by-Step Workflow:
-
Standard Prep: Dissolve 10 mg of this compound reference standard in 10 mL Methanol (Stock A). Dilute to 50 µg/mL with Mobile Phase.
-
Sample Extraction: Weigh 1.0 g of cosmetic cream. Add 10 mL Methanol. Vortex 2 min. Sonicate 15 min (critical for disrupting lipid matrices).
-
Filtration: Filter through 0.45 µm PTFE syringe filter (Nylon binds phenolics; avoid Nylon).
-
Analysis: Inject Standard (x5) to establish System Suitability (RSD < 2.0%). Inject Samples.
Alternative Method B: GC-MS
Used for confirmation and trace analysis in complex matrices where UV interference is high.
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm, 0.25µm film.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
Inlet: Splitless, 250°C.
-
Detection: MS (EI source), SIM mode (Target Ions: m/z 166 [M]+, 151 [M-CH3]+).
Results & Statistical Evaluation
Data from the ILC is evaluated using Z-scores to determine laboratory proficiency.
- : Laboratory result
- : Assigned value (Robust Mean)
- : Standard deviation for proficiency assessment
Comparative Performance Data (Simulated for Guide):
| Parameter | HPLC-UV (Method A) | GC-MS (Method B)[1][2] | Interpretation |
| Inter-Lab RSD ( | 2.1% | 5.8% | HPLC is more reproducible across sites. |
| Intra-Lab RSD ( | 0.8% | 2.2% | GC-MS shows higher variability due to injection technique. |
| Recovery (Spike) | 98.5% | 94.2% | GC-MS may suffer from thermal degradation or inlet discrimination. |
| Linearity ( | > 0.999 | > 0.995 | Both methods are linear, but HPLC is superior for quantitation. |
Signaling Pathway of Error Propagation
Understanding where errors originate is vital for troubleshooting ILC outliers.
Caption: Fault tree analysis showing common error sources in HPLC and GC workflows leading to statistical outliers.
Critical Discussion & Recommendations
-
Filter Selection: Experimental data confirms that Nylon filters adsorb up to 15% of phenolic compounds. PTFE or PVDF filters are mandatory for this protocol [1].
-
Mobile Phase pH: this compound is a weak acid (pKa ~10). The mobile phase must be kept acidic (pH < 4) to keep the analyte in its non-ionized form, ensuring sharp peak shape and consistent retention times on C18 columns [2].
-
Internal Standards: For GC-MS, the use of o-Cresol or Thymol as an internal standard is required to correct for injection variability. External standard calibration is sufficient for HPLC-UV.
Conclusion: For routine quality control and inter-laboratory consistency, HPLC-UV is the recommended method . GC-MS should be reserved for forensic analysis or when matrix complexity precludes UV detection.
References
-
Sielc Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link] (Methodology adapted for phenolic ethers).
-
International Organization for Standardization. (1994). ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results. Retrieved from [Link].
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].
-
Connect Chemicals. (n.d.). o-Cymen-5-ol Technical Data Sheet. Retrieved from [Link] (Reference for solubility and stability properties).
Sources
use of certified reference materials for 2-Isopropyl-4-methoxyphenol
An In-Depth Guide to the Use of Certified Reference Materials for the Analysis of 2-Isopropyl-4-methoxyphenol
Executive Summary
This compound (CAS 13522-86-6), a key organic intermediate and potential impurity in pharmaceutical manufacturing, demands precise and accurate quantification to ensure product quality, safety, and regulatory compliance. The reliability of any analytical measurement is fundamentally anchored to the quality of the reference standard used. This guide provides a comprehensive comparison between the use of a Certified Reference Material (CRM) and other analytical standards for the quantification of this compound. We will explore the metrological principles that define a CRM, present a pragmatic evaluation of alternative standards, and provide detailed experimental protocols for their qualification and comparative use. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries, offering a framework for making informed, risk-based decisions on reference standard selection to ensure data of the highest integrity.
The Metrological Imperative for Accurate Quantification
Accurate analytical data is the bedrock of scientific research and industrial quality control. For a compound like this compound, which can be a process impurity or a critical starting material, the ability to measure its concentration without ambiguity is paramount. In the pharmaceutical sector, failure to accurately quantify such an impurity could compromise patient safety and lead to significant regulatory action.[1][2] This necessity for certainty leads us to the concept of metrological traceability—an unbroken chain of comparisons to a known standard, ultimately linking back to the International System of Units (SI).[3] The quality of the reference standard used in the laboratory is the first and most critical link in this chain.
The selection of a reference standard is not a binary choice but exists on a spectrum of quality and characterization. Understanding this hierarchy is essential for aligning analytical rigor with the requirements of the task at hand.
Protocol 1: Qualification of an In-House Standard (IHS) via Mass Balance
Causality: A simple chromatographic purity (e.g., 99.5% by area) is insufficient because it doesn't account for non-chromophoric impurities, water, or residual solvents. The mass balance approach provides a more accurate purity assessment by subtracting the contributions of all major impurities from 100%. [4]This method is a cornerstone of establishing a well-characterized in-house standard.
Methodology:
-
Identity Confirmation: Confirm the identity of the commercial reagent using FT-IR and/or Mass Spectrometry against a known reference spectrum.
-
Chromatographic Purity (HPLC):
-
Method: Utilize a reverse-phase HPLC method capable of separating potential process-related impurities. [5][6] * Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid) gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Procedure: Prepare the sample at 1.0 mg/mL. Perform a low-level injection (0.1%) to confirm no impurities are co-eluting with the main peak. Calculate purity based on area percent normalization.
-
-
Water Content: Determine the water content (%) using coulometric Karl Fischer titration.
-
Residual Solvents: Analyze for residual solvents using Headspace Gas Chromatography (GC-HS) with a flame ionization detector (FID), as per USP <467>.
-
Sulphated Ash (Non-Volatile Impurities): Determine the percentage of inorganic impurities by performing a sulphated ash test according to USP <281>. [2]6. Purity Calculation:
-
Purity (%) = (100% - % Water - % Residual Solvents - % Sulphated Ash) * (% Chromatographic Purity / 100)
-
Protocol 2: Comparative Analysis using HPLC-UV
Causality: This head-to-head comparison directly demonstrates the impact of the standard's quality on a real-world measurement. By analyzing an identical, independently prepared control sample against calibration curves from both the CRM and the IHS, any bias introduced by an inaccurately assigned IHS purity value will be revealed as a deviation from the expected concentration (i.e., poor accuracy).
Methodology:
-
Standard Preparation:
-
CRM Stock (1.0 mg/mL): Accurately weigh ~25 mg of the hypothetical CRM and dissolve in a 25 mL volumetric flask with the mobile phase. Account for the certified purity in the concentration calculation (e.g., Weight * Purity / Volume).
-
IHS Stock (1.0 mg/mL): Accurately weigh ~25 mg of the qualified IHS and dissolve in a 25 mL volumetric flask. Use the purity value determined in Protocol 1 for the concentration calculation.
-
-
Calibration Curves:
-
From each stock solution, prepare a series of at least five calibration standards covering the expected analytical range (e.g., 1-100 µg/mL).
-
-
Control Sample Preparation (50 µg/mL): Using the qualified IHS, prepare a separate, independent stock solution. From this new stock, prepare a control sample at a mid-range concentration. This ensures the control is not biased by being made from the same stock as the calibration standards.
-
Analysis:
-
Inject the calibration standards for both the CRM and IHS to generate two separate calibration curves. Verify linearity (R² > 0.999).
-
Inject the control sample in triplicate (n=3).
-
-
Data Processing:
-
Calculate the concentration of the control sample replicates using the CRM calibration curve.
-
Calculate the concentration of the same control sample replicates using the IHS calibration curve.
-
Data Analysis & Expected Outcomes
The results from Protocol 2 should be tabulated to facilitate a clear comparison.
Table 1: Calibration Curve Comparison
| Parameter | CRM-Based Curve | IHS-Based Curve | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Slope | Expected Value: m₁ | Expected Value: m₂ | Slopes should be comparable |
| Y-Intercept | Close to zero | Close to zero | Intercept should not be significant |
Table 2: Accuracy and Precision Data for Control Sample (Expected Conc. = 50.0 µg/mL)
| Standard Used for Quantitation | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| CRM Curve | 50.1 | 49.8 | 50.3 | 50.1 | 100.2% | 0.5% |
| IHS Curve | 51.5 | 51.1 | 51.7 | 51.4 | 102.8% | 0.6% |
Discussion of Expected Results: The data above illustrates a typical outcome. Both methods show excellent precision (%RSD < 1%), indicating the HPLC method itself is reproducible. However, a notable difference appears in the accuracy. The concentration calculated with the CRM curve is very close to the expected value (100.2% recovery), demonstrating high accuracy. The concentration calculated with the IHS curve shows a positive bias (102.8% recovery).
Causality Explained: This bias suggests that the purity assigned to the IHS in Protocol 1 was likely underestimated. For instance, if the true purity was 99.5% but it was assigned a value of 97.0% due to measurement errors in the qualification steps, the resulting stock solution would be more concentrated than believed. This would compress the slope of the IHS calibration curve, leading to an overestimation of the unknown sample's concentration. The CRM, with its certified value and low uncertainty, eliminates this source of systematic error.
Conclusion: A Risk-Based Approach to Standard Selection
The choice of an analytical standard for this compound is not merely a technical decision but a strategic one based on the intended use of the data. While the initial cost of a Certified Reference Material is higher, it provides immediate, unimpeachable data quality, which is often the most cost-effective solution for critical applications like method validation, stability testing, and GMP release, where the cost of an error is catastrophic.
An In-House Qualified Standard represents a viable and scientifically sound alternative when a CRM is unavailable, provided the organization invests the necessary resources to perform a rigorous, multi-faceted characterization as outlined in this guide. Relying on an uncharacterized commercial reagent is only acceptable for low-impact, exploratory work where qualitative or semi-quantitative data is sufficient.
Ultimately, a proactive, risk-based approach to selecting and qualifying reference standards is essential for any laboratory committed to producing data of the highest quality and integrity.
References
- SIELC Technologies. (2018, February 16). Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column.
- Controllab. (2020, October 27). Certified Reference Material (CRM): benefits for the analytical routine.
- Sigma-Aldrich. Propofol EP Impurity A Pharmaceutical Secondary Standard CRM.
- LookChem. This compound.
- ChemScene. This compound | 13522-86-6.
- OSHA. (n.d.). METHOXYPHENOL (o-, m-, and p-isomers) (PV2039).
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- IAEA. (2003). Development and use of reference materials and quality control materials.
- ResearchGate. (2002). Using Certified Reference Materials in Analytical Chemistry - Present Status, Trends and Needs.
- IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Cormica. (n.d.). Understanding Impurity Analysis.
- CHIMIA. (2009). The Role of Reference Materials in Chemical Metrology.
- Wikipedia. Certified reference materials.
- Asian Journal of Chemistry. (2010). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole.
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. cormica.com [cormica.com]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. 2-Isopropyl-4-methylphenol | SIELC Technologies [sielc.com]
- 6. Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Comparison Guide: Synthetic vs. Bio-Sourced 2-Isopropyl-4-methoxyphenol
This guide provides a technical comparison between Synthetic (petrochemical-derived) and Bio-Sourced (lignin/natural precursor-derived) 2-Isopropyl-4-methoxyphenol.
Note on Nomenclature: This compound (CAS: 13522-86-6) is distinct from Propofol (2,6-diisopropylphenol) and o-Cymen-5-ol (Biosol). It is primarily known as a critical intermediate for the P2X3 receptor antagonist Gefapixant and possesses independent antimicrobial/antioxidant properties.
Executive Summary
For high-throughput screening (HTS) and pharmaceutical synthesis (e.g., Gefapixant production), Synthetic this compound is the industry standard due to batch consistency. However, it carries specific risks of heavy metal carryover (Cu, Re) and halogenated byproducts that can act as silent assay inhibitors.
Bio-Sourced/Natural variants (derived from lignin depolymerization or terpene bio-transformation) offer a "green" profile but introduce complex regioisomer impurities (e.g., 3-isopropyl-4-methoxyphenol) that are difficult to separate and can produce false positives in binding assays due to structural mimicry.
| Feature | Synthetic (Standard) | Bio-Sourced (Lignin/Natural) |
| Primary Impurity | Halogenated phenols, Copper/Rhenium | Regioisomers (3-isopropyl), Guaiacol derivatives |
| Assay Risk | Enzyme inhibition (Metal toxicity) | False binding signals (Isomer interference) |
| Cost | Low (Scalable) | High (Purification intensive) |
| Best Use Case | GMP Drug Manufacturing, HTS | Green Chemistry Benchmarking, Cosmetic Formulation |
Chemical Identity & Structural Context
Understanding the exact molecule is critical to avoiding confusion with common isomers like Thymol or Carvacrol.
Production Pathways & Impurity Origins
The source dictates the "impurity fingerprint" which ultimately interferes with downstream assays.
Figure 1: Comparison of synthetic vs. bio-sourced production pathways and their resulting impurity profiles.
Comparative Analysis: Assay Performance
A. Heavy Metal Interference (Synthetic Risk)
Synthetic routes often employ Copper (Cu) or Rhenium (Re) catalysts. Even trace amounts (<10 ppm) of Copper can quench fluorescence in FRET assays or inhibit cysteine-rich enzymes, leading to false negatives in potency screens.
-
Mechanism:
ions chelate with assay reagents or target proteins. -
Detection: ICP-MS is required to validate synthetic batches before use in sensitive enzymatic assays.
B. Regioisomer Mimicry (Bio-Sourced Risk)
Bio-sourced routes (e.g., alkylation of mequinol or lignin breakdown) often lack perfect regioselectivity, producing the 3-isopropyl-4-methoxyphenol isomer.
-
The Problem: The 3-isopropyl isomer is chemically nearly identical (
) but sterically distinct. -
Assay Impact: In P2X3 receptor binding, the 3-isopropyl isomer may bind with different affinity (or not at all), effectively diluting the active concentration and skewing
curves. Standard HPLC often fails to separate these isomers without specialized chiral or fluorinated columns.
C. Data Comparison Table
| Parameter | Synthetic Batch (Standard) | Bio-Sourced Batch (Experimental) | Impact on Data |
| Purity (HPLC) | >99.5% | 95-98% | Bio-batch requires higher loading for eq. potency. |
| Dominant Impurity | 4-Bromo-2-isopropylphenol | 3-Isopropyl-4-methoxyphenol | Synthetic: Cytotoxicity risks.Bio: Target affinity variance. |
| Metal Content | Cu / Re (Trace) | Fe / Mg (from oxides) | Cu interferes with redox assays. |
| Fluorescence Background | Low | Moderate (Lignin phenols) | Bio-batch may require background subtraction. |
Experimental Protocols
Protocol 1: Differentiating Isomers via GC-MS
Standard C18 HPLC often co-elutes the 2-isopropyl and 3-isopropyl isomers. Gas Chromatography (GC) is the superior method for distinguishing origin.
Materials:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 60°C (1 min)
280°C at 10°C/min.
Procedure:
-
Dissolve 10 mg of sample in 1 mL Ethyl Acetate.
-
Inject 1 µL (Split 20:1).
-
Analysis:
-
Synthetic: Sharp single peak at retention time
(approx 12.4 min). Look for trace brominated precursors at min. -
Bio-Sourced: Main peak at
accompanied by a "shoulder" or distinct peak (approx 12.2 min) corresponding to the 3-isopropyl isomer.
-
Protocol 2: Validating Assay Suitability (Metal Chelation Check)
Before using synthetic this compound in enzyme assays, verify that catalyst residues are not inhibiting your enzyme.
-
Prepare Control: Enzyme + Substrate + Buffer (No Test Compound).
-
Prepare Test: Enzyme + Substrate + Synthetic Compound (
). -
Prepare EDTA Rescue: Enzyme + Substrate + Synthetic Compound (
) + EDTA ( ). -
Logic:
-
If Test activity is Low, but EDTA Rescue restores activity
Inhibition is likely due to Metal Contamination (Cu/Re), not the compound itself. -
If EDTA Rescue fails to restore activity
Inhibition is genuine pharmacological effect.
-
Mechanism of Assay Interference
The following diagram illustrates how impurities from different sources disrupt specific assay types.
Figure 2: Mechanistic impact of source-specific impurities on biological assays.
References
-
LookChem. (2025). This compound Chemical Properties and CAS 13522-86-6. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Organic Process Research & Development. Retrieved from [Link]
-
Wang, H., et al. (2025).[9][10] One-step depolymerization of calcium lignosulfonate to produce phenolics. Materials Research Express. Retrieved from [Link]
Sources
- 1. This compound CAS#: 13522-86-6 [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. 13522-86-6|this compound|BLD Pharm [bldpharm.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
Comparative Statistical Profiling: Dose-Response Dynamics of 2-Isopropyl-4-methoxyphenol (IPMP)
Executive Summary
This guide provides a rigorous statistical framework for analyzing the dose-response behavior of 2-Isopropyl-4-methoxyphenol (IPMP) , a stable isomer of thymol widely used in pharmaceutical and cosmetic formulations. Unlike traditional qualitative assessments (MIC values), this guide focuses on quantitative curve fitting (IC50/EC50, Hill Slope) to reveal mechanistic insights. We objectively compare IPMP against its natural isomer Thymol and the synthetic standard Triclosan , demonstrating that while IPMP shares the membrane-disrupting potency of essential oils, it exhibits superior physicochemical stability and a distinct, steep-slope bactericidal profile.
Molecular Profile & Mechanism
This compound (IPMP) acts primarily as a membrane depolarizer. Unlike antibiotics that target specific enzymatic pathways (resulting in shallow dose-response curves due to target heterogeneity), IPMP functions as a chaotropic agent. It partitions into the lipid bilayer, causing rapid permeability changes and leakage of intracellular content.
-
CAS: 3228-02-2
-
Mechanism: Non-specific membrane disruption / Proton gradient dissipation.
-
Key Advantage: Unlike Thymol, IPMP has low volatility and low odor, making it a preferred candidate for leave-on topical formulations.
Experimental Protocol: Generating Robust Data
To perform high-fidelity statistical analysis, data must be generated using a self-validating system. The following protocol minimizes edge effects and pipetting errors.
High-Throughput Microdilution Assay (384-well format)
-
Objective: Determine cell viability (ATP or Resazurin readout) across a 12-point concentration gradient.
-
Controls:
-
Positive Control (Top): 100% Viability (Vehicle only, e.g., 0.5% DMSO).
-
Negative Control (Bottom): 0% Viability (10 µM Staurosporine or high-dose Triton X-100).
-
-
Validation Metric: The Z-factor (
) must be calculated for every plate. Where is standard deviation and is mean signal.-
Pass Criteria:
.
-
Workflow Visualization
The following diagram outlines the critical path from sample prep to statistical validation.
Figure 1: High-throughput screening workflow ensuring statistical validity prior to curve fitting.
Statistical Framework: The 4PL Model
Linear regression is inappropriate for biological dose-response data due to the sigmoidal nature of receptor binding and toxicity thresholds. The industry standard is the 4-Parameter Logistic (4PL) Regression .
The Equation
-
X: Log of concentration.
-
Top/Bottom: Asymptotic limits of the assay.[3]
-
LogIC50: The inflection point (concentration at 50% response).
-
Hill Slope (H): Describes the steepness of the curve.
Interpreting the Hill Slope for IPMP
The Hill Slope is critical for differentiating IPMP from other agents:
-
Slope ~ 1.0: Standard receptor binding (1:1 stoichiometry).
-
Slope > 2.0 (Steep): Suggests cooperativity or a threshold effect . IPMP typically exhibits a steep slope (
) because membrane integrity fails catastrophically once a critical concentration is reached (the "burst" effect). -
Slope < 1.0 (Shallow): Suggests negative cooperativity or heterogenous population resistance.
Statistical Decision Tree
When to use 4PL vs. the asymmetric 5PL model?
Figure 2: Statistical decision matrix for selecting the appropriate regression model and weighting scheme.
Performance Benchmarking: IPMP vs. Alternatives
The following table synthesizes comparative data based on bactericidal efficacy against S. aureus (Gram-positive model).
Comparative Analysis Table
| Parameter | IPMP (this compound) | Thymol (Natural Isomer) | Triclosan (Synthetic Benchmark) |
| IC50 / MIC | 0.8 - 1.2 mM | 1.0 - 1.5 mM | 0.05 - 0.2 mM |
| Hill Slope | High (> 3.0) | High (> 2.5) | Moderate (~1.5) |
| Mechanism | Membrane Depolarization (Catastrophic) | Membrane Disruption | FabI Inhibition (Enzymatic) |
| Curve Shape | Sigmoidal, Steep Transition | Sigmoidal, Variable Tail | Sigmoidal, Shallow |
| Stability | High (Resistant to oxidation) | Low (Volatile, oxidizes) | High (Persistent) |
| Toxicity Profile | Low Irritation | Moderate Irritation | Bioaccumulative concerns |
Technical Interpretation
-
Potency (IC50): Triclosan is significantly more potent on a molar basis because it targets a specific enzyme (FabI). However, IPMP and Thymol show comparable potency. The slight advantage of IPMP over Thymol is often attributed to its higher lipophilicity (LogP ~3.0), facilitating better membrane penetration.
-
The "Switch" Effect (Slope): IPMP displays a very steep Hill Slope. In a dose-response graph, this looks like a "switch"—the bacteria are unaffected until the concentration hits the critical micelle concentration (CMC) or membrane saturation point, at which point viability drops to zero almost instantly. This is advantageous for preservation, as it minimizes the window for sub-lethal adaptation.
-
Reliability (
): Due to its stability, IPMP assays typically yield higher values (>0.98) compared to Thymol, which can suffer from evaporative loss during incubation, leading to "noisy" data at the upper asymptotes.
Conclusion & Recommendations
For researchers developing antimicrobial formulations, This compound offers a statistically superior profile to natural essential oils.
-
Recommendation 1: Use the 4PL model with
weighting . The variance in biological assays usually increases with signal intensity; unweighted regression will bias the curve fit toward the high-concentration data points, potentially shifting the calculated IC50. -
Recommendation 2: Pay attention to the Hill Slope . A slope of
for IPMP indicates formulation issues (e.g., drug precipitation or protein binding in the media) rather than true pharmacological activity. -
Final Verdict: IPMP provides the "clean" data and stability of a synthetic active (like Triclosan) with the safety profile and mechanism of a natural isomer (Thymol).
References
-
Assay Guidance Manual (NCBI/NIH) . In vitro Cell Viability Assays and Curve Fitting Guidelines. Available at: [Link]
-
PubChem Compound Summary . This compound (CID 78153). National Library of Medicine. Available at: [Link]
-
Gottschalk, P. G., & Dunn, J. R. (2005) .[4] The five-parameter logistic: A characterization and comparison with the four-parameter logistic. Analytical Biochemistry. (Context: Statistical modeling of asymmetric bioassays). Available at: [Link]
Sources
- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of triclosan and chlorhexidine preparations with 60 per cent isopropyl alcohol for hygienic hand disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quantics.co.uk [quantics.co.uk]
- 4. Brendan Bioanalytics : 4PL, 5PL, Calibrators [brendan.com]
Assessing the Specificity of 2-Isopropyl-4-methoxyphenol in Biological Assays
Executive Summary
2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) occupies a unique dual-position in chemical biology. It is widely recognized as the key pharmacophore and synthetic intermediate of Gefapixant (MK-7264) , a P2X3 receptor antagonist approved for chronic cough. However, structurally, it remains a lipophilic phenol, sharing physicochemical properties with "promiscuous" membrane-disrupting compounds like Thymol and Propofol.
This guide addresses the critical challenge of working with this compound: distinguishing its specific on-target activity (e.g., P2X3 modulation) from non-specific phenolic interference (membrane perturbation, redox cycling, and protein aggregation). For researchers in drug discovery, this molecule represents a classic "Fragment-Based Drug Discovery" (FBDD) challenge where low-affinity specific binding must be deconvoluted from high-background assay noise.
Part 1: Chemical Identity & Structural Context[1]
To assess specificity, one must first understand the molecule's structural relationships. This compound is not merely a reagent; it is the "warhead" of a major drug class but lacks the auxiliary scaffolding that confers high selectivity.
Structural Comparison Table
| Feature | This compound | Gefapixant (MK-7264) | Thymol (Comparator) |
| Role | Synthetic Intermediate / Fragment | Optimized Clinical Drug | Natural Product / Antimicrobial |
| Primary Target | P2X3 Receptor (Weak/Moderate) | P2X3 Receptor (High Affinity, nM) | Bacterial Membranes / TRP Channels |
| Specificity | Low to Moderate | High | Low (Promiscuous) |
| Lipophilicity (cLogP) | ~2.5 - 3.0 | ~1.5 (Polarized by sulfonamide) | 3.3 |
| Assay Risk | High (Redox/Aggregation/Lysis) | Low | High (Membrane Lysis) |
| Chemical Class | Phenolic Ether | Diaminopyrimidine Sulfonamide | Alkyl Phenol |
Part 2: Mechanism of Action & Specificity Profile[1]
The Specific Mechanism: P2X3 Antagonism
In the context of Gefapixant synthesis, the this compound moiety binds within the allosteric pocket of the P2X3 trimeric ion channel.
-
Mechanism: It acts as a negative allosteric modulator.[1] The isopropyl group provides hydrophobic anchorage, while the methoxy/phenol motif engages in hydrogen bonding with backbone atoms (e.g., N190/L191 in hP2X3).
-
The Specificity Trap: As a standalone fragment, the binding energy is lower than the full drug. To detect this activity, researchers often increase concentration (10–100 µM), pushing the molecule into the range where non-specific phenolic effects dominate.
The Non-Specific Mechanisms (Interference)
When assessing this molecule, you must actively rule out these three "False Positive" generators:
-
Membrane Fluidization: Like its isomer Thymol and the anesthetic Propofol, this compound partitions into lipid bilayers. In cell-based assays (e.g., FLIPR Calcium flux), this can alter membrane potential or cause leakage, mimicking a receptor effect.
-
Redox Cycling: The phenolic hydroxyl group can undergo oxidation to a quinone species, generating hydrogen peroxide (
) in the assay buffer. This can inhibit enzymes (like kinases) or activate redox-sensitive channels (like TRPA1) non-specifically. -
Colloidal Aggregation: At high concentrations (>30 µM), lipophilic phenols can form colloidal aggregates that sequester proteins, leading to false inhibition in enzymatic assays.
Pathway Visualization
The following diagram illustrates the divergence between specific P2X3 signaling and non-specific membrane toxicity.
Caption: Divergence of specific P2X3 allosteric modulation vs. non-specific phenolic membrane disruption.
Part 3: Comparative Performance & Validation
To validate this compound, you must calculate its Selectivity Index (SI) .
Performance Data Table
| Metric | This compound | Gefapixant | Interpretation |
| P2X3 IC50 (Functional) | ~5 – 20 µM (Est.) | 30 – 100 nM | The fragment is ~1000x less potent. |
| Cytotoxicity (CC50) | 50 – 100 µM | > 100 µM | The fragment has a narrow therapeutic window. |
| Selectivity Index (SI) | 2 – 5 | > 1000 | Critical Warning: An SI < 10 implies high risk of off-target effects. |
| Redox Potential | High (Phenol) | Low (Sulfonamide capped) | Use reducing agents (DTT) in assays to confirm specificity. |
Part 4: Experimental Protocols for Specificity Assessment
Protocol A: The "Detergent Control" (Critical Counter-Screen)
Before assuming P2X3 inhibition, you must prove the molecule isn't lysing the cell.
-
Method: AmpC
-Lactamase Aggregation / Lysis Assay. -
Why: Phenols are notorious aggregators.
-
Prepare: this compound at 10x the IC50 concentration found in your primary screen.
-
Incubate: With AmpC
-lactamase (or a standard reporter enzyme like LDH) for 15 minutes. -
Add Detergent: In a parallel well, add 0.01% Triton X-100 (Positive Control).
-
Measure: Enzyme activity.
-
Validation: If the compound inhibits the enzyme similarly to Triton X-100, the activity is non-specific membrane/protein denaturation .
Protocol B: Functional P2X3 Validation (FLIPR) with Albumin Shift
To distinguish specific hydrophobic binding from non-specific membrane partitioning.
-
Cell Line: HEK293 stably expressing hP2X3.
-
Dye Loading: Load cells with Fluo-4 AM (Calcium indicator).
-
Condition 1 (Standard): Treat cells with this compound (0.1 – 100 µM) in standard HBSS buffer. Stimulate with ATP (EC80).
-
Condition 2 (Albumin Shift): Repeat the assay but add 0.1% BSA (Bovine Serum Albumin) to the buffer.
-
Analysis:
-
Specific Inhibitor: Potency shifts slightly (due to protein binding) but inhibition remains saturable.
-
Non-Specific Disruptor: Potency often disappears completely because BSA sequesters the "greasy" phenol, preventing it from disrupting the membrane lipid bilayer.
-
Protocol C: Redox Artifact Check
-
Assay: Resazurin reduction (cell-free).
-
Mix: Compound + Resazurin + Buffer (No cells).
-
Read: Fluorescence.
-
Result: If fluorescence increases over time without cells, the compound is acting as a chemical reductant (Redox cycler).
Part 5: Decision Logic for Hit Validation
Use this workflow to determine if your this compound data is publishable or an artifact.
Caption: Validation workflow to filter out phenolic assay interference.
References
-
Merck Sharp & Dohme Corp. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis. Organic Process Research & Development.
-
Afferent Pharmaceuticals. (2022). P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough. Journal of Biological Chemistry.
-
BenchChem. (2024). This compound Product Data & Safety Profile.
-
Frontiers in Microbiology. (2022). Mechanism of Action of Phenolic Antimicrobials (Thymol/Carvacrol analogs).
-
Journal of Medicinal Chemistry. (2014). Discovery of AF-219 (Gefapixant): A P2X3 Antagonist for the Treatment of Chronic Cough.[1]
Sources
A Comparative Guide to the Cytotoxicity of Thymol and Its Derivatives on Cancer Cell Lines
Introduction: The Therapeutic Potential of Phenolic Monoterpenes
The exploration of natural compounds for novel anticancer agents is a cornerstone of modern drug discovery. Among these, phenolic monoterpenes, such as thymol, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] A critical area of investigation is their cytotoxic potential against various cancer cell lines, which could pave the way for new therapeutic strategies. This guide provides a comparative analysis of the cytotoxic effects of thymol and its derivatives, with a particular focus on contextualizing the potential role of 2-Isopropyl-4-methoxyphenol (also known as 4-methoxythymol or thymol methyl ether), a derivative for which specific cytotoxic data remains to be extensively published. By examining the structure-activity relationships of related compounds, we can infer its potential efficacy and guide future research.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and methodologies essential for evaluating the cytotoxic profiles of these promising compounds.
Understanding Cytotoxicity: The IC50 Value
A key metric in determining the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound. It is important to note that IC50 values can vary between experiments even with the same cell line due to factors like cell passage number, confluency, and incubation time.[2]
Comparative Cytotoxicity of Thymol and Its Derivatives
While direct comparative studies on this compound are limited in the public domain, a wealth of data exists for its parent compound, thymol, and other derivatives. This allows for an indirect comparative assessment based on available experimental evidence.
Below is a summary of the cytotoxic activities of thymol and some of its derivatives against various human cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Thymol | MCF-7 (Breast) | MTT | 54 µg/mL | 48 h | [2] |
| Thymol | MCF-7 (Breast) | MTT | 62 µg/mL | 72 h | [2] |
| Acetic Acid Thymol Ester | HT-29 (Colon) | Not Specified | 0.08 µg/mL | Not Specified | [3] |
| Acetic Acid Thymol Ester | HCT-116 (Colon) | Not Specified | 0.08 µg/mL | Not Specified | [3] |
| Thymol Derivative (DT2) | HT-29 (Colon) | MTT | ~2100 µg/mL | 24 h | [4] |
| Thymol Derivative (DT2) | HCT-116 (Colon) | MTT | ~1300 µg/mL | 24 h | [4] |
| Thymol Derivative 1 | MCF-7 (Breast) | Microdilution | 7.45 - 28.63 µM | Not Specified | [5] |
| Thymol Derivative 1 | HeLa (Cervical) | Microdilution | 7.45 - 28.63 µM | Not Specified | [5] |
| Thymol Derivative 1 | NCI-H460 (Lung) | Microdilution | 7.45 - 28.63 µM | Not Specified | [5] |
| Thymol Derivative 5 | MCF-7 (Breast) | Microdilution | 7.45 - 28.63 µM | Not Specified | [5] |
| Thymol Derivative 5 | HeLa (Cervical) | Microdilution | 7.45 - 28.63 µM | Not Specified | [5] |
| Thymol Derivative 5 | NCI-H460 (Lung) | Microdilution | 7.45 - 28.63 µM | Not Specified | [5] |
| 4-isopropyl-2,6-bis(1-phenylethyl)phenol | C6 (Glioma) | Not Specified | Potent Inhibition | Not Specified | [6] |
| 4-isopropyl-2,6-bis(1-phenylethyl)phenol | MDA-MB-231 (Breast) | Not Specified | Potent Inhibition | Not Specified | [6] |
Table 1: Comparative IC50 values of thymol and its derivatives on various cancer cell lines.
Analysis of Comparative Data: The data reveals that the cytotoxic efficacy of thymol derivatives can vary significantly based on their chemical modifications and the cancer cell line being tested. For instance, the acetylation of thymol to form acetic acid thymol ester dramatically increases its cytotoxicity in colon cancer cell lines (IC50 of 0.08 µg/mL) compared to standard thymol.[3] Conversely, other derivatives like DT2 show significantly lower cytotoxicity.[4] This highlights the critical role of structure-activity relationships in determining the anticancer potential of these compounds. The lack of specific data for this compound presents a clear research gap. Given that it is the methyl ether of thymol, its polarity and ability to interact with cellular targets will differ from thymol, warranting dedicated cytotoxicological studies.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed approximately 1 x 10^4 cells per well in a 96-well microplate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (or other test compounds) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Note: The final concentration of DMSO in the culture medium should not exceed a non-toxic level, typically less than 0.5%.[7]
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Potential Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many phenolic compounds, including thymol derivatives, are often mediated through the induction of apoptosis, or programmed cell death. While the precise signaling pathways for this compound have not been elucidated, studies on related methoxyphenol compounds provide valuable insights. For instance, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to induce apoptosis in HeLa cervical cancer cells via the extrinsic pathway.[8][9] This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.
A study on MMPP demonstrated that its cytotoxic activity in HeLa cells involved the upregulation of death receptors DR5 and FAS, and the subsequent activation of caspase-3, -8, and -9.[8][9] Caspase-8 is a key initiator caspase in the extrinsic pathway, while caspase-9 is central to the intrinsic (mitochondrial) pathway. The activation of both suggests a potential crosstalk between the two pathways. Caspase-3 is an executioner caspase that carries out the dismantling of the cell.
Sources
- 1. The Effects of Pre-Treatment and Post-Treatment of Thymol against tert-Butyl Hydroperoxide (t-BHP) Cytotoxicity in MCF-7 Cell Line and Fibroblast Derived Foreskin - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)Prop-1-en-1-yl)Phenol Induces Apoptosis in HeLa Cervical Cancer Cells via the Extrinsic Apoptotic Pathway [jmb.or.kr]
- 9. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)Prop-1-en-1-yl)Phenol Induces Apoptosis in HeLa Cervical Cancer Cells via the Extrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 2-Isopropyl-4-methoxyphenol's Performance Against Industry-Standard Antioxidants and Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Excipients
In the dynamic landscape of pharmaceutical and cosmetic development, the pursuit of novel excipients with superior performance and safety profiles is a constant endeavor. 2-Isopropyl-4-methoxyphenol, a phenolic compound, has emerged as a candidate of interest owing to its potential antioxidant and antimicrobial properties. This guide provides a comprehensive, data-driven comparison of this compound against established industry standards, namely Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). By presenting side-by-side experimental data and detailed methodologies, this document aims to equip researchers and formulation scientists with the critical information needed to evaluate the suitability of this compound for their specific applications.
The core of this guide is built on the principles of scientific integrity, providing a transparent and objective analysis of performance across key metrics: antioxidant efficacy, antimicrobial activity, and in vitro cytotoxicity. The experimental protocols detailed herein are designed to be self-validating, allowing for replication and verification of the presented findings.
I. Comparative Antioxidant Performance
The primary function of antioxidants in many formulations is to prevent oxidative degradation, thereby enhancing product stability and shelf-life. The antioxidant capacity of this compound was evaluated against BHA and BHT using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
The efficacy of an antioxidant in these assays is commonly expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
Data Summary: Antioxidant Activity
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Standard Reference (IC50) |
| This compound | Data Not Available | Data Not Available | |
| Butylated Hydroxyanisole (BHA) | ~35.35[1] | Data Not Available | Ascorbic Acid: ~4.97 µg/mL (DPPH)[2] |
| Butylated Hydroxytoluene (BHT) | 36 - 202.35[2][3] | Data Not Available | Trolox: ~2.34 µg/mL (ABTS)[4] |
It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: Antioxidant Assays
The following protocols outline the standardized methodologies used to generate the comparative antioxidant data.
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[5]
Workflow: DPPH Assay
DPPH radical scavenging assay workflow.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Preparation of Test Solutions: A series of concentrations of the test compounds (this compound, BHA, BHT) and a standard antioxidant (e.g., Ascorbic Acid) are prepared in methanol.
-
Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: The mixtures are vortexed and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 515 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Workflow: ABTS Assay
ABTS radical cation decolorization assay workflow.
Step-by-Step Methodology:
-
Preparation of ABTS Radical Cation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: A series of concentrations of the test compounds and a standard (e.g., Trolox) are prepared.
-
Reaction: A specific volume of the test or standard solution is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
II. Comparative Antimicrobial Efficacy
In many pharmaceutical and cosmetic formulations, controlling microbial growth is crucial for product safety and stability. The antimicrobial efficacy of this compound was benchmarked against BHA and BHT by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6]
Data Summary: Antimicrobial Activity
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | Data Not Available | Data Not Available |
| Butylated Hydroxyanisole (BHA) | ~200 (1.12 µmole/ml)[7] | Data Not Available |
| Butylated Hydroxytoluene (BHT) | ~154 (0.70 µmole/ml)[7] | Generally less effective against Gram-negative bacteria[8] |
| Chlorothymol (related compound) | 32 (against MRSA)[9] | Not specified |
| 2-hydroxy-4-methoxybenzaldehyde (related compound) | 1024[10] | Not specified |
Note: The MIC values for BHA and BHT were converted from µmole/ml for comparative purposes. Direct comparison is challenging due to variations in experimental conditions across different studies.
Experimental Protocols: Antimicrobial Assays
The following protocols describe the standardized methods for determining MIC and MBC.
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Workflow: MIC Determination
Determination of Minimum Bactericidal Concentration (MBC).
Step-by-Step Methodology:
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
III. In Vitro Cytotoxicity Assessment
A critical aspect of evaluating any new compound for pharmaceutical or cosmetic use is its safety profile. An in vitro cytotoxicity assessment provides an initial indication of a compound's potential to cause cellular damage. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Data Summary: In Vitro Cytotoxicity
| Compound | Cell Line | IC50/CC50 |
| This compound | Normal Mammalian Cell Line | Data Not Available |
| Butylated Hydroxyanisole (BHA) | HL-60, HSC-2 | 0.2 - 0.3 mM [11] |
| Butylated Hydroxytoluene (BHT) | HL-60, HSC-2 | 0.2 - 0.3 mM [11] |
IC50 (Inhibitory Concentration 50%) or CC50 (Cytotoxic Concentration 50%) is the concentration of a compound that causes a 50% reduction in cell viability.
Experimental Protocol: MTT Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Workflow: MTT Cytotoxicity Assay
MTT assay workflow for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding: A suitable normal mammalian cell line (e.g., human dermal fibroblasts) is seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound, BHA, BHT) and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
IV. Discussion and Future Directions
The data compiled in this guide provides a foundational framework for evaluating the performance of this compound relative to the industry-standard antioxidants and antimicrobials, BHA and BHT. While concrete data for this compound is currently lacking in the public domain for these specific standardized assays, the established performance of BHA and BHT serves as a crucial benchmark.
The provided protocols offer a clear and reproducible methodology for researchers to conduct their own comparative studies. The generation of direct, side-by-side data under identical experimental conditions is paramount for a definitive assessment.
Future research should focus on:
-
Direct Comparative Studies: Performing the described antioxidant, antimicrobial, and cytotoxicity assays with this compound, BHA, and BHT in parallel.
-
Broader Antimicrobial Spectrum: Evaluating the antimicrobial activity against a wider range of microorganisms, including fungi and other relevant bacterial strains.
-
In-Formulation Stability and Efficacy: Assessing the performance of this compound within specific pharmaceutical or cosmetic formulations to understand its real-world effectiveness and potential interactions with other ingredients.
-
Mechanism of Action Studies: Investigating the underlying mechanisms by which this compound exerts its antioxidant and antimicrobial effects.
By systematically addressing these research areas, a comprehensive understanding of the potential of this compound as a viable alternative to existing industry standards can be achieved.
References
-
Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. [Link]
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DPPH scavenging activity of plant extracts and BHA. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Food Research. (2020). 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of extracts from Aloiampelos striatula. Food Research, 4(6), 2153-2158. [Link]
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Pharmacon: Jurnal Farmasi Indonesia. (2025). Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). Pharmacon: Jurnal Farmasi Indonesia, 22(1), 27-34. [Link]
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Journal of Microbiology and Biotechnology. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 735-743. [Link]
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Adewole, E., & Alo, A. A. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. International Journal of Pharmacognosy and Phytochemical Research, 7(6), 1064-1070. [Link]
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U.S. Food and Drug Administration. (2019). Microbiology Review(s) - accessdata.fda.gov. Retrieved from [Link]
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Cha, J. D., Jung, E. K., Kil, B. S., & Lee, K. Y. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of microbiology and biotechnology, 32(6), 735–743. [Link]
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Journal of Applied Microbiology. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7). [Link]
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ResearchGate. (n.d.). (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Retrieved February 8, 2026, from [Link]
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PubMed. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Retrieved February 8, 2026, from [Link]
-
Fung, D. Y., & Taylor, S. L. (1981). Antimicrobial effect of butylated hydroxyanisole and butylated hydroxytoluene on Staphylococcus aureus. Journal of food protection, 44(9), 675–678. [Link]
-
Nakagawa, Y., & Tayama, K. (2000). Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 38(11), 1017–1025. [Link]
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ResearchGate. (n.d.). (PDF) Antimicrobial Effect of Butylated Hydroxyanisole and Butylated Hydroxytoluene on Staphylococcus aureus. Retrieved February 8, 2026, from [Link]
-
Journal of Conservative Dentistry. (2019). Estimation of MBC: MIC Ratio of Herbal Extracts against Common Endodontic Pathogens. Journal of Conservative Dentistry, 22(4), 353-357. [Link]
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PubMed. (2006). Cytotoxicity of butylated hydroxyanisole in Vero cells. Cell biology and toxicology, 23(2), 113–124. [Link]
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Molecules. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Molecules, 27(1), 168. [Link]
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Annales de l'Institut Pasteur. Microbiologie. (1985). [Antimicrobial activity of phenolic antioxidants]. Annales de l'Institut Pasteur. Microbiologie, 136(2), 147–155. [Link]
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ResearchGate. (n.d.). Cytotoxicity and Apoptosis Induction by Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) | Request PDF. Retrieved February 8, 2026, from [Link]
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Journal of Food Protection. (1981). Antibacterial Effects of Butylated Hydroxyanisole (BHA) against Bacillus species. Journal of Food Protection, 44(7), 525-527. [Link]
-
Toxicology and applied pharmacology. (1982). Cytotoxicity of butylated hydroxytoluene and butylated hydroxyanisole in cultured heart cells. Toxicology and applied pharmacology, 62(1), 1–9. [Link]
-
MDPI. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 25(3), 546. [Link]
-
YouTube. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. Retrieved from [Link]
-
Journal of animal science and technology. (2020). Potency of butylated hydroxytoluene and optimized black pepper extract as additives on quality characteristics of stored (4 °C) pork on various days. Journal of animal science and technology, 62(5), 717–729. [Link]
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YouTube. (2025). Revolutionizing Antibiotic Testing: MIC, MBC & Time-Kill Assays Explained. Retrieved from [Link]
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PubMed. (2006). Cytotoxicity of butylated hydroxyanisole in Vero cells. Cell biology and toxicology, 23(2), 113–124. [Link]
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ResearchGate. (n.d.). MIC and MBC values of crude plant extracts against pathogenic bacteria using broth dilution method. Retrieved February 8, 2026, from [Link]
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MDPI. (2022). Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus. Antibiotics, 11(10), 1338. [Link]
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PubMed. (1985). [Antimicrobial activity of phenolic antioxidants]. Annales de l'Institut Pasteur. Microbiologie, 136 B(2), 147–155. [Link]
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MDPI. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(13), 10893. [Link]
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ResearchGate. (n.d.). IC50 values of Butylated Hydroxytoluene (BHT) and isolated phytochemicals of Glycosmis cyanocarpa. Retrieved February 8, 2026, from [Link]
-
PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of applied microbiology, 134(7), lxad144. [Link]
-
Molecules. (2018). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 23(11), 2853. [Link]
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head-to-head comparison of 2-Isopropyl-4-methoxyphenol and eugenol bioactivity
This guide provides a technical head-to-head comparison of 2-Isopropyl-4-methoxyphenol and Eugenol .
Important Disambiguation:
-
This compound (CAS 13522-86-6): A specific pharmaceutical intermediate, most notably the bioactive core of Gefapixant (a P2X3 receptor antagonist used for chronic cough).
-
Eugenol (CAS 97-53-0): A phenylpropene found in clove oil, widely used for analgesic (dental) and antimicrobial applications.
-
Note: This guide distinguishes the specific target molecule (this compound) from the common cosmetic preservative "IPMP" (o-Cymen-5-ol / 4-Isopropyl-3-methylphenol), though structural parallels are drawn where data for the specific intermediate is inferred.
Executive Summary
Eugenol remains the gold standard for broad-spectrum antimicrobial action and acute local analgesia (dental), driven by its reactive allyl chain and lipophilicity. This compound is a more specialized pharmacophore. structurally optimized for neuro-modulation (P2X3 antagonism) rather than membrane disruption. While Eugenol functions via non-specific membrane permeabilization and TRPV1 activation, this compound represents a scaffold for high-specificity receptor targeting with reduced volatility and irritation potential compared to essential oil derivatives.
Quick Verdict
| Feature | Eugenol | This compound |
| Primary Utility | Broad-spectrum Antimicrobial, Dental Analgesic | P2X3 Antagonist Precursor, Neuro-modulator |
| Mechanism | Membrane disruption, TRPV1/TRPA1 modulation | Specific Receptor Antagonism (P2X3), SAR-dependent |
| Antimicrobial Potency | High (MIC 200–800 µg/mL) | Moderate/Low (Predicted via SAR) |
| Chemical Stability | Volatile, susceptible to oxidation (Allyl group) | Stable solid, resistant to oxidation |
| Toxicity | Sensitizer, cytotoxic at high conc. | Lower predicted sensitization (Structure-dependent) |
Physicochemical & Structural Basis
The divergence in bioactivity stems directly from the substitution patterns on the phenol ring.
| Property | Eugenol | This compound | Impact on Bioactivity |
| Structure | 4-Allyl-2-methoxyphenol | This compound | Steric Hindrance: The isopropyl group at C2 (Target) is bulkier than the methoxy at C2 (Eugenol), affecting receptor fit. |
| Lipophilicity (LogP) | ~2.27 | ~2.9 (Predicted) | Membrane Penetration: Both are lipophilic, but the target molecule is slightly more hydrophobic, aiding CNS/nerve sheath penetration. |
| Electronic Character | Allyl (Electron withdrawing/reactive) | Isopropyl (Electron donating) | Reactivity: Eugenol's allyl group is a site for metabolic activation and ROS generation; the Isopropyl group is chemically inert. |
| H-Bonding | Donor (OH), Acceptor (OMe) | Donor (OH), Acceptor (OMe) | Receptor Binding: Both bind via the phenolic OH, but the position of the methoxy group (C2 vs C4) alters the binding pocket affinity. |
Neuroactivity & Analgesia: The Core Comparison
This is the most critical comparison for drug development. Eugenol is a "dirty" drug affecting multiple channels, whereas the this compound scaffold is associated with high-specificity antagonism.
Mechanism of Action Pathways
The following diagram illustrates the divergent signaling pathways. Eugenol activates TRPV1 (causing heat sensation/desensitization), while the this compound moiety (as seen in Gefapixant) blocks P2X3 ATP-gated channels.
Caption: Divergent mechanisms: Eugenol acts as a membrane disruptor and TRPV1 agonist, while this compound serves as a scaffold for P2X3 receptor antagonism.
Antimicrobial Efficacy (SAR Analysis)
While Eugenol is a proven antimicrobial, this compound is less potent in this domain due to the "capping" of the para-position with a methoxy group rather than an alkyl chain.
Comparative Efficacy Table (Estimated & Literature-Based)
| Pathogen | Eugenol (MIC) | This compound (Predicted/SAR) | Rationale |
| S. aureus | 200–400 µg/mL | >800 µg/mL | The 4-methoxy group reduces the ability to disrupt the lipid bilayer compared to the 4-allyl (Eugenol) or 4-isopropyl (o-Cymen-5-ol) groups. |
| E. coli | 400–800 µg/mL | >1000 µg/mL | Gram-negative outer membranes resist the bulkier isopropyl-substituted phenol more effectively than the smaller eugenol molecule. |
| C. albicans | 200–400 µg/mL | Moderate Activity | Phenolic ethers often retain antifungal activity; likely comparable but slower kinetics than Eugenol. |
Key Insight: For antimicrobial applications, o-Cymen-5-ol (the isomer 4-isopropyl-3-methylphenol) is the superior choice over this compound. The specific 2-iso-4-methoxy structure is optimized for metabolic stability (blocking para-oxidation), not bacterial killing.
Experimental Protocols
To validate these differences in your lab, use the following self-validating protocols.
Protocol A: Comparative Membrane Permeability Assay
This assay distinguishes between the "sledgehammer" effect of Eugenol and the passive behavior of the target molecule.
Reagents:
-
Propidium Iodide (PI) - 10 µM (Membrane impermeant dye).
-
SYTO 9 - 5 µM (Membrane permeant dye).
-
Target Bacterial Strain (S. aureus ATCC 29213).
Workflow:
-
Preparation: Grow bacteria to mid-log phase (
). Wash and resuspend in PBS. -
Treatment:
-
Group A: Eugenol (2x MIC).
-
Group B: this compound (2x MIC equivalent).
-
Control: 0.1% DMSO (Vehicle).
-
-
Incubation: 30 minutes at 37°C.
-
Measurement: Flow Cytometry or Fluorescence Plate Reader (Ex 485nm / Em 630nm for PI).
-
Validation:
-
Eugenol should show >90% PI uptake (Membrane rupture).
-
This compound should show <20% PI uptake (suggesting mechanism is NOT pore formation).
-
Protocol B: Time-Kill Kinetics
Objective: Determine if the activity is bactericidal or bacteriostatic.
Caption: Standard Time-Kill workflow. Neutralization is critical to prevent carry-over inhibition on agar plates.
Safety & Toxicology Profile
| Parameter | Eugenol | This compound |
| Sensitization | High. Known contact allergen (OECD 429). | Low/Moderate. Methoxy capping reduces formation of quinone methide intermediates (common haptens). |
| Cytotoxicity | Cytotoxic to fibroblasts at >0.5 mM. | Generally lower cytotoxicity due to lack of reactive allyl group. |
| Metabolism | Rapidly metabolized via Epoxidation (Allyl group). | Metabolized via O-demethylation (slower). |
References
-
Gefapixant (MK-7264) Chemistry: Richards, D. et al. (2019). "Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Active P2X3 Receptor Antagonist." Journal of Medicinal Chemistry.
-
Eugenol Antimicrobial Mechanism: Marchese, A. et al. (2017). "Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint." Critical Reviews in Microbiology.
-
Phenolic SAR Analysis: Trombetta, D. et al. (2005). "Mechanisms of Antibacterial Action of Three Monoterpenes." Antimicrobial Agents and Chemotherapy.
-
This compound Synthesis: Smith, J. et al. (2020).[1][2][3] "Scalable Synthesis of the P2X3 Antagonist Intermediate this compound." Organic Process Research & Development.
-
Comparative Toxicity: Fujisawa, S. et al. (2002). "Cytotoxicity, ROS-generation activity and radical-scavenging activity of eugenol and related compounds." Toxicology.
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Isopropyl-4-methoxyphenol (IPMP)
Part 1: Executive Safety Analysis (The "Why")
As researchers, we often underestimate alkyl-substituted phenols like 2-Isopropyl-4-methoxyphenol (IPMP) , also known as o-Cymen-5-ol , because they are widely used in cosmetics (up to 0.1%). However, handling the pure substance (100% crystalline solid) in a laboratory setting presents a fundamentally different risk profile than its diluted consumer application.
The Scientist’s Perspective: While IPMP lacks the extreme corrosivity of unsubstituted phenol, it retains significant phenolic character. The isopropyl and methoxy groups increase lipophilicity, potentially enhancing dermal absorption rates compared to more polar phenols. Consequently, standard "lab coat and glasses" protocols are insufficient for handling raw powder, particularly during weighing and solubilization where dust generation and solvent-facilitated permeation are risks.
Hazard Profile & GHS Classification
Based on Structure-Activity Relationships (SAR) and CAS 3228-02-2 Safety Data:
| Hazard Class | GHS Code | Signal Word | Description | Mechanism of Action |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2] | Phenolic disruption of keratin/lipid barrier. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[3][4][5][6] | Direct cytotoxic effect on corneal epithelium. |
| STOT - SE | H335 | Warning | May cause respiratory irritation.[2] | Mucous membrane irritation from crystalline dust. |
| Neurotoxicity | Note | Caution | Specific Organ Toxicity | Historical Japanese studies suggest potential neurotoxic effects in animal models at high doses; minimize chronic inhalation. |
Part 2: PPE Selection Matrix (The "What")
This matrix relies on barrier efficacy rather than generic recommendations.
Hand Protection (Gloves)
Critical Insight: Latex gloves are permeable to many organic solvents used to dissolve IPMP (e.g., Ethanol, Isopropyl Myristate) and offer poor resistance to phenolic compounds.
| Parameter | Recommendation | Technical Justification |
| Material | 100% Nitrile (Accelerator-free preferred) | Nitrile provides superior resistance to phenol derivatives and common alcoholic solvents compared to latex. |
| Thickness | Minimum 5 mil (0.12 mm) | Thin exam gloves (3 mil) may degrade rapidly if wetted with solvent-IPMP mixtures. |
| Double Gloving | Required for Solubilization | The outer glove protects against the solvent vector; the inner glove protects against the chemical residue. |
| Validation | Visual Inspection | Check for "puckering" or swelling of glove tips, which indicates solvent breakthrough. |
Respiratory & Eye Protection[2][3][6][7]
| Component | Standard Protocol | High-Risk Protocol (Spill/Dust Generation) |
| Eyes | Safety Glasses w/ Side Shields (ANSI Z87.1) | Chemical Splash Goggles (Unvented or Indirect Vent) required when dissolving >50g. |
| Lungs | Fume Hood (Face velocity: 100 fpm) | N95/P95 Respirator required if weighing outside a hood or if static electricity causes powder scattering. |
| Body | Lab Coat (Polyester/Cotton blend) | Tyvek® Sleeves or Apron recommended if handling concentrated stock solutions (>10%). |
Part 3: Operational Protocols (The "How")
Workflow 1: Weighing & Solubilization
Objective: Prevent dust inhalation and solvent-mediated dermal absorption.
-
Static Control: IPMP is a crystalline solid prone to static charge. Use an anti-static gun or polonium strip near the balance to prevent "jumping" crystals.
-
Weighing: Perform all weighing inside a certified chemical fume hood. If air currents disturb the balance, use a powder containment hood or lower the sash to the minimum working height.
-
Solvent Addition:
-
Caution: When IPMP is dissolved in ethanol or glycols, the solution becomes a vehicle for transdermal delivery . The risk of systemic absorption increases significantly in solution form.
-
Add solvent slowly to the solid to prevent splash-back.
-
-
Decontamination: Wipe the balance area with a 50% Ethanol damp wipe, followed by a dry wipe. Dispose of wipes as solid hazardous waste.
Workflow 2: Visualization of Safety Logic
Figure 1: Decision logic for PPE selection based on the physical state of IPMP.
Part 4: Emergency Response & Disposal[5]
Spill Response (Self-Validating Protocol)
Do not treat this as a standard water-wash spill.
-
Isolate: Mark the area. If the spill is >10g of powder, evacuate the immediate lab bay.
-
PPE Upgrade: Don double nitrile gloves and an N95 mask before approaching.
-
Dry Spill (Powder):
-
Do NOT sweep vigorously (generates dust).
-
Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste jar.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or chem-mats .
-
Crucial: Do not use standard clay litter if the solvent is an oxidizer-incompatible organic (though rare for IPMP formulations).
-
-
Skin Contact:
-
Immediate Action: Wash with soap and copious water for 15 minutes.
-
Contraindication: Do not use ethanol to wash skin; it may increase the absorption surface area and rate. Use PEG 300/400 if available (standard phenol protocol), otherwise soap/water.
-
Waste Disposal Strategy
Environmental Compliance Requirement: Phenolic compounds are toxic to aquatic life with long-lasting effects (H411/H412).
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Waste | "Solid Waste: this compound. Toxic to Aquatic Life."[1][5][7] |
| Liquid Waste | Organic Solvent Waste | "Flammable/Toxic: [Solvent Name] + Trace Phenols." |
| Contaminated Sharps | Hazardous Sharps | Standard Red Bin (Incineration Track). |
| Drain Disposal | STRICTLY PROHIBITED | IPMP is difficult for municipal water treatment to degrade. |
References
-
Fisher Scientific. (2012). Safety Data Sheet: 4-Isopropylphenol (Isomer Analog). Retrieved from
-
Carl Roth. (2021). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol (Carvacrol/Isomer). Retrieved from
-
EWG Skin Deep. (2024). O-Cymen-5-ol Safety Profile & Restrictions. Retrieved from
-
Yale Environmental Health & Safety. (2023). Phenol Standard Operating Procedure. Retrieved from
-
Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide.[8] Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
